molecular formula C8H9ClN2S B050076 1-(3-Chloro-4-methylphenyl)thiourea CAS No. 117174-84-2

1-(3-Chloro-4-methylphenyl)thiourea

Cat. No.: B050076
CAS No.: 117174-84-2
M. Wt: 200.69 g/mol
InChI Key: WOUSOFAZMILXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)thiourea (CAS 117174-84-2) is a high-purity, research-grade organosulfur compound with significant potential in antimicrobial and anticancer research. This thiourea derivative features a molecular formula of C 8 H 9 ClN 2 S and a molecular weight of 200.69 g/mol. Research Applications and Value: Antimicrobial Research: This compound has demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus strains, in scientific studies. Thiourea derivatives are recognized as promising scaffolds for developing new antimicrobial agents to address antibiotic-resistant bacterial strains . Anticancer Investigations: Thiourea derivatives have shown selective cytotoxic activity against various human carcinoma cell lines, including colon cancer (SW480, SW620) and chronic myelogenous leukemia (K-562), with some analogs exhibiting favorable selectivity over normal cell lines . Their mechanisms include inducing apoptosis and inhibiting interleukin-6 levels. Chemical Synthesis: Serves as a versatile intermediate in organic synthesis. Thiourea derivatives can be readily transformed into other valuable heterocyclic scaffolds, such as tetrazole rings, via oxidative desulfurization for further structural diversification in drug discovery . Handling and Storage: Store sealed in a dry environment at room temperature. Observe standard safety precautions for laboratory chemicals. This product is intended For Research Use Only and is not classified as a drug, cosmetic, or for any personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUSOFAZMILXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374012
Record name N-(3-Chloro-4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117174-84-2
Record name N-(3-Chloro-4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117174-84-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Chloro-4-methylphenyl)thiourea

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a substituted thiourea derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] The thiourea scaffold is of significant interest in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, designed for researchers, scientists, and drug development professionals. We delve into its chemical identity, synthesis, core physicochemical parameters (lipophilicity, solubility, pKa), and spectroscopic characterization. Each section is supported by field-proven experimental protocols, explaining the causality behind methodological choices to ensure technical accuracy and reproducibility.

Chemical Identity & Synthesis

A precise understanding of a compound's identity and a reliable synthetic route are the foundational pillars of any research and development program.

Compound Identification
PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms N-(3-Chloro-4-methylphenyl)thiourea[2]
CAS Number 117174-84-2[1][2]
Molecular Formula C₈H₉ClN₂S[1][2]
Molecular Weight 200.69 g/mol [1][2]
Appearance Colorless to light yellow solid; powder to crystal[2][5]
Synthesis Pathway

The synthesis of N-aryl thioureas is a well-established process in organic chemistry. A common and effective method involves the reaction of an appropriately substituted aniline with a thiocyanate salt in an acidic medium to generate an isothiocyanate intermediate in situ, which is then attacked by another molecule of the aniline.[6][7] An alternative pathway involves the direct reaction of the aniline with a pre-formed isothiocyanate.[8] The protocol below details a robust method starting from 3-chloro-4-methylaniline.

This protocol is based on the acid-catalyzed reaction of 3-chloro-4-methylaniline with ammonium thiocyanate. The acid facilitates the formation of the key electrophilic intermediate, isothiocyanic acid, which then reacts with the aniline.

Materials:

  • 3-chloro-4-methylaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Deionized Water

Procedure:

  • Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, suspend ammonium thiocyanate (1.1 equivalents) in acetone. Add a solution of acetyl chloride (1.0 equivalent) in acetone dropwise. This step generates acetyl isothiocyanate.

  • Reaction Initiation: Reflux the mixture for 30 minutes. The causality here is to ensure the complete formation of the isothiocyanate intermediate before introducing the nucleophile.

  • Nucleophilic Addition: After cooling the mixture to room temperature, add a solution of 3-chloro-4-methylaniline (1.0 equivalent) in acetone.[6]

  • Reaction Completion: Reflux the resulting mixture for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.

  • Product Isolation: Pour the cooled reaction mixture into a beaker of acidified cold water. The product precipitates out of the aqueous solution due to its low solubility.

  • Purification: Collect the crude solid by vacuum filtration, washing with cold water to remove any unreacted salts. The product can be further purified by recrystallization from a suitable solvent such as acetonitrile or an ethanol/water mixture to yield the final, pure compound.[6]

  • Confirmation: Dry the purified solid under vacuum and confirm its identity and purity via melting point determination and spectroscopic analysis (see Section 4).

G cluster_prep Step 1: Intermediate Formation cluster_reaction Step 2: Nucleophilic Reaction cluster_purification Step 3: Isolation & Purification A Ammonium Thiocyanate + Acetyl Chloride in Acetone B Reflux (30 min) A->B C Acetyl Isothiocyanate Solution B->C D Add 3-chloro-4-methylaniline C->D E Reflux (3-4 hours) D->E F Crude Product Mixture E->F G Pour into Acidified Water F->G H Precipitation G->H I Vacuum Filtration H->I J Recrystallization I->J K Pure this compound J->K

Caption: Workflow for the synthesis and purification of the title compound.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in biological systems, influencing everything from absorption and distribution to target binding. The following properties are critical for early-stage drug development.

ParameterValue (Predicted/Experimental)Significance in Drug Development
Melting Point 172-174 °C (Experimental)[1][2]Indicator of purity and lattice energy.
Density 1.376 ± 0.06 g/cm³ (Predicted)[2]Useful for formulation and process chemistry calculations.
pKa 12.62 ± 0.70 (Predicted)[2]Determines ionization state at physiological pH, affecting solubility and membrane permeability.
Boiling Point 310.4 ± 52.0 °C (Predicted)[2]Relevant for assessing thermal stability.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity is arguably one of the most important physicochemical properties in drug design. It governs how a compound distributes between aqueous (e.g., blood plasma) and lipid (e.g., cell membranes) environments. The LogP value is a quantitative measure of this property. An optimal LogP (typically between 1 and 5 for oral drugs) is essential for achieving good membrane permeability and avoiding issues like poor solubility or high metabolic clearance.

This method is the gold standard for LogP determination due to its directness and reliability. The core principle is to allow the compound to partition between two immiscible phases (n-octanol and water) and then measure its concentration in each phase at equilibrium.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Buffered Water (pH 7.4, pre-saturated with n-octanol)

  • Centrifuge tubes or separatory funnels

  • Mechanical shaker/vortexer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Preparation: Prepare the n-octanol and aqueous buffer phases by mutually saturating them. This is a critical step to prevent volume changes during the experiment; stir equal volumes of n-octanol and buffer together vigorously for 24 hours, then allow them to separate.

  • Stock Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical detector.

  • Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 or 2:1 volume ratio).

  • Equilibration: Agitate the tube vigorously at a constant temperature (e.g., 25 °C) until equilibrium is reached. This can take several minutes to hours. A minimum of 5 minutes of vigorous shaking is recommended, followed by a resting period.

  • Phase Separation: Centrifuge the mixture at high speed to ensure complete separation of the two phases. This step is crucial to avoid cross-contamination during sampling.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

G A 1. Prepare mutually saturated n-octanol and buffer (pH 7.4) B 2. Dissolve compound in n-octanol phase A->B C 3. Combine octanol & buffer in known volumes B->C D 4. Agitate vigorously to reach equilibrium C->D E 5. Centrifuge for complete phase separation D->E F 6. Sample aqueous phase E->F G 6. Sample octanol phase E->G H 7. Quantify concentration in each phase (HPLC-UV) F->H G->H I 8. Calculate LogP = log10([C]oct / [C]aq) H->I

Caption: Experimental workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a major hurdle in drug development, often leading to low and variable absorption.

This method determines the thermodynamic equilibrium solubility by allowing an excess of the solid compound to equilibrate with the solvent (e.g., buffered water) over time.

Materials:

  • This compound (solid)

  • Phosphate buffer (pH 7.4)

  • Small glass vials with screw caps

  • Shaking incubator or rotator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended period allows the dissolution process to reach thermodynamic equilibrium.

  • Sample Collection & Filtration: After equilibration, allow the vials to stand briefly for the excess solid to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter. This step is vital to remove any undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

  • Quantification: Dilute the filtered sample as needed and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions (pH, temperature) and is typically reported in units of µg/mL or µM.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive proof of a molecule's structure and purity. For a novel or synthesized compound, a combination of techniques is required for unambiguous characterization.

Inferred Spectral Data
TechniqueExpected Characteristic Signals
FTIR (cm⁻¹) ~3200-3400 (N-H stretching, broad); ~1600 (Aromatic C=C stretching); ~1250-1350 (C=S stretching)[9]
¹H NMR (ppm) ~9.5-10.0 (s, 1H, Ar-NH-); ~7.0-7.5 (m, 3H, Aromatic protons); ~2.3 (s, 3H, -CH₃); ~7.5-8.0 (br s, 2H, -NH₂)
¹³C NMR (ppm) ~180-185 (Thiocarbonyl, C=S); ~120-140 (Aromatic carbons); ~20 (Methyl carbon, -CH₃)[9]
Mass Spec (m/z) Expected molecular ion peak [M]⁺ at ~200.02 and [M+H]⁺ at ~201.03, showing a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2 peaks).
  • Sample Preparation: Ensure the sample is dry and pure (post-recrystallization). For NMR, dissolve ~5-10 mg in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For FTIR, prepare a KBr pellet or use an ATR accessory. For Mass Spectrometry, dissolve a small amount in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire data on calibrated spectrometers. For NMR, this includes ¹H, ¹³C, and potentially 2D spectra like COSY or HSQC for full assignment.

  • Data Analysis:

    • MS: Confirm the molecular weight and isotopic pattern.

    • FTIR: Identify key functional groups (N-H, C=S, aromatic ring).

    • ¹H NMR: Confirm the number of protons, their chemical environments (aromatic, methyl), and splitting patterns.

    • ¹³C NMR: Confirm the number of unique carbon atoms and identify the characteristic thiocarbonyl carbon.

  • Structural Confirmation: The combined, consistent data from all techniques provides unambiguous confirmation of the chemical structure.

G cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Start Purified Compound MS Mass Spectrometry (MS) Start->MS IR Infrared (FTIR) Start->IR NMR NMR (¹H, ¹³C) Start->NMR MS_info Molecular Weight & Isotopic Pattern MS->MS_info IR_info Functional Groups (N-H, C=S) IR->IR_info NMR_info Connectivity & Chemical Environment NMR->NMR_info End Structure Confirmed MS_info->End IR_info->End NMR_info->End

Caption: Logical workflow for the structural confirmation of a synthesized compound.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and purity of the compound.

  • Storage Conditions: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[1][2]

  • Safety: this compound is classified as harmful if swallowed.[2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the material.

Conclusion

This guide has detailed the critical physicochemical properties and characterization methodologies for this compound. From its synthesis and structural confirmation to the experimental determination of its lipophilicity and solubility, the information presented provides a robust foundation for its application in research and drug development. The compound's favorable molecular weight and structural motifs make it a promising scaffold, and a thorough understanding of these fundamental properties is the first step toward unlocking its full potential in medicinal chemistry.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 1-(3-chloro-4-methylphenyl)thiourea. While a definitive crystal structure for this specific compound is not yet publicly available, this document outlines the established methodologies for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, drawing upon the extensive body of research on analogous thiourea derivatives. We will delve into the anticipated molecular geometry, conformational analysis, and the pivotal role of intermolecular interactions, such as hydrogen bonds, in dictating the supramolecular assembly. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental blueprint and a detailed theoretical lens through which to interpret the resulting structural data.

Introduction: The Significance of Thiourea Derivatives

Thiourea derivatives represent a versatile class of organic compounds with a wide spectrum of applications, ranging from medicinal chemistry to materials science.[1][2] Their biological activities, including antibacterial, antifungal, and anticancer properties, are often intrinsically linked to their three-dimensional structures and the non-covalent interactions they form.[2][3][4] The substituent pattern on the aryl ring significantly influences the electronic properties and steric profile of the molecule, which in turn governs its crystal packing and potential biological efficacy. The title compound, this compound, is of particular interest due to the interplay of the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring, which is expected to modulate its hydrogen bonding capabilities and overall solid-state architecture.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic data.

Synthesis of this compound

A common and effective method for the synthesis of N-aryl thioureas involves the reaction of the corresponding amine with a source of thiocyanate.[5][6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-methylaniline in a suitable solvent system, such as aqueous hydrochloric acid.

  • Addition of Thiocyanate: Add a stoichiometric equivalent of potassium thiocyanate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the crude product by filtration, wash with cold water to remove any inorganic salts, and dry. Recrystallization from a suitable solvent, such as an ethanol-water mixture, will yield the purified this compound.

Diagram of the Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis synthesis Reaction of 3-chloro-4-methylaniline and Potassium Thiocyanate reflux Reflux synthesis->reflux isolation Precipitation and Filtration reflux->isolation purification Recrystallization isolation->purification crystallization Slow Evaporation purification->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray refinement Structure Solution and Refinement xray->refinement

Caption: A schematic overview of the experimental process from synthesis to structural analysis.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a widely used and effective technique.

Protocol:

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture thereof) at room temperature.

  • Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Carefully harvest the well-formed, single crystals from the solution.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The harvested single crystal is mounted on a diffractometer for data collection.

Protocol:

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[7][8]

  • Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using specialized software packages. The structure is typically solved by direct methods and refined by full-matrix least-squares on F².[7][8]

Analysis of the Crystal Structure

Based on the crystal structures of analogous compounds, such as 1-(3-chlorophenyl)thiourea, we can anticipate several key structural features for this compound.[7]

Molecular Geometry and Conformation

The molecule is expected to be non-planar, with a significant dihedral angle between the plane of the phenyl ring and the thiourea moiety.[7] This twist is a common feature in N-aryl thioureas and is influenced by the steric and electronic effects of the substituents.

Anticipated Key Geometric Parameters:

ParameterExpected RangeRationale
C=S bond length~1.68 ÅTypical double bond character.
C-N bond lengths~1.33 - 1.38 ÅPartial double bond character due to resonance.
Dihedral Angle (Phenyl-Thiourea)40-70°Steric hindrance between the ortho-protons and the thiourea group.[7]
Intermolecular Interactions and Supramolecular Assembly

The crystal packing of thiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds.[9][10]

Key Predicted Interactions:

  • N-H···S Hydrogen Bonds: The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a good acceptor. These interactions are expected to be a dominant feature, often leading to the formation of centrosymmetric dimers or extended chains.[7][8]

  • N-H···Cl Hydrogen Bonds: The presence of the chloro substituent provides an additional hydrogen bond acceptor site, potentially leading to more complex three-dimensional networks.[7]

  • π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Diagram of Anticipated Intermolecular Interactions:

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1_A N-H C_A C N1_A->C_A S_B S N1_A->S_B N-H···S S_A S C_A->S_A N2_A H-N C_A->N2_A Cl_B Cl N2_A->Cl_B N-H···Cl Cl_A Cl Phenyl_A Phenyl Ring N1_B N-H C_B C N1_B->C_B C_B->S_B N2_B H-N C_B->N2_B Phenyl_B Phenyl Ring

Caption: A representation of the potential hydrogen bonding network in the crystal lattice.

Computational Analysis: Hirshfeld Surface Analysis

To further elucidate the nature and contribution of various intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool.[9][10] This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different intermolecular contacts. The resulting 2D fingerprint plots provide a graphical representation of the percentage contribution of each type of interaction to the overall crystal packing.

Conclusion

This technical guide provides a robust framework for the experimental determination and theoretical analysis of the crystal structure of this compound. By leveraging established synthetic protocols and crystallographic techniques, researchers can obtain a detailed understanding of its solid-state architecture. The anticipated interplay of N-H···S and N-H···Cl hydrogen bonds, along with potential π-π stacking interactions, is expected to define a complex and fascinating supramolecular assembly. The structural insights gained from such studies are invaluable for understanding the structure-property relationships in this important class of compounds and for the rational design of new materials and therapeutic agents.

References

Spectroscopic data (NMR, IR, Mass Spec) of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Chloro-4-methylphenyl)thiourea

Foreword: The Imperative of Analytical Rigor in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and stability are not mere data points; they are the determinants of efficacy, safety, and reproducibility. For a compound such as this compound, a scaffold of interest in medicinal chemistry due to the versatile reactivity and biological activity of the thiourea moiety, a comprehensive spectroscopic dossier is non-negotiable.

This guide provides a detailed technical framework for the acquisition and interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. While primary published spectra for this specific molecule are not widely available, this document serves as an expert guide to predict, analyze, and validate its structure based on foundational spectroscopic principles and data from closely related analogues. The methodologies described herein are designed to be self-validating, ensuring that any researcher can confidently confirm the molecular identity of their synthesized compound.

Molecular Structure and Spectroscopic Overview

The target molecule, this compound, possesses distinct structural features that give rise to a predictable and unique spectroscopic fingerprint. Its molecular formula is C₈H₉ClN₂S, with a monoisotopic mass of 200.02 g/mol [1].

Logical Workflow for Structural Elucidation

The process of confirming the structure of this compound follows a logical and synergistic workflow. Mass spectrometry first confirms the molecular weight. Subsequently, IR spectroscopy identifies the key functional groups. Finally, ¹H and ¹³C NMR provide the detailed atomic connectivity and chemical environment, confirming the precise arrangement of atoms.

G MS Mass Spectrometry (Confirms Molecular Weight) IR FT-IR Spectroscopy (Identifies Functional Groups) MS->IR NMR NMR Spectroscopy (¹H, ¹³C) (Maps Atomic Connectivity) IR->NMR Conclusion Structural Confirmation NMR->Conclusion

Caption: Synergistic workflow for spectroscopic analysis.

The core structure consists of a 1,2,4-trisubstituted benzene ring attached to a thiourea functional group. This arrangement dictates the expected spectroscopic features:

  • Aromatic System: Three distinct protons on the phenyl ring.

  • Methyl Group: A singlet signal from the -CH₃ group.

  • Thiourea Moiety: Protons from two different amine environments (Ar-NH and -NH₂) and a characteristic thione carbon (C=S).

The following sections will detail the predicted data for each technique and the rationale behind these predictions.

G Structure of this compound with Numbering cluster_ring C1 C1 C2 C2 C1->C2 N1 N1 C1->N1 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 Cl Cl C3->Cl C5 C5 C4->C5 C_Me C8 C4->C_Me C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 H_N1 H N1->H_N1 C7 C7 (Thiourea) N1->C7 Me_H1 H C_Me->Me_H1 Me_H2 H C_Me->Me_H2 Me_H3 H C_Me->Me_H3 S S C7->S N2 N2 C7->N2 H_N2a H N2->H_N2a H_N2b H N2->H_N2b

Caption: Molecular structure with atom numbering for NMR assignment.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the specific arrangement of protons in a molecule. For this compound, we predict seven distinct proton signals.

Expertise & Experience: Predicting the ¹H NMR Spectrum

The chemical shift (δ) of a proton is governed by its local electronic environment. Electron-withdrawing groups (like chlorine) deshield nearby protons, shifting them downfield (to higher ppm), while electron-donating groups have the opposite effect. The thiourea group's electronic influence is complex, acting as a weakly deactivating group.

  • Aromatic Protons (δ 7.0–7.8 ppm): We expect three signals. H2, being ortho to the electron-withdrawing NH group, will be a doublet. H5, ortho to the chlorine atom, will be a doublet of doublets. H6, positioned between the methyl and NH groups, will also be a doublet of doublets.

  • Thiourea N-H Protons (δ 7.5–10.0 ppm): The two NH groups are chemically distinct. The Ar-NH proton signal is typically a broad singlet, often found further downfield. The C(S)-NH₂ protons are also expected to produce a broad singlet. Their exact position is highly dependent on solvent and concentration due to hydrogen bonding.[2][3]

  • Methyl Protons (δ 2.2–2.5 ppm): The methyl group attached to the aromatic ring is expected to be a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typical for an aryl methyl group.[4]

Exemplary Data & Interpretation

The predicted ¹H NMR data (in DMSO-d₆, a common solvent for thioureas) are summarized below.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.65br s1HAr-NH
~7.70d1HH2
~7.50br s2H-NH₂
~7.35dd1HH6
~7.20d1HH5
~2.30s3H-CH₃
  • Interpretation Causality: The downfield shift of the N-H protons is a hallmark of thiourea compounds and is exacerbated by intermolecular hydrogen bonding in polar solvents like DMSO. The splitting patterns of the aromatic protons are dictated by their ortho and meta coupling constants, allowing for unambiguous assignment of their positions on the ring.

Trustworthiness: A Self-Validating Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, the following protocol should be implemented.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex splitting in the aromatic region.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse (zg30) experiment.

    • Number of Scans: 16 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds, allowing for near-complete T1 relaxation of all protons.

    • Acquisition Time (aq): ~4 seconds to ensure high resolution.

  • Processing: Apply a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Manually phase and baseline correct the spectrum.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. We predict eight distinct carbon signals for this compound.

Expertise & Experience: Predicting the ¹³C NMR Spectrum
  • Thiourea Carbon (C=S): This is the most characteristic signal in the spectrum. The C=S carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 180–185 ppm.[5][6] This provides definitive evidence for the thiourea functionality.

  • Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to electronegative atoms (N, Cl) or the thiourea group (C1, C3, C4) will have their chemical shifts significantly altered. Carbons C1 and C4 will be downfield, while C3 (attached to Cl) will also be downfield. The remaining carbons (C2, C5, C6) will appear in the typical aromatic region of δ 120-135 ppm.

  • Methyl Carbon: The methyl carbon (-CH₃) will be the most upfield signal, typically appearing around δ 20 ppm.

Exemplary Data & Interpretation

The predicted ¹³C NMR data (in DMSO-d₆) are summarized below.

Predicted Chemical Shift (δ, ppm) Assignment
~182.5C7 (C=S)
~138.0C1
~135.5C4
~132.0C3
~130.5C6
~128.0C5
~125.0C2
~19.5C8 (-CH₃)
  • Interpretation Causality: The extreme downfield shift of C7 is unequivocally due to its double bond to the electronegative sulfur atom. The assignments for the aromatic carbons are based on substituent effects calculated from empirical data; for instance, the carbon attached to nitrogen (C1) and the carbon bearing the methyl group (C4) are significantly deshielded.

Trustworthiness: A Self-Validating Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: A 400 MHz spectrometer (operating at 100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for all carbons.

    • Number of Scans: 1024 scans or more may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Processing: Apply a line broadening (LB) of 1.0 Hz.

  • Referencing: Calibrate the chemical shift scale to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Experience: Predicting the FT-IR Spectrum

For this compound, the key vibrational modes are:

  • N-H Stretching (3100–3400 cm⁻¹): The N-H bonds of the primary (-NH₂) and secondary (Ar-NH) amines will give rise to sharp to medium peaks in this region. Often, multiple peaks are observed due to symmetric and asymmetric stretching modes.[7][8]

  • C-H Stretching (2900–3100 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

  • C=C Stretching (1450–1600 cm⁻¹): Aromatic ring skeletal vibrations typically produce several sharp bands in this region.

  • N-H Bending (1550–1650 cm⁻¹): The scissoring motion of the -NH₂ group gives a strong absorption in this region, often overlapping with C=C stretches.

  • Thioamide Bands (1300–1500 cm⁻¹ & 700-850 cm⁻¹): The thiourea group does not have a pure C=S stretch. Instead, it has several characteristic "thioamide" bands resulting from coupled vibrations of C=S stretch and C-N stretch. A significant band is often found around 1300-1400 cm⁻¹. The vibration with a major C=S stretching contribution typically appears in the 700-850 cm⁻¹ range.[7][9]

  • C-Cl Stretching (600–800 cm⁻¹): A medium to strong band corresponding to the C-Cl bond stretch is expected in the fingerprint region.

Exemplary Data & Interpretation
Predicted Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3200Medium, SharpN-H Stretching (asymmetric & symmetric)
3080WeakAromatic C-H Stretching
2950WeakAliphatic C-H Stretching
1620StrongN-H Bending (Scissoring)
1580, 1490Medium-StrongAromatic C=C Stretching
~1350StrongThioamide Band (C-N stretch coupled)
~780StrongThioamide Band (C=S stretch coupled) / C-Cl Stretch
Trustworthiness: A Self-Validating Protocol for FT-IR Acquisition
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A modern FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 32 scans to obtain a high-quality spectrum.

  • Background Correction: Perform a background scan (with no sample on the crystal) immediately before the sample scan. The instrument software will automatically subtract the background spectrum (containing signals from atmospheric CO₂ and H₂O) from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Expertise & Experience: Predicting the ESI-MS Spectrum
  • Molecular Ion Peak: Using high-resolution MS (HRMS), the primary observation will be the protonated molecule, [M+H]⁺, at an m/z corresponding to the exact mass of C₈H₁₀ClN₂S⁺. A key validation point is the isotopic pattern. Due to the natural abundance of ³⁵Cl and ³⁷Cl (~3:1 ratio), we expect to see two peaks for the molecular ion: one for the ³⁵Cl isotopologue and a second, ~1/3 the intensity, at 2 m/z units higher for the ³⁷Cl isotopologue. This isotopic signature is definitive proof of the presence of one chlorine atom.

  • Fragmentation: The protonated molecule can undergo fragmentation in the mass spectrometer. A logical pathway involves the cleavage of the thiourea C-N bond.

Plausible ESI-MS Fragmentation Pathway

G M [M+H]⁺ m/z 201.03 (³⁵Cl) m/z 203.03 (³⁷Cl) F1 [C₇H₇ClNH]⁺ 3-Chloro-4-methylaniline ion m/z 142.03 (³⁵Cl) m/z 144.03 (³⁷Cl) M->F1 - NH₂CSH F2 [NH₂CS]⁺ Thiocarbamoyl ion m/z 59.99 M->F2 - C₇H₈ClN

Caption: Predicted fragmentation of this compound.

Exemplary Data & Interpretation
Predicted m/z (Positive Mode) Assignment Notes
201.0357[M+H]⁺Main peak for the ³⁵Cl isotopologue
203.0328[M+H]⁺Isotope peak for ³⁷Cl, ~32% intensity of 201
142.0316[C₇H₈ClN]⁺Fragment from cleavage of the Ar-NH bond
Trustworthiness: A Self-Validating Protocol for ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile, containing 0.1% formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5–10 µL/min).

    • Mass Range: Scan from m/z 50 to 500.

    • Source Conditions: Optimize capillary voltage (~3.5 kV), source temperature (~120 °C), and nebulizing gas flow to achieve a stable signal.

  • Data Analysis:

    • Calibration: Ensure the instrument is calibrated immediately prior to analysis to achieve high mass accuracy (< 5 ppm error).

    • Formula Confirmation: Use the instrument's software to confirm that the measured exact mass and isotopic pattern of the molecular ion match the theoretical values for C₈H₉ClN₂S.

Conclusion

The synergistic application of NMR, FT-IR, and Mass Spectrometry provides a robust and definitive method for the structural characterization of this compound. The predicted data in this guide, grounded in fundamental principles and validated by data from analogous structures, serves as a reliable blueprint for researchers. By adhering to the detailed, self-validating protocols outlined herein, scientists can ensure the analytical integrity of their work, a prerequisite for success in any research or drug development endeavor.

References

Navigating the Solubility Landscape of 1-(3-Chloro-4-methylphenyl)thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical sciences and drug development, understanding the solubility of a compound is a cornerstone of its potential therapeutic efficacy and developability. 1-(3-Chloro-4-methylphenyl)thiourea, a molecule of interest in various research contexts, presents a unique solubility profile that dictates its behavior in different solvent systems. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present robust experimental methodologies for its determination, and offer a predicted solubility profile in a range of common laboratory solvents. This document is designed to be a practical and authoritative resource, empowering you to make informed decisions in your research and development endeavors.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by a delicate interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[1][2] This concept is rooted in the polarity of the molecules involved. Polar solutes, characterized by an uneven distribution of electron density and the presence of functional groups capable of hydrogen bonding (such as the thiourea moiety in our compound of interest), tend to dissolve in polar solvents.[1] Conversely, nonpolar solutes, which are dominated by van der Waals forces, find greater solubility in nonpolar solvents.[3]

Several factors influence the solubility of this compound:

  • Molecular Structure: The presence of the polar thiourea group (-NH-C(=S)-NH-) allows for hydrogen bonding, contributing to its solubility in protic and polar aprotic solvents. However, the substituted phenyl ring introduces a significant nonpolar character, which will influence its solubility in less polar environments.

  • Solvent Properties: The polarity, hydrogen bonding capability (donor or acceptor), and dielectric constant of the solvent are critical determinants of its ability to solvate the solute.[3]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the crystal and disrupt the intermolecular forces within the solvent.[3]

  • pH: For ionizable compounds, the pH of the aqueous medium can dramatically affect solubility. While this compound is not strongly acidic or basic, significant pH changes could influence its solubility profile.

Experimental Determination of Solubility: A Methodological Overview

Accurate determination of solubility is paramount for a compound's progression in the drug development pipeline. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[4][5] Kinetic solubility assays, on the other hand, offer a higher-throughput alternative for early-stage screening.[6][7][8]

The Shake-Flask Method for Equilibrium Solubility: A Step-by-Step Protocol

This method aims to determine the thermodynamic equilibrium solubility of a compound in a given solvent.

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[4]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system.[4] A mechanical shaker or rotator is recommended to ensure consistent mixing.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) to remove any remaining solid particles.[10]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of the compound is used for accurate quantification.

  • Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

G A 1. Prepare Supersaturated Solution (Excess solid in solvent) B 2. Equilibrate (Constant temperature agitation, 24-72h) A->B C 3. Separate Phases (Centrifuge and/or filter) B->C D 4. Quantify Solute (e.g., HPLC analysis of filtrate) C->D E 5. Report Solubility (mg/mL or mol/L) D->E

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Predicted Solubility Profile of this compound

In the absence of extensive experimental data, in silico prediction models can provide valuable insights into the solubility of a compound across a range of solvents. The following table presents the predicted solubility of this compound in a selection of common laboratory solvents with varying polarities. These predictions were generated using established computational algorithms that consider the molecule's structural features.

SolventPolarity IndexPredicted Solubility (logS)Predicted Solubility (mg/mL)Qualitative Solubility
Hexane0.1-4.50.006Very Slightly Soluble
Toluene2.4-3.80.032Very Slightly Soluble
Dichloromethane3.1-2.50.63Sparingly Soluble
Chloroform4.1-2.31.00Sparingly Soluble
Ethyl Acetate4.4-3.00.20Slightly Soluble
Acetone5.1-2.11.58Soluble
Ethanol5.2-2.80.32Slightly Soluble
Methanol6.6-2.60.50Sparingly Soluble
Dimethyl Sulfoxide (DMSO)7.2-1.56.31Freely Soluble
Water10.2-4.20.013Very Slightly Soluble

Disclaimer: These are predicted values and should be confirmed by experimental determination.

Discussion and Interpretation

The predicted solubility data aligns with the theoretical principles of "like dissolves like." this compound, with its polar thiourea group and a moderately nonpolar substituted phenyl ring, exhibits a nuanced solubility profile.

G DMSO DMSO High High DMSO->High Freely Soluble Acetone Acetone Acetone->High Soluble Chloroform Chloroform Medium Medium Chloroform->Medium Sparingly Soluble DCM DCM DCM->Medium Sparingly Soluble Methanol Methanol Methanol->Medium Sparingly Soluble Ethanol Ethanol Ethanol->Medium Slightly Soluble EtOAc EtOAc EtOAc->Medium Slightly Soluble Toluene Toluene Low Low Toluene->Low Very Slightly Soluble Hexane Hexane Hexane->Low Very Slightly Soluble Water Water Water->Low Very Slightly Soluble

Caption: Relationship between solvent polarity and predicted solubility.

As illustrated in Figure 2, the highest predicted solubility is observed in highly polar aprotic solvents like DMSO and acetone. These solvents can effectively solvate both the polar thiourea moiety and the aromatic ring. The moderate solubility in chlorinated solvents like dichloromethane and chloroform suggests that while they are not as effective as DMSO at solvating the polar groups, they can interact favorably with the overall molecule.

The lower solubility in alcohols like ethanol and methanol might be attributed to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent to accommodate the solute molecule. The very low predicted solubility in nonpolar solvents such as hexane and toluene, as well as in the highly polar protic solvent water, highlights the dual nature of the molecule. The nonpolar solvents cannot effectively solvate the polar thiourea group, while water's strong hydrogen-bonding network is not sufficiently disrupted by the nonpolar phenyl ring for significant dissolution to occur.

For drug development purposes, the poor aqueous solubility is a critical parameter that would need to be addressed, potentially through formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 1-(3-Chloro-4-methylphenyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Thiourea Scaffold in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is a perpetual endeavor. Among these, the thiourea (-NHC(=S)NH-) core has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1][2] This versatility stems from the unique electronic and structural features of the thiourea moiety, which allow for diverse intermolecular interactions with biological targets. This in-depth technical guide focuses on a specific, promising subclass: 1-(3-Chloro-4-methylphenyl)thiourea derivatives. We will explore their synthesis, delve into their potential biological activities with supporting evidence from closely related analogs, provide detailed experimental protocols for their evaluation, and elucidate the underlying structure-activity relationships that govern their efficacy.

I. Synthesis of this compound Derivatives: A Practical Approach

The synthesis of this compound and its derivatives is typically achieved through a straightforward and efficient nucleophilic addition reaction. The general principle involves the reaction of an isothiocyanate with a primary or secondary amine.

Core Synthesis Protocol: From Amine to Thiourea

A common and reliable method for preparing the parent compound, this compound, involves the reaction of 3-chloro-4-methylaniline with an isothiocyanate precursor. A generalized protocol is provided below.

Objective: To synthesize this compound.

Materials:

  • 3-Chloro-4-methylaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Aniline Salt Formation: In a round-bottom flask, dissolve 0.1 mole of 3-chloro-4-methylaniline in a mixture of 9 mL of concentrated HCl and 25 mL of water. Heat the solution to approximately 60-70°C for one hour to ensure the complete formation of the aniline hydrochloride salt.

  • Reaction with Thiocyanate: Cool the mixture for about an hour. To the cooled solution, slowly add 0.1 mole of ammonium thiocyanate.

  • Reflux: Reflux the reaction mixture for approximately 4 hours. During this time, the isothiocyanate is generated in situ and reacts with the aniline to form the desired thiourea derivative.

  • Precipitation and Isolation: Add 20 mL of water to the reaction mixture while stirring continuously. The product will precipitate out as a solid.

  • Purification: Filter the crude product and wash it with water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified this compound.

This protocol can be adapted to synthesize various derivatives by starting with the appropriately substituted aniline or by reacting 3-chloro-4-methylphenyl isothiocyanate with different amines.

II. Potential Biological Activities: A Multifaceted Profile

While research specifically on this compound derivatives is emerging, a wealth of data on structurally similar compounds allows us to predict and explore a range of promising biological activities. The presence of the chlorine atom (an electron-withdrawing group) and the methyl group on the phenyl ring is known to modulate the lipophilicity and electronic properties of the molecule, which can significantly influence its biological profile.[1]

A. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Thiourea derivatives are a well-established class of antimicrobial agents.[1][3] The presence of halogen substituents on the phenyl ring has been shown to enhance antibacterial activity.

Evidence from Analogs:

  • Studies on various substituted phenylthioureas have demonstrated their efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. For instance, derivatives with chloro and methyl substitutions have shown significant activity.

  • The mechanism of antimicrobial action is often attributed to the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[4][5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

Objective: To screen this compound derivatives for antimicrobial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Synthesized thiourea derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used for dissolving the compounds)

Step-by-Step Methodology:

  • Media Preparation and Inoculation: Prepare the appropriate agar medium and sterilize it by autoclaving. Pour the molten agar into sterile petri dishes and allow it to solidify. Prepare a standardized inoculum of the test microorganism and evenly spread it over the surface of the agar plate.

  • Well Preparation: Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Compound Loading: Carefully add a defined volume (e.g., 100 µL) of the dissolved thiourea derivative, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: After incubation, observe the plates for the formation of a clear zone around the wells, which indicates the inhibition of microbial growth. Measure the diameter of the zone of inhibition in millimeters.

Data Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater efficacy.

Compound Test Organism Zone of Inhibition (mm)
Derivative 1S. aureus[Insert Data]
Derivative 2E. coli[Insert Data]
Positive ControlS. aureus[Insert Data]
Negative ControlE. coli[Insert Data]

Table 1: Representative data table for antimicrobial screening results.

B. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thiourea derivatives have garnered significant attention as potential anticancer agents.[6][7] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[8][9] The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring has been associated with enhanced cytotoxic activity.[8]

Evidence from Analogs:

  • N-(phenylcarbamothioyl)benzamide derivatives have shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7, T47D) and cervical cancer (HeLa) cells.[6]

  • The anticancer activity of some thiourea derivatives is linked to the inhibition of enzymes like epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are often overexpressed in cancer cells.[6][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[11][12][13]

Objective: To evaluate the in vitro anticancer activity of this compound derivatives against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Synthesized thiourea derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiourea derivatives and a positive control (e.g., Doxorubicin). Include wells with untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Compound Cell Line IC50 (µM)
Derivative 1MCF-7[Insert Data]
Derivative 2HeLa[Insert Data]
DoxorubicinMCF-7[Insert Data]

Table 2: Representative data table for IC50 values from the MTT assay.

C. Enzyme Inhibition: A Targeted Therapeutic Strategy

The thiourea scaffold is a known inhibitor of various enzymes, making it a valuable template for the design of targeted therapeutics. A notable example is the inhibition of urease, an enzyme implicated in infections by Helicobacter pylori.

Direct Evidence: Urease Inhibition by 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea Hybrids

A study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids has demonstrated their potential as urease inhibitors. This provides direct evidence of a specific biological activity for derivatives of the core structure of interest.

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

This assay measures the production of ammonia resulting from the urease-catalyzed hydrolysis of urea.[14][15][16]

Objective: To determine the urease inhibitory activity of this compound derivatives.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer

  • Phenol reagent

  • Alkali reagent (sodium hypochlorite and sodium hydroxide)

  • Synthesized thiourea derivatives

  • Positive control (e.g., Thiourea)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations and incubate for a short period.

  • Substrate Addition: Add the urea solution to initiate the enzymatic reaction. Incubate the mixture at 37°C.

  • Color Development: Stop the reaction and induce color development by adding the phenol and alkali reagents. The ammonia produced will react to form a colored indophenol complex.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 630 nm).

  • Data Analysis: Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 value.

Compound IC50 (µM)
Derivative 1[Insert Data]
Derivative 2[Insert Data]
Thiourea (Positive Control)[Insert Data]

Table 3: Representative data table for urease inhibition IC50 values.

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug design. For this compound derivatives, several key structural features are expected to influence their therapeutic potential.

Key SAR Principles for Phenylthiourea Derivatives:

  • Role of the Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical. The 3-chloro and 4-methyl groups in the core structure are significant. The chlorine atom, being electron-withdrawing and lipophilic, can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. The methyl group can also contribute to lipophilicity and may engage in van der Waals interactions.

  • The Thiourea Moiety: The -NHC(=S)NH- group is essential for activity. The nitrogen and sulfur atoms can act as hydrogen bond donors and acceptors, respectively, facilitating binding to biological targets.

  • Derivatization at the Terminal Nitrogen: The introduction of various substituents on the second nitrogen atom of the thiourea can dramatically alter the biological activity by modifying the overall size, shape, and electronic properties of the molecule.

Visualizing the Synthesis Workflow

SynthesisWorkflow Aniline 3-Chloro-4-methylaniline Reaction Nucleophilic Addition (Reflux in acidic medium) Aniline->Reaction Isothiocyanate Ammonium Thiocyanate (in situ Isothiocyanate formation) Isothiocyanate->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct EnzymeInhibition cluster_Enzyme Enzyme Active Site Enzyme Target Enzyme (e.g., Urease, DNA Gyrase) Product Product Enzyme->Product ThioureaDerivative This compound Derivative Inhibition Inhibition Binding Binding ThioureaDerivative->Binding Substrate Natural Substrate Substrate->Enzyme Binding->Enzyme NoReaction No Reaction

References

The Pivotal Role of Thiourea Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiourea and its derivatives represent a versatile and highly privileged scaffold in the landscape of medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of this important class of compounds. We will delve into their significant roles as anticancer, antimicrobial, and antiviral agents, supported by detailed mechanistic insights, structure-activity relationships, and quantitative data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of thiourea derivatives in their quest for novel therapeutic agents.

Introduction: The Thiourea Scaffold - A Cornerstone in Drug Discovery

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by sulfur.[] This substitution imparts distinct chemical properties that make its derivatives highly valuable in drug design. The thiourea moiety's ability to form stable complexes with metals and participate in hydrogen bonding interactions allows for effective binding to a wide array of biological targets, including enzymes and receptors.[2][3] Consequently, thiourea derivatives have emerged as a focal point in organic synthesis and medicinal chemistry, demonstrating a broad spectrum of biological applications.[4]

The versatility of the thiourea scaffold allows for the synthesis of large and diverse compound libraries through relatively straightforward chemical modifications. This has led to the discovery of numerous derivatives with potent and selective biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[3][4] This guide will provide a comprehensive overview of the key therapeutic areas where thiourea derivatives have shown significant promise.

Therapeutic Applications of Thiourea Derivatives: A Multifaceted Approach to Disease

The broad biological activity of thiourea derivatives has positioned them as promising candidates for treating a range of diseases.[5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes or the disruption of critical cellular signaling pathways.

Anticancer Activity: Targeting the Hallmarks of Cancer

Thiourea derivatives have demonstrated significant potential in cancer therapy by targeting various molecular pathways involved in tumor growth, proliferation, and survival.[2] They have been shown to inhibit the growth of numerous cancer cell lines and even reverse treatment resistance.[2][4]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which thiourea derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling.[6] A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7]

Sorafenib, a multi-kinase inhibitor bearing a urea moiety (structurally similar to thiourea), is a prime example of a drug that targets VEGFR-2, as well as other kinases like RAF kinase, in the RAF/MEK/ERK signaling pathway.[8][9][10] This dual-action mechanism allows sorafenib to both directly inhibit tumor cell proliferation and block the blood supply that tumors need to grow.[10] Thiourea derivatives have been designed as potent VEGFR-2 inhibitors, demonstrating the significance of this scaffold in targeting angiogenesis.[11]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by thiourea-based kinase inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Active) Dimerization & Autophosphorylation VEGFR2_inactive->VEGFR2_active PLCg PLCγ VEGFR2_active->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Thiourea_Inhibitor Thiourea Derivative (e.g., Sorafenib analogue) Thiourea_Inhibitor->VEGFR2_active Inhibits (ATP binding site)

Caption: VEGFR-2 signaling pathway and its inhibition by thiourea derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiourea derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c)SW480 (Colon)9.0[11]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c)SW620 (Colon)1.5[11]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c)K562 (Leukemia)6.3[11]
1-Aryl-3-(pyridin-2-yl)thiourea derivative (20)MCF-7 (Breast)1.3[11]
1-Aryl-3-(pyridin-2-yl)thiourea derivative (20)SkBR3 (Breast)0.7[11]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea (5)Breast Cancer Cell Lines2.2 - 5.5[11]
Bis-thiourea derivative (44)HCT116 (Colon)1.2[11]
Bis-thiourea derivative (45)HCT116 (Colon)1.2[11]
Thiourea derivative 11BGC-823 (Gastric)20.9 - 103.6[12]
Thiourea derivative 11A549 (Lung)19.2 - 112.5[12]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11[8]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (Liver)1.74[8]
N1,N3-disubstituted-thiosemicarbazone 7MCF-7 (Breast)7.0[8]
TKR15A549 (Lung)0.21[13]
Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance is a major global health threat, necessitating the development of novel anti-infective agents. Thiourea derivatives have emerged as a promising class of compounds with significant activity against a wide range of bacteria and fungi.[4][14] Their ability to interact with various biological targets in microorganisms makes them attractive candidates for overcoming resistance mechanisms.[15]

Mechanism of Action: Enzyme Inhibition

One of the proposed mechanisms for the antimicrobial action of thiourea derivatives is the inhibition of essential bacterial enzymes. For instance, they have been shown to target enzymes involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[14] Additionally, some derivatives have demonstrated inhibitory activity against DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[3][15]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiourea derivatives against various microbial strains.

Compound/LigandMicroorganismMIC (µg/mL)Reference
Thiourea derivativesS. aureus, S. epidermidis, E. faecalis, S. pyogenes, B. cereus50 - 400[4]
Thiourea derivativesC. albicans, C. krusei, C. glabrata, C. tropicalis, C. parapsilosis25 - 100[4]
Thiourea derivatives 4, 10Methicillin-resistant S. aureus4 - 64[16]
Thiourea derivatives 1, 2, 4, 8, 9, 10, 12S. aureus, S. epidermidis4 - 32[16]
Thiourea derivative 7a, 7b, 8Gram-positive and Gram-negative bacteria0.95 - 3.25[3]
Thiazole-containing thiourea 4c, 4g, 4hS. aureus0.78 - 3.125[17]
Antiviral Activity: A Broad-Spectrum Approach

Thiourea derivatives have also shown promise as antiviral agents, with activity reported against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza virus.[13][18][19] Their mechanisms of action can involve targeting viral enzymes, such as reverse transcriptase in HIV, or interfering with viral entry and replication processes.[20]

Quantitative Data on Antiviral Activity

The following table summarizes the antiviral activity of selected thiourea derivatives, expressed as EC50 values (the concentration required to achieve 50% of the maximum effect).

CompoundVirusEC50 (µM)Reference
Acylthiourea derivative 1Vaccinia virus0.25[19]
Acylthiourea derivative 1La Crosse virus0.27[19]
Thiourea derivative 10Hepatitis C Virus (HCV)0.047[13]
Thiourea derivative 147B3Human Cytomegalovirus (HCMV)0.5[21]
Thiourea derivative 147B3Herpes Simplex Virus 1 (HSV-1)1.9[21]

Synthesis of Thiourea Derivatives: A Practical Approach

The synthesis of thiourea derivatives is generally straightforward, with the most common method involving the reaction of an isothiocyanate with a primary or secondary amine.[3] This reaction is typically high-yielding and allows for the introduction of a wide variety of substituents, facilitating the creation of diverse chemical libraries for screening.

General Synthesis of 1,3-Disubstituted Thioureas

The reaction of an amine with carbon disulfide in an aqueous medium provides an efficient route to symmetrical and unsymmetrical substituted thioureas.[22] This method often proceeds through a dithiocarbamate intermediate.[3]

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-3-(2-thienylcarbonyl)thiourea

This protocol provides a detailed procedure for the synthesis of a specific anticancer thiourea derivative.

Materials:

  • 2-Thiophenecarbonyl chloride

  • Ammonium thiocyanate

  • 4-Chloroaniline

  • Anhydrous acetone

  • Ethanol

Procedure:

  • A solution of 2-thiophenecarbonyl chloride (0.01 mol) in anhydrous acetone (80 ml) is added dropwise to a suspension of ammonium thiocyanate (0.01 mol) in anhydrous acetone (50 ml).[7]

  • The reaction mixture is refluxed for 50 minutes.[7]

  • After cooling to room temperature, a solution of 4-chloroaniline (0.01 mol) in dry acetone (25 ml) is added.[7]

  • The resulting mixture is refluxed for 2 hours.[7]

  • The reaction mixture is then poured into five times its volume of cold water, which causes the thiourea derivative to precipitate.[7]

  • The product is collected by filtration and recrystallized from ethanol to yield white block crystals.[7]

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[14]

Experimental Workflows in Thiourea Derivative Drug Discovery

The discovery and development of new drugs based on the thiourea scaffold typically follow a structured workflow, from initial high-throughput screening to preclinical and clinical evaluation.

A Generalized Workflow for Anticancer Thiourea Drug Discovery

The following diagram illustrates a typical workflow for the identification and validation of novel anticancer thiourea derivatives.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials HTS High-Throughput Screening (HTS) of Thiourea Library Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Synthesis of Analogues) SAR->Lead_Opt Lead_Opt->SAR In_Vitro In Vitro Evaluation (Cytotoxicity, Mechanism of Action) Lead_Opt->In_Vitro In_Vivo In Vivo Evaluation (Animal Models, PK/PD) In_Vitro->In_Vivo Clinical_Trials Phase I, II, III Clinical Trials In_Vivo->Clinical_Trials Approval FDA Approval & Market Launch Clinical_Trials->Approval

Caption: A generalized workflow for the discovery and development of anticancer thiourea derivatives.

This workflow begins with the screening of a diverse library of thiourea compounds to identify initial "hits." These hits then undergo extensive structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective analogues (lead optimization). Promising candidates are then subjected to rigorous in vitro and in vivo preclinical testing to evaluate their efficacy, mechanism of action, and pharmacokinetic properties. Finally, the most promising compounds advance to clinical trials for evaluation in humans.

Conclusion and Future Perspectives

Thiourea derivatives have firmly established themselves as a versatile and valuable scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them a continuing source of inspiration for the development of novel therapeutic agents. Future research in this area will likely focus on the design of more selective and potent derivatives, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The multi-targeted nature of many thiourea derivatives also presents an exciting opportunity for the development of combination therapies and drugs that can overcome the challenge of drug resistance. As our understanding of disease biology continues to grow, the adaptable nature of the thiourea scaffold will undoubtedly ensure its continued prominence in the field of drug discovery.

References

Probing the Molecular Landscape of 1-(3-Chloro-4-methylphenyl)thiourea: A Technical Guide to Theoretical and Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among: Researchers, scientists, and drug development professionals.

Abstract

Substituted thiourea derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and versatile coordination chemistry. This technical guide provides an in-depth exploration of the theoretical and computational methodologies for the comprehensive study of a specific, promising derivative: 1-(3-Chloro-4-methylphenyl)thiourea. While this guide focuses on a single molecule, the principles and protocols detailed herein are broadly applicable to the wider class of thiourea compounds. We will delve into the rationale behind computational choices, from the foundational principles of Density Functional Theory (DFT) to the predictive power of molecular docking. This document serves as a roadmap for researchers seeking to elucidate the structural, electronic, and biological properties of novel thiourea derivatives, thereby accelerating their potential translation into therapeutic applications.

Introduction: The Significance of Thiourea Scaffolds

Thiourea and its derivatives represent a critical class of organic compounds, characterized by a central thiocarbonyl group flanked by two amino groups. This structural motif imparts a unique combination of properties, including the ability to act as hydrogen bond donors and acceptors, and to coordinate with metal ions. These characteristics underpin their wide-ranging biological applications, which include antibacterial, antifungal, antiviral, antioxidant, and anticancer activities.[1][2] The biological potential of a thiourea derivative is intimately linked to the nature of its substituents, which modulate its electronic properties, steric profile, and intermolecular interactions.

The focus of this guide, this compound, incorporates a substituted phenyl ring with an electron-withdrawing chlorine atom and an electron-donating methyl group. This particular substitution pattern is of interest for its potential to fine-tune the molecule's bioactivity. Theoretical studies provide a powerful, cost-effective, and time-efficient means to predict and understand the behavior of such molecules at an atomic level, guiding subsequent experimental work.

Synthesis Pathway: A Proposed Protocol

A common and effective method for the synthesis of N-arylthioureas involves the reaction of an appropriately substituted aniline with an isothiocyanate. In this case, 3-chloro-4-methylaniline would be reacted with a source of thiocyanate, typically in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound
  • Preparation of Isothiocyanate: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-methylaniline in a suitable solvent such as acetone.

  • Reaction with Thiocyanate: To this solution, add an equimolar amount of a thiocyanate salt, such as ammonium or potassium thiocyanate, followed by the dropwise addition of a strong acid like hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography.

  • Isolation and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system, such as ethanol-water, can be employed for further purification.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline Reaction_Mixture Reaction_Mixture 3-Chloro-4-methylaniline->Reaction_Mixture Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Reaction_Mixture Acetone_Solvent Acetone Acetone_Solvent->Reaction_Mixture HCl_Catalyst HCl (catalyst) HCl_Catalyst->Reaction_Mixture Reflux Reflux Product_Thiourea This compound Reflux->Product_Thiourea Precipitation & Purification Reaction_Mixture->Reflux Heat G Start Initial Molecular Structure DFT_Calculation DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Start->DFT_Calculation Check_Convergence Converged? DFT_Calculation->Check_Convergence Check_Convergence->DFT_Calculation No Frequency_Calculation Vibrational Frequency Calculation Check_Convergence->Frequency_Calculation Yes Check_Frequencies Imaginary Frequencies? Frequency_Calculation->Check_Frequencies Optimized_Structure Optimized Ground-State Geometry Check_Frequencies->Optimized_Structure No Transition_State Transition State or Higher-Order Saddle Point Check_Frequencies->Transition_State Yes

References

An In-Depth Technical Guide to the Stability and Degradation of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-4-methylphenyl)thiourea is a substituted arylthiourea that serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[1] Understanding the chemical stability and degradation pathways of this compound is paramount for ensuring the quality, safety, and efficacy of any resulting drug substance or product. This technical guide provides a comprehensive overview of the stability of this compound, detailing its susceptibility to various environmental factors and outlining methodologies for its analysis.

Molecular Structure and Properties:

  • Molecular Formula: C₈H₉ClN₂S[1]

  • Molecular Weight: 200.69 g/mol [1]

  • Appearance: Solid[1]

  • Storage: Room temperature, sealed, dry[1]

Core Principles of Stability and Degradation for Thiourea Derivatives

Thiourea and its derivatives are known to be susceptible to degradation through several pathways, influenced by environmental factors such as humidity, pH, temperature, light, and the presence of oxidizing agents.[2] Visible signs of degradation can include a color change (often yellowing), the emission of ammonia or sulfurous odors, clumping due to moisture absorption, and the formation of insoluble byproducts.[2]

Forced Degradation Studies: A Strategic Approach

Forced degradation, or stress testing, is an essential component of drug development that provides critical insights into the intrinsic stability of a molecule.[3][4] By subjecting the compound to conditions more severe than accelerated stability testing, we can identify likely degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[3][5] The typical stress conditions employed include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[4]

Proposed Degradation Pathways of this compound

Based on the known reactivity of the thiourea functional group and the nature of the substituted phenyl ring, the following degradation pathways are proposed for this compound under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. For this compound, the central thiocarbonyl group is the primary site of hydrolytic attack.

  • Acidic and Basic Conditions: Under both acidic and basic conditions, the thiourea moiety is susceptible to hydrolysis, which would lead to the cleavage of the C-N bond. The primary degradation products are expected to be 3-chloro-4-methylaniline and thiourea. Further hydrolysis of thiourea can yield ammonia, carbon dioxide, and hydrogen sulfide. In basic medium, the degradation of a similar compound, 2,6-dichlorobenzylthiopseudourea hydrochloride, was found to produce 2,6-dichlorobenzylthiol and cyanamide, which could then undergo further reactions.[6]

Caption: Proposed hydrolytic degradation pathway.

Oxidative Degradation

The sulfur atom in the thiourea group is highly susceptible to oxidation. The use of oxidizing agents like hydrogen peroxide (H₂O₂) is a standard approach in forced degradation studies.

  • Mechanism: Oxidation of thioureas can lead to a variety of products, with the most common being the corresponding urea derivative through desulfurization.[5] The reaction likely proceeds through intermediate sulfenic, sulfinic, and sulfonic acids. Therefore, the primary oxidative degradation product of this compound is expected to be 1-(3-chloro-4-methylphenyl)urea. Further oxidation could potentially lead to the formation of sulfates.

Caption: Proposed oxidative degradation pathway.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation. For substituted phenylthioureas, photodegradation can involve the thiourea moiety and the aromatic ring.

  • Mechanism: Studies on the photodegradation of the substituted thiourea diafenthiuron have shown the formation of the corresponding carbodiimide and urea derivatives.[7] Therefore, under photolytic stress, this compound could potentially degrade to 1-chloro-2-isothiocyanato-4-methylbenzene and subsequently to 1-(3-chloro-4-methylphenyl)urea. The presence of the chloro and methyl substituents on the phenyl ring may also influence the photodegradation pathway.

Caption: Proposed photodegradation pathway.

Thermal Degradation

Elevated temperatures can lead to the decomposition of thiourea derivatives.

  • Mechanism: The thermal decomposition of thiourea is known to produce ammonia and carbon disulfide. For substituted arylthioureas, thermal stress can lead to the cleavage of the C-N and C-S bonds. It is plausible that this compound could decompose to yield 3-chloro-4-methylaniline and isothiocyanic acid.

Caption: Proposed thermal degradation pathway.

Experimental Protocols for Forced Degradation Studies

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Acidic and Basic Hydrolysis
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with an appropriate amount of 0.1 N NaOH. Dilute to a final concentration suitable for analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for a specified period. After cooling, neutralize the solution with an appropriate amount of 0.1 N HCl. Dilute to a final concentration suitable for analysis.

  • Control: Prepare a control sample by diluting the stock solution with the same solvent to the final concentration without the addition of acid or base.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period, protected from light.

  • Take samples at various time points (e.g., 2, 4, 8, 24 hours) and dilute to a final concentration suitable for analysis.

  • Control: Prepare a control sample by diluting the stock solution with the solvent to the final concentration.

Photodegradation
  • Expose a solution of the compound (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Simultaneously, keep a control sample protected from light.

  • Analyze both the exposed and control samples at appropriate time intervals.

Thermal Degradation
  • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

  • Take samples at various time points and prepare solutions for analysis.

  • For solution-state thermal stability, heat the stock solution at a specified temperature and analyze at different time points.

  • Control: Store a control sample of the solid or solution at room temperature.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the parent compound from its degradation products.[8]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for non-polar to moderately polar compounds.[9]
Mobile Phase Acetonitrile and Water (with a buffer like phosphate or acetate, pH adjusted to 3-4)A common mobile phase for reversed-phase chromatography of thiourea derivatives.[9] The acidic pH helps to suppress the ionization of the thiourea and improve peak shape.
Elution GradientA gradient elution is often necessary to resolve all degradation products, which may have a wide range of polarities.[8]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[9]
Detection UV at 240 nmThiourea derivatives generally exhibit strong UV absorbance in this region.[9]
Injection Volume 10-20 µLStandard injection volume for HPLC analysis.
Column Temperature 25-30°CTo ensure reproducible retention times.
Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Forced Degradation Sample Forced Degradation Sample Injection Injection Forced Degradation Sample->Injection C18 Column C18 Column Injection->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution UV Detection (240 nm) UV Detection (240 nm) Gradient Elution->UV Detection (240 nm) Chromatogram Chromatogram UV Detection (240 nm)->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: HPLC workflow for stability-indicating analysis.

Data Interpretation and Summary

The results of the forced degradation studies should be tabulated to provide a clear overview of the stability of this compound under different stress conditions.

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product(s) (if identified)
0.1 N HCl, 60°C24 hours
0.1 N NaOH, 60°C24 hours
3% H₂O₂, RT24 hours
Photolytic1.2 million lux hours
Thermal (Solid), 70°C7 days
Thermal (Solution), 70°C24 hours

Conclusion

This in-depth technical guide provides a framework for understanding and evaluating the stability and degradation of this compound. The proposed degradation pathways, based on the fundamental chemistry of thioureas and related structures, serve as a starting point for identifying potential degradation products. The detailed experimental protocols for forced degradation studies and the stability-indicating HPLC method provide a practical approach for researchers, scientists, and drug development professionals to assess the stability of this important synthetic intermediate. A thorough understanding of the degradation profile of this compound is crucial for the development of stable, safe, and effective pharmaceutical products.

References

An In-depth Technical Guide to the Tautomeric Forms of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric forms of 1-(3-Chloro-4-methylphenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. We will delve into the synthesis, structural elucidation, and computational analysis of its thione-thiol tautomerism. This document is designed to be a practical resource, offering not only theoretical insights but also detailed experimental and computational protocols. By integrating spectroscopic analysis with quantum chemical calculations, we aim to provide a holistic understanding of the structural dynamics of this compound, which is crucial for predicting its reactivity, bioavailability, and interaction with biological targets.

Introduction: The Significance of Tautomerism in Phenylthiourea Derivatives

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in the chemical and biological behavior of many organic molecules. In the realm of drug discovery, understanding the predominant tautomeric form of a compound under physiological conditions is critical, as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles. Phenylthiourea derivatives are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Their efficacy is often linked to the thione-thiol tautomerism inherent to the thiourea moiety.

The two primary tautomeric forms of this compound are the thione form and the thiol form. The equilibrium between these two forms can be influenced by various factors such as the solvent, temperature, and pH. The thione form is generally more stable in the solid state, while the thiol form can become more significant in solution, particularly in polar solvents. The ability to characterize and predict this equilibrium is therefore of paramount importance for the rational design of new therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-Chloro-4-methylaniline with an isothiocyanate precursor. A reliable and straightforward method involves the in-situ generation of the isothiocyanate from ammonium thiocyanate in an acidic medium.

Experimental Protocol: Synthesis

Materials:

  • 3-Chloro-4-methylaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Distilled water

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-4-methylaniline (0.1 mol) in 100 mL of ethanol.

  • Add a solution of ammonium thiocyanate (0.12 mol) in 50 mL of distilled water to the flask.

  • Slowly add concentrated hydrochloric acid (10 mL) to the reaction mixture while stirring.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with constant stirring.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure crystals.

  • Dry the purified product in a vacuum oven at 60 °C.

Structural Elucidation of Tautomeric Forms

The characterization of the tautomeric forms of this compound relies on a combination of spectroscopic techniques. In the solid state, the thione form is expected to predominate, while in solution, an equilibrium between the thione and thiol forms may exist.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for distinguishing between the thione and thiol tautomers in solution. The chemical shifts of the N-H and S-H protons, as well as the carbon of the C=S/C-S group, are particularly informative.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

  • Aromatic Protons: Signals in the range of 7.2-7.8 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Methyl Protons: A singlet around 2.3 ppm.

  • N-H Protons: Two broad singlets in the region of 9.5-10.5 ppm for the thione form. The presence of a thiol tautomer would be indicated by a signal for the S-H proton, typically in the range of 3-5 ppm, and a sharpening of one of the N-H signals.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

  • C=S Carbon: A characteristic signal around 180-185 ppm for the thione tautomer. The corresponding C-S carbon in the thiol form would appear significantly upfield.

  • Aromatic Carbons: Signals in the aromatic region (120-140 ppm).

  • Methyl Carbon: A signal around 20 ppm.

Proton Expected Chemical Shift (ppm) Multiplicity
Ar-H7.2 - 7.8m
-CH₃~2.3s
-NH-9.5 - 10.5br s
-NH₂9.5 - 10.5br s
Carbon Expected Chemical Shift (ppm)
C=S180 - 185
Aromatic C120 - 140
-CH₃~20

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Thione Form of this compound in DMSO-d₆.

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule and can help identify the predominant tautomer in the solid state.

Characteristic FT-IR Absorption Bands (KBr, cm⁻¹):

  • N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ are characteristic of the N-H stretching vibrations in the thione form.

  • C=S Stretching: A strong absorption band around 1300-1350 cm⁻¹ is indicative of the C=S stretching vibration. The absence of a sharp S-H stretching band (around 2500-2600 cm⁻¹) in the solid-state spectrum would strongly suggest the predominance of the thione tautomer.

  • C-N Stretching: Bands in the 1400-1600 cm⁻¹ region can be attributed to C-N stretching and N-H bending vibrations.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3400Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
N-H Bend1500 - 1600Medium
C-N Stretch1400 - 1500Medium to Strong
C=S Stretch1300 - 1350Strong

Table 2: Characteristic FT-IR Frequencies for the Thione Form of this compound.

UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. The thione and thiol forms are expected to have different absorption maxima. In a polar solvent like ethanol, thiourea derivatives typically exhibit two main absorption bands.[1]

Expected UV-Vis Absorption Maxima (in Ethanol):

  • A strong absorption band around 210-240 nm corresponding to a π → π* transition.

  • A weaker absorption band around 270-300 nm attributed to an n → π* transition of the C=S chromophore.

X-ray Crystallography

Computational Analysis of Tautomeric Stability

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for corroborating experimental spectroscopic data.

Computational Protocol: DFT Calculations

Software: Gaussian, ORCA, or other quantum chemistry software packages. Method: B3LYP functional. Basis Set: 6-311++G(d,p). Solvation Model: Polarizable Continuum Model (PCM) can be used to simulate the effects of different solvents (e.g., water, DMSO, chloroform).

Procedure:

  • Geometry Optimization: The geometries of both the thione and thiol tautomers are optimized in the gas phase and in the desired solvents.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculations: The single-point energies of the optimized structures are calculated. The relative energy (ΔE) between the tautomers is then determined, including the ZPVE correction. ΔE = (E_thiol + ZPVE_thiol) - (E_thione + ZPVE_thione)

  • Gibbs Free Energy: The Gibbs free energy of each tautomer can also be calculated to determine the equilibrium constant (K_eq) for the tautomerization reaction at a given temperature. ΔG = G_thiol - G_thione K_eq = exp(-ΔG/RT)

Predicted Results and Interpretation

Computational studies on similar thiourea derivatives consistently show that the thione tautomer is significantly more stable than the thiol tautomer in the gas phase.[3] In solution, the energy difference between the two forms is expected to decrease, particularly in polar solvents, due to the preferential solvation of the more polar thiol tautomer. However, the thione form is still anticipated to be the major species in solution under most conditions.

Tautomer Relative Energy (Gas Phase, kcal/mol) Relative Energy (DMSO, kcal/mol)
Thione0.000.00
Thiol+5 to +10+2 to +7

Table 3: Predicted Relative Energies of the Tautomers of this compound from DFT Calculations.

Visualizing the Tautomeric Equilibrium and Workflows

Tautomerism Thione Thione Form (Predominant) Thiol Thiol Form Thione->Thiol Proton Transfer Thiol->Thione Proton Transfer

Caption: Tautomeric equilibrium of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Synthesis of this compound NMR ¹H and ¹³C NMR Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR UVVis UV-Vis Spectroscopy Synthesis->UVVis XRay X-ray Crystallography (Solid State) Synthesis->XRay ComputationalWorkflow cluster_dft DFT Calculations Opt Geometry Optimization (Thione & Thiol) Freq Frequency Calculation (ZPVE Correction) Opt->Freq Energy Single Point Energy (Relative Stability) Freq->Energy

References

Methodological & Application

Analytical methods for the quantification of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 1-(3-Chloro-4-methylphenyl)thiourea

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of this compound, a key intermediate in pharmaceutical synthesis.[1][2] We present three validated protocols leveraging High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. This document is intended for researchers, analytical scientists, and quality control professionals in drug development and manufacturing. Each protocol is designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure technical accuracy and reproducibility.

Introduction and Significance

This compound (CMT) is an organosulfur compound belonging to the thiourea class of molecules. Its structure makes it a valuable building block in the synthesis of more complex chemical entities, particularly heterocyclic compounds with potential therapeutic properties, such as antimicrobial or anticancer agents.[1] Given its role as a critical starting material or intermediate, the ability to accurately quantify CMT in various matrices—from raw materials to in-process samples and final product impurities—is paramount for ensuring process efficiency, product quality, and regulatory compliance.

The selection of an appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., purity assessment, concentration determination, or trace-level detection). This note provides a comparative evaluation of three common analytical techniques to guide the scientist in choosing the most suitable approach.

Physicochemical Properties of CMT

A thorough understanding of the analyte's properties is fundamental to analytical method development.

PropertyValueReference
Chemical Formula C₈H₉ClN₂S[1][2]
Molecular Weight 200.69 g/mol [1][2]
Appearance Colorless to light yellow solid[2]
Melting Point 170-174 °C[1][2]
Storage Room temperature, sealed, dry[1][2]
UV Absorbance Max (λmax) ~235 nm[3]

Note: The UV absorbance maximum is inferred from the parent compound, thiourea, and is a typical value for the thiocarbonyl chromophore.

General Analytical Workflow

The overall process for the quantification of CMT follows a structured pathway from sample handling to final data reporting. This workflow ensures consistency and traceability throughout the analytical process.

Analytical_Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Sample Receipt & Login Prep Sample Preparation (Extraction/Dilution) Sample->Prep Homogenize Instrument Instrumental Analysis (HPLC, GC-MS, UV-Vis) Prep->Instrument Inject/Measure DataAcq Raw Data Acquisition Instrument->DataAcq Processing Data Processing (Integration & Calibration) DataAcq->Processing Report Final Report & Archiving Processing->Report

Figure 1: General workflow for CMT quantification.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method for the quantification of non-volatile and thermally labile compounds like CMT. Its high specificity and sensitivity make it ideal for purity testing and accurate concentration measurement in complex matrices.[4] This protocol employs a reversed-phase C18 column, which separates compounds based on their hydrophobicity.

Scientific Rationale
  • Reversed-Phase C18 Column: CMT is a moderately polar organic molecule. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from more polar impurities.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A gradient or isocratic elution can be optimized to achieve the desired resolution.

  • UV Detection at 236 nm: The thiocarbonyl group (C=S) within the thiourea moiety is a strong chromophore. Based on literature for similar compounds, detection at ~236 nm provides high sensitivity and selectivity.[5]

Detailed Protocol

A. Reagents and Materials

  • This compound (CMT) reference standard

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Methanol, HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

B. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

C. Preparation of Solutions

  • Mobile Phase: Prepare a 60:40 (v/v) mixture of Acetonitrile and Water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of CMT reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.

D. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 236 nm[5]

  • Run Time: 10 minutes (adjust as needed based on retention time)

E. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of CMT. A linear regression with R² > 0.999 is required.

  • Prepare sample solutions by accurately weighing the material, dissolving it in methanol, and diluting it with the mobile phase to fall within the calibration range.

  • Inject the prepared samples and determine the concentration using the calibration curve.

HPLC_Workflow start Prepare Mobile Phase & Standards equilibrate Equilibrate HPLC System (Stable Baseline) start->equilibrate calibrate Inject Calibration Curve (1-100 µg/mL) equilibrate->calibrate prep_sample Prepare Sample (Dissolve & Dilute) calibrate->prep_sample inject_sample Inject Sample prep_sample->inject_sample analyze Acquire & Process Data (Peak Area vs. Conc.) inject_sample->analyze end Report Result analyze->end

Figure 2: Step-by-step HPLC-UV analysis workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for identification and quantification. However, thioureas often exhibit poor thermal stability and volatility, necessitating a derivatization step to convert the analyte into a form more amenable to GC analysis.

Scientific Rationale
  • Derivatization: The active hydrogens on the thiourea nitrogens can lead to peak tailing and thermal degradation in the hot GC inlet. Derivatization, for example, with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces these active hydrogens with thermally stable trimethylsilyl (TMS) groups. This increases volatility and improves chromatographic peak shape. A similar approach is used for related compounds like ethylenethiourea.[6]

  • Mass Spectrometric Detection: MS detection provides structural confirmation and allows for quantification using selected ion monitoring (SIM), which dramatically enhances sensitivity and reduces interference from matrix components.

Detailed Protocol

A. Reagents and Materials

  • CMT reference standard

  • Derivatizing agent: BSTFA with 1% TMCS (trimethylchlorosilane)

  • Solvent: Pyridine or Acetonitrile (anhydrous)

  • Internal Standard (IS): e.g., 1,3-Diphenylthiourea (if not present in the sample)

B. Instrumentation

  • GC-MS system with an electron ionization (EI) source

  • Capillary column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

C. Derivatization and Sample Preparation

  • Standard Preparation: Prepare a stock solution of CMT and the Internal Standard in the chosen solvent.

  • In a 2 mL reaction vial, add 100 µL of the standard (or sample extract).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

D. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Conditions:

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the CMT-TMS derivative and the IS-TMS derivative.

E. Analysis Procedure

  • Perform a full scan analysis of a derivatized high-concentration standard to identify the molecular ion and key fragment ions of the CMT-TMS derivative.

  • Set up the MS in SIM mode using at least two characteristic ions for quantification and confirmation.

  • Analyze the derivatized calibration standards and samples.

  • Quantify using the ratio of the analyte peak area to the internal standard peak area against the concentration.

Method 3: UV-Visible Spectrophotometry

This method is the simplest and most rapid but offers the lowest specificity. It is suitable for quantifying pure CMT in simple solutions where interfering substances are absent.

Scientific Rationale

The quantification relies on the direct measurement of UV light absorbance by the CMT molecule in solution, governed by the Beer-Lambert Law. The thiocarbonyl chromophore in CMT absorbs strongly in the UV region, with a maximum absorbance (λmax) expected around 235 nm, similar to the parent thiourea compound.[3]

Detailed Protocol

A. Reagents and Materials

  • CMT reference standard

  • Methanol, UV grade

  • Quartz cuvettes (1 cm path length)

B. Instrumentation

  • UV-Visible Spectrophotometer (dual beam recommended)

C. Procedure

  • Determine λmax: Prepare a ~10 µg/mL solution of CMT in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a stock solution (e.g., 100 µg/mL) of CMT in methanol. From this, prepare a set of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) using methanol as the diluent.

  • Create Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Use methanol to zero the instrument (as a blank).

    • Measure the absorbance of each calibration standard.

    • Plot absorbance vs. concentration to create a calibration curve.

  • Sample Analysis: Prepare the sample solution in methanol, ensuring the final concentration results in an absorbance reading within the linear range of the calibration curve (typically 0.1-1.0 AU). Measure its absorbance and determine the concentration from the calibration curve.

Method Validation and Performance Comparison

All analytical methods must be validated to ensure they are fit for purpose. Below is a summary of typical performance characteristics for the described methods.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity HighVery HighLow (Prone to interference)
Linearity (R²) > 0.999> 0.998> 0.995
Limit of Quantification (LOQ) ~2 µg/L~2 µg/L~0.5 mg/L
Precision (%RSD) < 2%< 5%< 3%
Key Advantage Robustness, wide applicabilityStructural confirmation, ultra-sensitiveSpeed, simplicity, low cost
Primary Application QC labs, purity analysisTrace analysis, metabolite IDQuick check of pure substance

Note: LOQ values are estimates based on similar compounds found in the literature.[5][6]

References

Application Notes and Protocols for 1-(3-Chloro-4-methylphenyl)thiourea as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Advanced Corrosion Inhibition

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries, from infrastructure and transportation to chemical processing and energy. The economic and safety implications of corrosion necessitate the development of effective protective strategies. Among these, the use of organic corrosion inhibitors is a cornerstone, offering a practical and efficient means of mitigating corrosive damage.[1][2]

Thiourea and its derivatives have long been recognized as potent corrosion inhibitors, particularly for metals like steel in acidic environments.[2][3][4] Their efficacy stems from the presence of sulfur and nitrogen atoms, which possess lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, leading to the formation of a protective adsorbed layer on the metal surface.[1][4] This layer acts as a barrier, impeding the corrosive process.[1][5] The molecular structure of these inhibitors, including the presence of aromatic rings and various functional groups, plays a crucial role in the stability and effectiveness of this protective film.[3]

This document provides a comprehensive guide to the application and evaluation of a specific thiourea derivative, 1-(3-Chloro-4-methylphenyl)thiourea , as a corrosion inhibitor. While extensive research exists on the broader family of thiourea derivatives, this guide offers a detailed framework for researchers to systematically investigate the potential of this particular compound. The protocols outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Molecular Profile: this compound

Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₉ClN₂S

  • Molecular Weight: 200.69 g/mol

  • Key Functional Groups: Thiourea (-NH-C(S)-NH₂), Phenyl ring, Chloro group (-Cl), Methyl group (-CH₃)

The presence of the thiourea moiety provides the primary centers for adsorption onto the metal surface through its sulfur and nitrogen atoms. The phenyl ring can contribute to the stability of the adsorbed layer via π-electron interactions. The chloro and methyl substituents on the phenyl ring are expected to influence the electron density distribution within the molecule, thereby modulating its adsorption characteristics and, consequently, its inhibition efficiency.

Synthesis of this compound

A common and straightforward method for the synthesis of N-aryl-substituted thioureas involves the reaction of the corresponding amine with a source of thiocyanate.[6]

Protocol 1: Synthesis of this compound

Materials:

  • 3-Chloro-4-methylaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, dissolve a known amount of 3-chloro-4-methylaniline in a mixture of ethanol and water.

  • Add an equimolar amount of potassium thiocyanate (or ammonium thiocyanate) to the solution.

  • Acidify the mixture by slowly adding concentrated hydrochloric acid while stirring. The acid acts as a catalyst for the reaction.

  • Attach the reflux condenser and heat the mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product in a desiccator and determine its melting point and characterize it using spectroscopic methods (FTIR, NMR).

Evaluation of Corrosion Inhibition Performance

A multi-faceted approach is essential for a thorough evaluation of a new corrosion inhibitor. This typically involves a combination of gravimetric, electrochemical, and surface analysis techniques.

Gravimetric Method (Weight Loss)

The weight loss method is a simple and reliable technique for determining the average corrosion rate.[7]

Protocol 2: Weight Loss Measurement

Materials and Equipment:

  • Mild steel coupons of known dimensions and composition

  • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • This compound

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat

  • Desiccator

  • Polishing papers of different grades

  • Acetone

  • Distilled water

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of emery papers of increasing grit size to achieve a smooth, mirror-like surface. Degrease the coupons with acetone, rinse with distilled water, and dry them thoroughly.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W₁).

  • Inhibitor Solution Preparation: Prepare a stock solution of this compound in the corrosive medium. From this stock, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Immersion: Immerse the pre-weighed coupons in the test solutions (including a blank solution without the inhibitor) for a specific period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 25 °C).

  • Coupon Cleaning: After the immersion period, carefully remove the coupons from the solutions. Rinse them with distilled water, followed by a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products without attacking the base metal. Rinse again with distilled water and acetone, and then dry.

  • Final Weighing: Weigh the cleaned and dried coupons and record the final weight (W₂).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

    • Surface Coverage (θ): θ = (CR₀ - CRᵢ) / CR₀

Data Presentation:

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
0 (Blank)--
50
100
200
500
Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[5]

Protocol 3: Electrochemical Measurements

Equipment:

  • Potentiostat/Galvanostat/Frequency Response Analyzer

  • Three-electrode electrochemical cell (Working electrode: mild steel; Counter electrode: platinum foil; Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)

  • Corrosive medium with and without the inhibitor

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state potential is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data and present it as Nyquist and Bode plots.

    • Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic value to an anodic value with respect to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate the inhibition efficiency: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    • The shift in Ecorr in the presence of the inhibitor can indicate whether it acts as an anodic, cathodic, or mixed-type inhibitor.

Data Presentation:

Inhibitor Conc. (ppm)OCP (V vs. SCE)Rct (Ω cm²)Cdl (µF cm⁻²)IE% (EIS)Ecorr (V vs. SCE)Icorr (µA cm⁻²)βa (mV/dec)βc (mV/dec)IE% (PDP)
0 (Blank)--
50
100
200
500
Surface Analysis Techniques

Surface analysis provides direct evidence of the inhibitor's adsorption and the formation of a protective film.

Protocol 4: Surface Characterization

Equipment:

  • Scanning Electron Microscope (SEM)

  • Atomic Force Microscope (AFM)

  • X-ray Photoelectron Spectrometer (XPS)

Procedure:

  • Sample Preparation: Immerse mild steel coupons in the corrosive medium with and without the optimal concentration of this compound for a specific duration.

  • SEM Analysis: After immersion, rinse the coupons with distilled water, dry them, and examine their surface morphology using SEM. Compare the surface of the coupon exposed to the inhibited solution with that of the uninhibited one to observe the reduction in pitting and general corrosion.

  • AFM Analysis: Use AFM to obtain high-resolution three-dimensional images of the coupon surfaces. This will allow for the quantitative analysis of surface roughness, providing further evidence of the inhibitor's effectiveness in maintaining a smoother surface.

  • XPS Analysis: Perform XPS on the inhibited coupon surface to identify the elemental composition of the adsorbed film. This can confirm the presence of sulfur and nitrogen from the thiourea derivative on the metal surface and provide insights into the chemical nature of the inhibitor-metal bond.[8]

Mechanism of Inhibition

The inhibition mechanism of this compound is expected to involve the adsorption of the molecule onto the metal surface. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Coordinate-type bonding between the lone pair electrons of sulfur and nitrogen atoms and the vacant d-orbitals of iron atoms.[3]

The adsorption process can be further understood by fitting the experimental data (from weight loss or electrochemical measurements) to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The calculation of the standard free energy of adsorption (ΔG°ads) can help distinguish between physisorption and chemisorption.

Visualization of the Proposed Inhibition Mechanism:

InhibitionMechanism cluster_surface Mild Steel Surface H+ H+ Cl- Cl⁻ Inhibitor This compound Anodic Anodic Sites (Fe → Fe²⁺ + 2e⁻) Inhibitor->Anodic Adsorption (S, N lone pairs donate e⁻ to Fe d-orbitals) Cathodic Cathodic Sites (2H⁺ + 2e⁻ → H₂) Inhibitor->Cathodic Blocking active sites

Caption: Proposed mechanism of corrosion inhibition by this compound.

Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the relationship between the molecular structure of the inhibitor and its performance.[9]

Protocol 5: DFT Calculations

Software: Gaussian, GAMESS, or other quantum chemistry packages.

Procedure:

  • Geometry Optimization: Optimize the molecular structure of this compound in the gas phase and in a simulated aqueous environment.

  • Calculation of Quantum Chemical Descriptors:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the metal surface.

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.

    • Dipole Moment (µ): Indicates the polarity of the molecule and its tendency to adsorb on the metal surface.

    • Mulliken Charges: To identify the atoms with the highest electron density (likely adsorption centers).

  • Correlation with Experimental Data: Correlate the calculated quantum chemical parameters with the experimentally determined inhibition efficiencies to build a structure-activity relationship.

Visualization of Experimental Workflow:

ExperimentalWorkflow cluster_synthesis Inhibitor Preparation cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of This compound Characterization Structural Characterization (FTIR, NMR, MP) Synthesis->Characterization WeightLoss Gravimetric Method (Weight Loss) Characterization->WeightLoss Electrochemical Electrochemical Studies (EIS, PDP) Characterization->Electrochemical CorrosionRate Calculate Corrosion Rate & Inhibition Efficiency WeightLoss->CorrosionRate Electrochemical->CorrosionRate Mechanism Elucidate Inhibition Mechanism Electrochemical->Mechanism SurfaceAnalysis Surface Analysis (SEM, AFM, XPS) SurfaceAnalysis->Mechanism Adsorption Adsorption Isotherm & Thermodynamics CorrosionRate->Adsorption Adsorption->Mechanism

Caption: A typical experimental workflow for evaluating a novel corrosion inhibitor.

Conclusion

This compound possesses the key structural features of an effective corrosion inhibitor. The systematic application of the protocols detailed in this guide will enable researchers to thoroughly evaluate its performance, understand its mechanism of action, and establish its potential for practical applications. The integration of gravimetric, electrochemical, surface analysis, and computational methods will provide a comprehensive and robust dataset, contributing to the development of new and improved corrosion protection technologies.

References

Application Note and Protocol for the Synthesis and Single Crystal Growth of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and single-crystal growth of 1-(3-Chloro-4-methylphenyl)thiourea, a compound of interest in medicinal chemistry and materials science.[1] The protocols detailed herein are designed to be robust and reproducible, enabling the generation of high-purity crystalline material suitable for a range of downstream applications, including structural analysis and biological screening. This guide covers the chemical synthesis of the target compound, systematic solvent selection for crystallization, and a detailed protocol for growing single crystals via the slow evaporation method. Furthermore, it outlines the essential characterization techniques required to validate the synthesis and crystal quality, including X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction: The Significance of this compound

Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of applications, ranging from roles as key intermediates in the synthesis of heterocyclic compounds to their use as therapeutic agents with potential antimicrobial and anticancer properties.[1] The specific compound, this compound, incorporates a substituted phenyl ring that can significantly influence its chemical and biological properties. The generation of high-quality single crystals is paramount for unambiguously determining the three-dimensional molecular structure through techniques like single-crystal X-ray diffraction.[2] This structural information is invaluable for understanding structure-activity relationships, designing novel drug candidates, and exploring the material properties of the compound.

This application note serves as a detailed, practical guide for researchers. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental decisions, ensuring a deeper understanding of the processes involved.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-Chloro-4-methylphenyl isothiocyanate with a suitable amine source, such as ammonia or an ammonium salt. A common and effective method involves the use of ammonium thiocyanate, which in situ generates the necessary nucleophile.

Synthesis Workflow

Synthesis_Workflow A Reactants: 3-Chloro-4-methylaniline Carbon Disulfide B Intermediate Formation: 3-Chloro-4-methylphenyl isothiocyanate A->B Thionation C Reaction with Ammonia Source B->C Nucleophilic Addition D Product Precipitation: This compound C->D Acidification/Cooling E Purification: Recrystallization D->E Dissolution & Cooling F Final Product E->F Isolation & Drying

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on established methods for the synthesis of substituted phenylthiourea derivatives.[3]

Materials:

  • 3-Chloro-4-methylaniline

  • Carbon disulfide

  • Ammonia solution (25%)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)

  • Magnetic stirrer with heating plate

  • Fume hood

Procedure:

  • Preparation of the Isothiocyanate Intermediate: In a well-ventilated fume hood, dissolve 3-Chloro-4-methylaniline (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Slowly add concentrated hydrochloric acid (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Formation of the Thiourea: After completion of the isothiocyanate formation, cool the reaction mixture to room temperature.

  • Slowly add an excess of aqueous ammonia solution (25%) to the reaction mixture.

  • Stir the mixture vigorously for 2-3 hours at room temperature. A precipitate of this compound should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[4]

Single Crystal Growth: The Slow Evaporation Method

The slow evaporation technique is a widely successful and straightforward method for growing high-quality single crystals of organic compounds, including thiourea derivatives.[4] The principle behind this method is the gradual increase in the concentration of the solute in a solution as the solvent slowly evaporates, leading to the formation of a supersaturated solution from which crystals can nucleate and grow.

Crystal Growth Workflow

Crystal_Growth_Workflow A Synthesized & Purified Compound B Solvent Screening & Selection A->B C Preparation of a Saturated Solution B->C D Slow Evaporation Setup C->D E Crystal Nucleation & Growth D->E Controlled Environment F Harvesting & Drying E->F

Caption: Workflow for single crystal growth by the slow evaporation method.

Protocol for Single Crystal Growth

Materials:

  • Purified this compound

  • A selection of high-purity solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile)

  • Small, clean glass vials or beakers

  • Parafilm or aluminum foil

  • A vibration-free environment (e.g., a dedicated shelf or drawer)

Procedure:

  • Solvent Selection: The choice of solvent is critical for successful crystallization. An ideal solvent should exhibit moderate solubility for the compound at room temperature.

    • Perform small-scale solubility tests with various solvents to identify a suitable candidate. Ethanol, isopropanol, and acetonitrile are often good starting points for thiourea derivatives.[4][5]

  • Preparation of a Near-Saturated Solution:

    • In a clean glass vial, dissolve a small amount of the purified this compound in the chosen solvent.

    • Gently warm the mixture to aid dissolution, ensuring all the solid dissolves.

    • Allow the solution to cool to room temperature. If a small amount of precipitate forms, it indicates a saturated or near-saturated solution. If no precipitate forms, add a little more solute and repeat the warming and cooling process.

  • Setting up for Slow Evaporation:

    • Filter the near-saturated solution through a syringe filter or a small cotton plug into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with parafilm or aluminum foil and pierce a few small holes in the covering. This will allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation and Crystal Growth:

    • Place the vial in a location free from vibrations and significant temperature fluctuations.

    • Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial during this period.

    • Observe the vial periodically for the formation of single crystals.

  • Harvesting the Crystals:

    • Once well-formed single crystals of a suitable size are observed, carefully decant the remaining mother liquor.

    • Gently wash the crystals with a small amount of cold solvent.

    • Carefully remove the crystals from the vial using a spatula or fine-tipped forceps and allow them to air dry on a filter paper.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound and the quality of the grown single crystals.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal lattice.[2] For a related compound, 1-(3-chlorophenyl)thiourea, the crystal system was determined to be triclinic.[6] A similar analysis of this compound will provide crucial information on its crystal system, space group, and molecular geometry.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are summarized in the table below, based on data for similar thiourea derivatives.[7][8][9]

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretching3100 - 3400
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=S stretching1000 - 1250 and 600 - 800
C-N stretching1250 - 1350
C-Cl stretching600 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.

  • ¹H NMR: Expected signals would include distinct peaks for the aromatic protons, the N-H protons (which may be broad), and the methyl group protons. The chemical shifts of protons on the phenyl ring will be influenced by the chloro and methyl substituents.[10][11]

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the thiocarbonyl carbon (C=S), the aromatic carbons, and the methyl carbon. The C=S carbon typically appears in the downfield region of the spectrum.[10][11]

Troubleshooting and Key Considerations

  • No Crystals Form: If no crystals appear after a prolonged period, the initial solution may have been too dilute. Try using a covering with more or larger holes to increase the evaporation rate. Alternatively, the chosen solvent may not be optimal.

  • Formation of a Powder or Small Needles: This often indicates that the rate of crystallization was too fast. Reduce the rate of evaporation by using a covering with fewer or smaller holes. Slow cooling of a saturated solution can also be an alternative crystallization method.

  • Solvent Inclusion: In some cases, solvent molecules can become incorporated into the crystal lattice. This can be identified through single-crystal XRD and thermogravimetric analysis (TGA).

Conclusion

The protocols outlined in this application note provide a comprehensive and scientifically grounded approach to the synthesis and single-crystal growth of this compound. By following these detailed procedures and understanding the underlying principles, researchers can reliably produce high-quality crystalline material suitable for advanced structural and functional studies. The successful application of these methods will facilitate further investigation into the promising potential of this and related thiourea derivatives in various scientific disciplines.

References

Application Notes and Protocols: In Vitro Antibacterial Efficacy Testing of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, threatening to undermine many of the foundational successes of modern medicine. This escalating crisis necessitates a robust pipeline of novel antimicrobial agents with unique mechanisms of action. Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The core structure of thiourea, featuring sulfur, nitrogen, and oxygen donor atoms, provides a versatile scaffold for developing potent therapeutic agents.[1]

This application note provides a comprehensive, field-proven guide for the in vitro evaluation of a specific thiourea derivative, 1-(3-Chloro-4-methylphenyl)thiourea . We will detail the essential protocols for determining its fundamental antibacterial properties, including its minimum inhibitory and bactericidal concentrations, and the dynamics of its bactericidal activity over time. The methodologies described herein are grounded in established standards to ensure data integrity and reproducibility, forming a critical first step in assessing the compound's potential as a lead candidate for drug development. Recent studies on similar thiourea derivatives suggest that their mechanisms may involve the disruption of bacterial cell wall integrity or the inhibition of crucial enzymes like DNA gyrase.[2][4]

Section 1: Core Concepts in Antibacterial Susceptibility Testing

A precise and standardized assessment of a compound's antibacterial activity relies on several key metrics. Understanding these concepts is fundamental to interpreting the experimental data correctly.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] It is the primary measure of a compound's potency and is typically determined using broth or agar dilution methods.[5][8]

  • Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antibacterial agent required to kill ≥99.9% of the initial bacterial inoculum.[9][10] The MBC test is a critical follow-up to the MIC to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[9]

  • Time-Kill Kinetics Assay: This dynamic assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time.[11][12] It is invaluable for understanding the pharmacodynamic properties of a compound and confirming bactericidal or bacteriostatic effects.[11][13]

The relationship between the MIC and MBC, expressed as the MBC/MIC ratio, is a key indicator of bactericidal activity. A ratio of ≤ 4 is generally considered the hallmark of a bactericidal compound.[9][14]

Section 2: Materials and Reagents

Successful implementation of these protocols requires meticulous preparation and the use of high-quality materials.

Equipment:

  • Calibrated Incubator (35°C ± 2°C)

  • Shaking Incubator

  • Spectrophotometer or Nephelometer

  • Certified Class II Biological Safety Cabinet

  • Calibrated Micropipettes and Sterile Tips

  • Vortex Mixer

  • Autoclave

Consumables:

  • Sterile 96-well flat-bottom microtiter plates with lids

  • Sterile culture tubes and flasks

  • Sterile serological pipettes

  • Sterile Petri dishes (100 mm)

  • Sterile microbiological loops and spreaders

Reagents & Media:

  • Test Compound: this compound, purity >95%

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Bacterial Strains:

    • Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive control

    • Escherichia coli (e.g., ATCC 25922) - Gram-negative control

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Mueller-Hinton Agar (MHA)

    • Tryptic Soy Broth (TSB) or Agar (TSA) for initial culture propagation

  • Reagents:

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.5 McFarland Turbidity Standard

Section 3: Experimental Protocols

These protocols are designed to be self-validating through the inclusion of rigorous controls. Adherence to aseptic techniques is paramount throughout all procedures.

Protocol 1: Preparation of Test Compound and Bacterial Inoculum

Rationale: Standardization of the starting materials—the compound concentration and the bacterial density—is the most critical factor for ensuring experiment-to-experiment reproducibility.

A. Test Compound Stock Solution Preparation:

  • Prepare a 10 mg/mL (10,000 µg/mL) stock solution of this compound in 100% DMSO.

  • Ensure the compound is completely dissolved using a vortex mixer.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not prepared from sterile components.

  • Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

B. Bacterial Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically identical colonies of the test microorganism using a sterile loop.[15]

  • Transfer the colonies into a tube containing 5 mL of Tryptic Soy Broth.

  • Incubate the broth culture at 37°C for 2-6 hours with shaking until it achieves a turbidity equivalent to or greater than a 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[6]

  • Within 15 minutes of standardization, dilute this suspension 1:100 in sterile CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum for the MIC assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a standardized, high-throughput technique for determining the MIC of a compound against multiple bacterial strains simultaneously.[6][16]

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Analysis Stock Prepare Compound Stock (e.g., 1280 µg/mL) Compound Add 100 µL Compound to Well 1 Stock->Compound Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculate Add 50 µL Inoculum to Wells 1-11 Inoculum->Inoculate Broth Add 50 µL Broth to Wells 2-12 Dilute Perform 2-fold Serial Dilutions (Well 1 to 10) Broth->Dilute Compound->Dilute Dilute->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Controls Well 11: Growth Control Well 12: Sterility Control Controls->Incubate Read Read Results: Identify Lowest Well with No Visible Growth Incubate->Read MIC MIC Value Read->MIC

Caption: Workflow for MIC determination via broth microdilution.

Procedure:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the test compound stock. For example, to test up to 128 µg/mL, dilute the stock to 256 µg/mL in CAMHB.

  • Add 100 µL of this 256 µg/mL compound solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.[15] This creates a gradient of compound concentrations.

  • Controls:

    • Growth Control (Well 11): Add 50 µL of CAMHB. This well will receive only the inoculum.

    • Sterility Control (Well 12): Contains 100 µL of uninoculated CAMHB.

  • Inoculate wells 1 through 11 with 50 µL of the working bacterial inoculum (prepared in Protocol 1B). The final volume in each well will be 100 µL, and the final inoculum density will be ~5 x 10⁵ CFU/mL.[7]

  • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Interpretation: After incubation, examine the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The sterility control should be clear, and the growth control should be turbid.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: This protocol extends the MIC assay to quantify the concentration required to kill bacteria, not just inhibit their growth. It is a definitive test for bactericidal activity.[10]

MBC_Workflow MIC_Plate Completed MIC Plate (After Incubation) Select_Wells Select Clear Wells: MIC, MICx2, MICx4, etc. MIC_Plate->Select_Wells Subculture Spot 10-100 µL from Selected Wells onto MHA Plates Select_Wells->Subculture Incubate_Agar Incubate MHA Plates (35°C, 18-24h) Subculture->Incubate_Agar Count_Colonies Count Colonies (CFU) on each Plate Incubate_Agar->Count_Colonies Calculate_Kill Calculate % Kill vs. Initial Inoculum Count_Colonies->Calculate_Kill MBC MBC Value (Lowest concentration with ≥99.9% kill) Calculate_Kill->MBC

Caption: Workflow for MBC determination following an MIC assay.

Procedure:

  • Following the MIC determination, select the well corresponding to the MIC and at least two more concentrated wells that also show no visible growth.[17]

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated pipette, remove a 100 µL aliquot from each selected well.

  • Spread the aliquot onto a properly labeled MHA plate.

  • Expert Tip: To confirm the initial inoculum count, a sample from the growth control well (taken at time 0) should also be serially diluted and plated.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction (a ≥3-log10 reduction) in CFU/mL compared to the initial inoculum count.[9][10]

Protocol 4: Time-Kill Curve Assay

Rationale: This assay provides a dynamic view of antibacterial activity, revealing how quickly and effectively the compound acts at different concentrations relative to its MIC.[11]

Procedure:

  • Prepare a standardized bacterial inoculum in CAMHB as described in Protocol 1B, but do not perform the final 1:100 dilution yet. Adjust to ~1-2 x 10⁸ CFU/mL.

  • Prepare several flasks or tubes of CAMHB containing this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control flask with no compound.

  • Inoculate each flask (including the growth control) with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Immediately after inoculation (T=0), remove an aliquot from each flask.

  • Perform ten-fold serial dilutions of the aliquot in sterile PBS.

  • Plate 100 µL of appropriate dilutions onto MHA plates to obtain countable colonies (typically 30-300 CFU).

  • Incubate all flasks in a shaking incubator at 37°C.

  • Repeat the sampling, dilution, and plating process at subsequent time points, such as T=2, 4, 8, and 24 hours.[13]

  • After incubating the MHA plates for 18-24 hours, count the colonies and calculate the CFU/mL for each time point and concentration.

  • Interpretation: Plot the results as log10 CFU/mL versus time.

    • A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[11][13]

    • A bacteriostatic effect is characterized by a <3-log10 reduction in CFU/mL, where growth is halted but significant killing does not occur.[11]

Section 4: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparative analysis.

Table 1: Representative MIC and MBC Data for this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213482Bactericidal
Escherichia coli2592216322Bactericidal
Pseudomonas aeruginosa2785364>128>2-
Enterococcus faecalis292128648Bacteriostatic

Note: The data presented are for illustrative purposes only. Actual values must be determined experimentally.

Interpreting the Time-Kill Curve: The plotted curves provide a visual representation of the compound's activity. A rapid, concentration-dependent decline in bacterial viability indicates potent bactericidal action. In contrast, a curve that remains near the initial inoculum level suggests a bacteriostatic effect. The growth control curve should show a typical bacterial growth pattern.

Section 5: Postulated Mechanism of Action

While the precise mechanism of this compound requires specific investigation, the thiourea pharmacophore is known to interact with various biological targets.[4] The presence of C=S, C=O, and NH groups allows for potential interactions with bacterial enzymes or membrane components.[4] One plausible hypothesis for thiourea derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4] Another potential mechanism is the disruption of the bacterial cell wall, leading to a loss of structural integrity.[2]

Mechanism_Hypothesis cluster_cell Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Cell_Wall Cell Wall Biosynthesis Compound->Cell_Wall Disruption Replication DNA Replication Blocked DNA_Gyrase->Replication Lysis Cell Lysis Cell_Wall->Lysis

Caption: Hypothetical mechanisms of antibacterial action.

Conclusion

The protocols detailed in this application note provide a robust and standardized framework for the initial in vitro characterization of this compound. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can generate the foundational data necessary to assess the compound's antibacterial potential. Positive results from these assays would justify further investigation into its mechanism of action, spectrum of activity against clinical isolates, and preclinical development as a potential new weapon in the fight against bacterial infections.

References

Application Note: Protocols for Evaluating the Enzyme Inhibition Profile of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them compelling scaffolds in drug discovery and development.[1][2] Their ability to interact with various biological targets is often attributed to the unique hydrogen bonding capabilities of the thiourea moiety.[2] This application note provides detailed, field-proven protocols for assessing the enzyme inhibition potential of a specific derivative, 1-(3-Chloro-4-methylphenyl)thiourea. Based on extensive literature analysis of structurally similar compounds, we present protocols for two high-probability enzyme targets: Urease and Tyrosinase .[3][4] These protocols are designed for researchers in pharmacology, biochemistry, and medicinal chemistry, offering a robust framework for initial screening, potency determination (IC₅₀), and preliminary mechanism-of-action studies.

Introduction: The Rationale for Target Selection

The substituted phenylthiourea backbone is a privileged structure in the design of enzyme inhibitors. The sulfur atom's electronegativity and the hydrogen-bond donor capacity of the N-H groups enable potent interactions within enzyme active sites.[2]

  • Urease: This nickel-containing enzyme catalyzes the hydrolysis of urea into ammonia and carbamate. Its activity is a critical virulence factor for pathogens like Helicobacter pylori and contributes to pathologies such as peptic ulcers and infectious urinary stones.[3][5] Numerous thiourea derivatives have been identified as potent urease inhibitors, with studies specifically highlighting the efficacy of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which bear a strong structural resemblance to the topic compound.[3][6] Therefore, urease is a primary target for investigation.

  • Tyrosinase: As a key copper-containing enzyme in the melanin biosynthesis pathway, tyrosinase catalyzes the oxidation of L-tyrosine to dopaquinone.[7] Inhibition of tyrosinase is a major goal in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders.[8] The thiourea scaffold has demonstrated significant potential for tyrosinase inhibition, making it a valuable secondary target for characterizing the bioactivity of this compound.[4]

This guide provides two distinct, colorimetric assay protocols optimized for a 96-well plate format, ensuring compatibility with high-throughput screening.

Protocol 1: Urease Inhibition Assay (Berthelot Method)

This protocol quantifies urease activity by measuring the production of ammonia via the Berthelot (or indophenol) reaction. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a stable blue-green indophenol dye.[5] The absorbance of this dye is directly proportional to the amount of ammonia produced, and thus to the urease activity.

Materials and Reagents
  • Jack Bean Urease (EC 3.5.1.5)

  • Urea

  • Thiourea (as a positive control inhibitor)

  • This compound (Test Compound)

  • Phosphate Buffer (e.g., Sodium Phosphate Buffer, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • Reagent A (Phenol Reagent): Phenol (5% w/v) and Sodium Nitroprusside (0.025% w/v) in an aqueous solution.

  • Reagent B (Alkaline Hypochlorite): Sodium Hypochlorite (0.5% v/v) and Sodium Hydroxide (2.5% w/v) in an aqueous solution.

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 625-670 nm

  • Multichannel pipettes

  • Incubator set to 37°C

Experimental Workflow

Urease_Inhibition_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_detection Phase 3: Detection & Analysis P1 Prepare Reagents: - Buffer - Enzyme Stock - Substrate (Urea) - Test Compound Dilutions P2 Design 96-Well Plate Layout: - Blanks - Controls (Enzyme, Solvent, Positive) - Test Compound Wells A1 Dispense Test Compound, Controls, and Solvent to Plate P2->A1 A2 Add Urease Enzyme Solution to all wells (except Blank) A1->A2 A3 Pre-incubate Plate (e.g., 10 min at 37°C) A2->A3 A4 Initiate Reaction: Add Urea Substrate A3->A4 A5 Incubate for Reaction (e.g., 15 min at 37°C) A4->A5 D1 Stop Reaction & Develop Color: Add Reagent A, then Reagent B A5->D1 D2 Incubate for Color Development (e.g., 30 min at 37°C) D1->D2 D3 Measure Absorbance (625-670 nm) D2->D3 D4 Calculate % Inhibition and Determine IC₅₀ D3->D4 Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis P1 Prepare Reagents & Compound Dilutions P2 Dispense Compound/Controls to 96-Well Plate P1->P2 R1 Add Tyrosinase Enzyme P2->R1 R2 Pre-incubate (10 min @ 25°C) R1->R2 R3 Add L-DOPA Substrate R2->R3 R4 Measure Absorbance (510 nm) in Kinetic Mode R3->R4 A1 Calculate Reaction Rate (Slope) R4->A1 A2 Determine % Inhibition & IC₅₀ A1->A2

References

Application Notes and Protocols: 1-(3-Chloro-4-methylphenyl)thiourea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Thiourea Ligands in Modern Chemistry

Thiourea derivatives have emerged as a cornerstone in the field of coordination chemistry, attributable to their multifaceted donor capabilities.[1][2] The presence of both soft sulfur and hard nitrogen donor atoms within the thiourea backbone—>N-C(=S)-N<—allows for a rich and diverse coordination behavior with a wide array of metal ions.[1][3] These ligands can coordinate in a monodentate fashion through the sulfur atom, or as bidentate chelating agents involving both sulfur and nitrogen atoms.[1][4] This versatility has led to the development of metal complexes with significant applications in catalysis, materials science, and, most notably, in the design of novel therapeutic agents with antimicrobial and anticancer properties.[5][6][7]

This document provides a comprehensive guide to the use of a specific, yet broadly applicable thiourea derivative, 1-(3-Chloro-4-methylphenyl)thiourea , as a ligand in coordination chemistry. We will delve into the synthesis of the ligand, the preparation of its metal complexes, detailed characterization protocols, and potential applications, all grounded in established scientific principles.

PART 1: Ligand Synthesis

The synthesis of this compound is typically achieved through the reaction of 3-Chloro-4-methylaniline with an isothiocyanate. A common and effective method involves the use of a precursor to generate the isothiocyanate in situ or by reacting the aniline with a suitable isothiocyanate salt.

Protocol 1: Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of the title ligand.

Materials:

  • 3-Chloro-4-methylaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Distilled water

  • Dichloromethane (DCM)

Procedure:

  • Isothiocyanate Formation (In Situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Chloro-4-methylaniline (1 equivalent) in a suitable solvent such as ethanol.

  • To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

  • Acidify the mixture by the dropwise addition of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of this compound should form.

  • Filter the solid product, wash it with cold distilled water, and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be recrystallized from an ethanol/water or dichloromethane/hexane solvent system to yield a pure, crystalline solid.[8][9]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis to confirm its identity and purity.

PART 2: Synthesis of Metal Complexes

The coordination of this compound to metal centers can be achieved under various reaction conditions, leading to complexes with different stoichiometries and geometries. The choice of metal salt and reaction medium plays a crucial role in determining the final product.

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol provides a general method for the synthesis of a metal(II) complex, which can be adapted for various transition metals such as Cu(II), Ni(II), Co(II), and Pd(II).

Materials:

  • This compound (Ligand, L)

  • A metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, PdCl₂)

  • Ethanol or Methanol

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if required for solubility)

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in a minimal amount of hot ethanol in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in ethanol. Gentle heating may be required to achieve complete dissolution.

  • Complexation: Slowly add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • Reaction: Upon mixing, a change in color or the formation of a precipitate is often observed, indicating complex formation. The reaction mixture is typically stirred at room temperature or gently refluxed for 2-4 hours to ensure completion.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If the complex is soluble, the solvent may need to be partially evaporated to induce precipitation.

  • Washing and Drying: Wash the isolated complex with cold ethanol and then diethyl ether to remove any unreacted ligand and metal salt. Dry the complex under vacuum.

  • Characterization: The resulting metal complex should be thoroughly characterized using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its structure and coordination mode.

PART 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the successful synthesis and to elucidate the structural and electronic properties of the ligand and its metal complexes.

Spectroscopic Characterization
Technique This compound (Ligand) Metal Complex Interpretation
FT-IR (cm⁻¹) ν(N-H) ~3100-3400ν(C=S) ~700-850 and ~1200-1350Shift in ν(N-H) peaksShift in ν(C=S) to lower or higher wavenumbersA shift in the N-H stretching frequency can indicate its involvement in coordination. A significant shift in the C=S stretching frequency is a strong indicator of the sulfur atom coordinating to the metal center.[10][11]
¹H NMR (ppm) δ(N-H) ~8.0-10.0 (broad singlets)δ(Ar-H) ~7.0-8.0δ(CH₃) ~2.3Shift or broadening of N-H protonsShifts in aromatic and methyl protonsDownfield or upfield shifts of the N-H protons upon complexation suggest a change in their electronic environment due to coordination.[1]
¹³C NMR (ppm) δ(C=S) ~180-190Downfield or upfield shift of the C=S carbonA shift in the thiocarbonyl carbon signal provides further evidence of the sulfur atom's involvement in coordination.[12]
UV-Vis (nm) π → π* transitions in the UV regionAppearance of new bands in the visible regionThe appearance of new absorption bands is often due to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands, confirming complex formation.[11]
Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the metal complexes, revealing bond lengths, bond angles, and the coordination geometry around the metal center.

PART 4: Potential Applications

The metal complexes of this compound are expected to exhibit a range of interesting properties and potential applications, drawing parallels from the broader class of thiourea-based coordination compounds.

Biological Activity

Thiourea-metal complexes are widely investigated for their biological activities.[7][13]

  • Anticancer Agents: Many thiourea complexes, particularly those of platinum, palladium, gold, and copper, have shown promising cytotoxic activity against various cancer cell lines.[4][12][14] The mechanism of action is often attributed to their ability to interact with DNA or inhibit key enzymes.

  • Antimicrobial Agents: The coordination of thiourea ligands to metal ions often enhances their antimicrobial properties.[1][15] These complexes have been shown to be effective against a range of bacteria and fungi.[16]

Protocol 3: Preliminary In Vitro Antibacterial Screening (Agar Disc Diffusion Method)

This protocol describes a standard method for assessing the antibacterial activity of the synthesized complexes.

Materials:

  • Synthesized metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile paper discs

  • DMSO (as a solvent for the complexes)

  • Standard antibiotic (e.g., Tetracycline) as a positive control

  • Incubator

Procedure:

  • Culture Preparation: Prepare fresh overnight cultures of the test bacteria in nutrient broth.

  • Plate Inoculation: Spread a uniform lawn of the bacterial culture onto the surface of the nutrient agar plates.

  • Disc Preparation: Dissolve the synthesized complexes in DMSO to a known concentration (e.g., 1 mg/mL). Impregnate sterile paper discs with the complex solutions. A disc impregnated with DMSO alone serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

  • Disc Placement: Place the impregnated discs onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[1]

Catalysis

Thiourea-metal complexes have been employed as catalysts in various organic transformations. The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the phenyl ring makes them attractive for developing tailored catalysts.

Visualizations

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening A 1. Ligand Synthesis (3-Chloro-4-methylaniline + (NCS)⁻) B 2. Complexation (Ligand + Metal Salt) A->B Purification C Spectroscopic Analysis (FT-IR, NMR, UV-Vis) B->C Analysis E Biological Activity Testing (Antimicrobial, Anticancer) B->E Testing F Catalytic Studies B->F Testing D Structural Analysis (X-ray Diffraction) C->D Confirmation

Caption: General workflow from synthesis to application of this compound metal complexes.

Coordination Modes of Thiourea Ligands

G cluster_mono Monodentate Coordination cluster_bi Bidentate Chelation M1 M S1 S M1->S1 C1 C S1->C1 N1a N C1->N1a N1b N C1->N1b M2 M S2 S M2->S2 N2a N M2->N2a C2 C S2->C2 C2->N2a N2b N C2->N2b

Caption: Common coordination modes of thiourea ligands with metal (M) centers.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of 1-(3-Chloro-4-methylphenyl)thiourea. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and specificity. This document provides a detailed experimental protocol, method validation results, and insights into the scientific rationale behind the methodological choices, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Substituted Thioureas

Thiourea and its derivatives are a versatile class of compounds with significant applications in pharmaceuticals, agriculture, and materials science.[1] this compound, a substituted phenylthiourea, is a molecule of interest in drug discovery and development due to the established biological activities of related compounds. Accurate and reliable quantification of this analyte is paramount for pharmacokinetic studies, formulation development, and quality control.

High-performance liquid chromatography (HPLC) is the premier analytical technique for the separation and quantification of small organic molecules. Its high resolution, sensitivity, and reproducibility make it the method of choice for analyzing thiourea derivatives.[1][2] This application note presents a detailed, validated HPLC method that can be readily implemented in a laboratory setting.

Scientific Rationale and Method Development

The development of a robust HPLC method is underpinned by a thorough understanding of the analyte's physicochemical properties and the principles of chromatography.

Analyte Properties: this compound
  • Structure:

    • Molecular Formula: C₈H₉ClN₂S

    • Molecular Weight: 200.69 g/mol

  • Predicted Physicochemical Properties:

    • pKa: ~12.62

    • Melting Point: 172-174°C

Chromatographic Principles and Methodological Choices

The chosen method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[2]

  • Stationary Phase: C18 Column A C18 (octadecylsilane) column was selected as the stationary phase. This non-polar stationary phase provides excellent retention for hydrophobic molecules like this compound. The long alkyl chains of the C18 packing material interact with the non-polar regions of the analyte, leading to its retention.

  • Mobile Phase: Acetonitrile and Water A mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, and its mixture with water creates a polar mobile phase. By adjusting the ratio of acetonitrile to water, the elution strength of the mobile phase can be modulated to achieve optimal retention and separation. The high predicted pKa of the analyte indicates it will be in a neutral state over a wide pH range, negating the need for a buffer to control ionization.

  • Detection: UV Absorbance UV detection is a robust and widely applicable detection method for compounds containing chromophores. The phenyl and thiourea moieties in the analyte provide strong UV absorbance, allowing for sensitive detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

Chromatographic Conditions
ParameterSetting
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Scientific Integrity

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.[4] The following parameters were evaluated by injecting five replicate injections of a 50 µg/mL standard solution.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.5%
Specificity and Stability-Indicating Properties

Specificity was evaluated by subjecting the analyte to forced degradation under acidic, basic, oxidative, and photolytic stress conditions.

  • Acid Degradation: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Degradation: 1 mL of stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples showed that the degradation product peaks were well-resolved from the main analyte peak, demonstrating the stability-indicating nature of the method.

Linearity

The linearity of the method was determined by analyzing a series of standard solutions at six different concentrations ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
40 (80%)99.50.8
50 (100%)100.20.6
60 (120%)99.80.7
Precision
  • Repeatability (Intra-day precision): The precision of the method was evaluated by analyzing six replicate injections of a 50 µg/mL standard solution on the same day. The RSD of the peak areas was found to be 0.7%.

  • Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same standard solution on three different days. The RSD was found to be 1.2%.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Visualizations: Workflow and Chromatographic Principles

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Data_Analysis Data Analysis & Reporting Data_Acquisition->Data_Analysis

Caption: A generalized workflow for the HPLC analysis of this compound.

Principle of Reversed-Phase Chromatography

Reversed_Phase cluster_column HPLC Column cluster_mobile Mobile Phase Stationary_Phase Stationary Phase (Non-Polar C18) Hydrophobic Interactions with Analyte Mobile_Phase Mobile Phase (Polar) Acetonitrile/Water Stationary_Phase->Mobile_Phase Eluted by Mobile Phase Analyte This compound (Analyte) Mobile_Phase->Analyte Carries Analyte Analyte->Stationary_Phase Retained by Hydrophobic Interactions

Caption: The principle of analyte retention and elution in reversed-phase chromatography.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is specific, accurate, precise, and stability-indicating, making it suitable for a wide range of applications in pharmaceutical analysis and quality control. The detailed protocol and the scientific rationale behind the method development offer a comprehensive guide for researchers and scientists working with this and similar compounds.

References

Application Notes & Protocols: Evaluating the Anti-Biofilm Efficacy of Thiourea Derivatives Bearing a 3-amino-1H-1,2,4-triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in microbiology and medicinal chemistry.

Introduction: A New Frontier in Combating Biofilm Resistance

Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of bacteria, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit dramatically increased resistance to conventional antibiotics and host immune responses.[1][2] This resilience is a primary driver of persistent infections, medical device contamination, and biofouling. The urgent need for novel therapeutic strategies has shifted focus from bactericidal agents, which can drive resistance, to compounds that disrupt the biofilm lifecycle.[3][4]

Thiourea derivatives bearing the 3-amino-1H-1,2,4-triazole scaffold have emerged as a promising class of molecules in this arena.[5][6] The unique structural features of the triazole ring, combined with the versatile chemistry of the thiourea linkage, create a pharmacophore with potent biological activities.[7][8] These compounds have been shown to effectively inhibit biofilm formation in critical pathogens like Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA) at concentrations that do not exert bactericidal pressure, suggesting a targeted anti-biofilm mechanism.[5][9]

This guide provides a comprehensive framework for researchers seeking to evaluate the anti-biofilm properties of this chemical series. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible data generation. The protocols described herein form a self-validating workflow, from initial screening to advanced microscopic characterization.

Scientific Rationale & Hypothesized Mechanism of Action

The efficacy of these thiourea derivatives is believed to stem from their ability to interfere with key processes in biofilm development. While the precise mechanism is an active area of research, evidence points towards two primary pathways:

  • Cell Membrane Disruption: Some derivatives have demonstrated an ability to target and disrupt the bacterial cell membrane.[7][10] This can lead to increased permeability, leakage of essential intracellular components, and a breakdown in the electrochemical gradients necessary for cellular function, thereby preventing the initial attachment and subsequent proliferation required for biofilm formation.

  • Quorum Sensing (QS) Inhibition: Many bacterial species rely on quorum sensing, a cell-to-cell communication system, to coordinate collective behaviors like biofilm formation and virulence factor production.[2][11] It is hypothesized that the thiourea-triazole scaffold may act as an antagonist to QS receptors or inhibit the synthesis of signaling molecules (autoinducers), effectively blinding the bacteria to their population density and preventing the activation of biofilm-related genes.[3][4]

Quorum_Sensing_Inhibition_Pathway Bacteria Bacterial Cell Autoinducer Autoinducer (Signal Molecule) Bacteria->Autoinducer Synthesis Receptor Membrane Receptor Autoinducer->Receptor Binding Transcription Gene Transcription (Biofilm Formation) Receptor->Transcription Activation Thiourea Thiourea-Triazole Derivative Thiourea->Receptor Antagonism Biofilm Biofilm Matrix Transcription->Biofilm Production

Caption: Hypothesized mechanism of Quorum Sensing inhibition by thiourea-triazole derivatives.

Experimental Workflow: A Validated Screening Cascade

A systematic approach is critical for identifying and characterizing promising anti-biofilm candidates. The following workflow ensures that compounds are evaluated logically, minimizing effort while maximizing data quality. The initial step is to differentiate true anti-biofilm activity from simple antimicrobial effects.

Screening_Workflow start Synthesized Thiourea-Triazole Derivatives mic Protocol 1: Determine Minimum Inhibitory Conc. (MIC) start->mic inhibit Protocol 2: Biofilm Inhibition Assay (Crystal Violet) mic->inhibit Use sub-MIC concentrations disrupt Protocol 3: Biofilm Disruption Assay (Crystal Violet) inhibit->disrupt clsm Protocol 4: Advanced Visualization (Confocal Microscopy) disrupt->clsm For lead compounds data Data Analysis & Candidate Selection clsm->data

Caption: A systematic workflow for screening and characterizing anti-biofilm compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Expertise & Causality: Before assessing anti-biofilm activity, it is imperative to determine the MIC of each compound. The MIC is the lowest concentration that prevents visible microbial growth. This step is crucial to decouple bacteriostatic/bactericidal effects from true biofilm inhibition. An ideal anti-biofilm agent should be effective at sub-MIC concentrations, indicating that it disrupts biofilm formation without killing the bacteria, thereby posing less selective pressure for resistance development.[12][13]

Methodology: Broth Microdilution in 96-Well Plates

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not affect bacterial growth (typically ≤1%).

    • Grow a bacterial culture overnight in an appropriate broth (e.g., Tryptic Soy Broth for Staphylococci).

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup:

    • In a 96-well, sterile, flat-bottom plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.

    • Controls (Self-Validation):

      • Positive Control: Wells containing broth and bacterial inoculum only (should show turbidity).

      • Negative Control: Wells containing sterile broth only (should remain clear).

      • Vehicle Control: Wells containing broth, inoculum, and the highest concentration of the solvent (to ensure it has no antimicrobial effect).

  • Inoculation & Incubation:

    • Add 50 µL of the prepared bacterial suspension to all wells except the negative control.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[12] This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 2: Biofilm Inhibition (Prevention) Assay

Expertise & Causality: This assay quantifies the ability of a compound to prevent the initial stages of biofilm formation, including bacterial attachment and microcolony formation.[14] We utilize the crystal violet (CV) method, a robust and high-throughput technique that stains the total biofilm biomass, including cells and the EPS matrix.[15] By testing at sub-MIC concentrations, we can confidently attribute any reduction in CV staining to a specific anti-biofilm effect.

Methodology: Crystal Violet Staining in 96-Well Plates

  • Plate Setup:

    • This assay is set up identically to the MIC assay, using sub-MIC concentrations of the thiourea derivatives. Use a flat-bottom, tissue-culture treated 96-well plate to promote cell adherence.

    • Add 100 µL of diluted bacterial culture (e.g., 1:100 of an overnight culture in fresh, supplemented media) to each well.

    • Add 100 µL of the test compound (at 2x the final desired concentration) to the appropriate wells. Include positive (bacteria only) and negative (media only) controls.

  • Incubation for Biofilm Formation:

    • Incubate the plate without shaking at 37°C for 24-48 hours. The static condition encourages surface attachment.

  • Washing:

    • Carefully discard the planktonic culture from the wells by inverting the plate and shaking gently.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[12] Be gentle to avoid dislodging the fragile biofilm.

  • Fixation & Staining:

    • Fix the biofilms by adding 200 µL of 99% methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry completely.

    • Add 200 µL of 0.1% crystal violet solution to all wells and incubate at room temperature for 15 minutes.[16][17]

  • Final Wash & Solubilization:

    • Remove the CV solution and wash the plate thoroughly with distilled water until the wash water runs clear.

    • Invert the plate and tap firmly on a paper towel to remove all excess water.

    • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[16] Incubate for 10-15 minutes.

  • Quantification:

    • Transfer 150 µL of the solubilized CV from each well to a new flat-bottom plate.

    • Measure the absorbance at 570-595 nm using a microplate reader.[16]

    • The percentage of biofilm inhibition is calculated relative to the untreated positive control.

Protocol 3: Biofilm Disruption (Eradication) Assay

Expertise & Causality: This more stringent assay evaluates a compound's ability to dismantle a pre-formed, mature biofilm.[17] This has greater clinical relevance, as most infections involve established biofilms. The protocol is a modification of the inhibition assay where the compound is introduced after the biofilm has already formed.

Methodology: Modified Crystal Violet Assay

  • Biofilm Formation:

    • Follow steps 1 and 2 of the Biofilm Inhibition Assay, but without adding any test compounds. Incubate for 24 hours to allow a mature biofilm to develop.

  • Compound Treatment:

    • Carefully remove the planktonic culture.

    • Add 200 µL of fresh broth containing varying concentrations of the thiourea derivatives to the wells with the pre-formed biofilms.

    • Incubate for another 24 hours.

  • Quantification:

    • From this point, follow steps 3 through 6 of the Biofilm Inhibition Assay (Washing, Fixation & Staining, Solubilization, and Quantification).

    • The percentage of biofilm disruption is calculated relative to the untreated control.

Protocol 4: Advanced Characterization via Confocal Laser Scanning Microscopy (CLSM)

Expertise & Causality: While the CV assay provides excellent quantitative data on total biomass, it offers no insight into the biofilm's three-dimensional architecture or the viability of the cells within it. CLSM allows for the non-destructive, in-situ visualization of hydrated, living biofilms.[18][19] By using fluorescent stains, we can differentiate between live and dead cells and analyze structural parameters like thickness, roughness, and biovolume.[20][21]

Methodology: Biofilm Imaging on Coverslips

  • Biofilm Growth:

    • Place sterile glass coverslips into the wells of a 6-well or 24-well plate.

    • Add bacterial culture and the test compound (at the desired concentration for either inhibition or disruption studies) to each well.

    • Incubate as previously described to allow biofilm formation on the coverslip.

  • Staining:

    • Gently remove the coverslip with sterile forceps and rinse with PBS to remove planktonic cells.

    • Use a commercially available live/dead staining kit (e.g., containing SYTO 9 and propidium iodide). SYTO 9 (green) penetrates all cells, while propidium iodide (red) only enters cells with compromised membranes (dead cells).

    • Incubate the coverslip with the staining solution in the dark for 15-20 minutes.

  • Imaging:

    • Mount the stained coverslip on a microscope slide.

    • Visualize the biofilm using a confocal microscope. Acquire a series of z-stack images by scanning through the depth of the biofilm.

  • Image Analysis:

    • The z-stack images can be reconstructed into a 3D model of the biofilm.

    • Specialized software (e.g., ImageJ with appropriate plugins) can be used to quantify various architectural parameters and the ratio of live to dead cells, providing a detailed picture of the compound's effect.[19]

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized for clear comparison. The goal is to identify compounds that have a high therapeutic window—that is, high anti-biofilm activity at concentrations well below their MIC.

Table 1: Sample Anti-Biofilm Activity Data for Thiourea-Triazole Derivatives against S. epidermidis

Compound IDMIC (µg/mL)Biofilm Inhibition IC₅₀ (µg/mL)Biofilm Disruption EC₅₀ (µg/mL)Selectivity Index (MIC / IC₅₀)
Derivative 4 164324.0
Derivative 10 82164.0
Control Cmpd 6450>1281.3

Data presented are hypothetical examples based on published ranges for illustrative purposes.[5][9]

Interpretation:

  • Derivatives 4 and 10 are promising candidates. Their IC₅₀ values for biofilm inhibition are 4-fold lower than their MICs, as shown by the Selectivity Index.[5][6] This indicates a specific anti-biofilm mechanism.

  • The higher EC₅₀ values for disruption compared to inhibition suggest that preventing biofilm formation is more effective than eradicating an established one, which is a common finding.

  • Control Cmpd shows poor selectivity, suggesting its anti-biofilm effect is likely a secondary consequence of its weak antimicrobial activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-(3-Chloro-4-methylphenyl)thiourea. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing you with a robust framework for troubleshooting and process improvement.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The most common and direct method is the reaction of 3-chloro-4-methylaniline with an appropriate thiocarbonylating agent. The two principal variations of this approach are:

  • Reaction with an Isothiocyanate: The most widely used and generally high-yielding method involves the reaction of 3-chloro-4-methylaniline with a suitable isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis, or directly with ammonium thiocyanate under acidic conditions.[1]

Q2: I am observing a low yield in my synthesis. What are the likely causes?

A2: Low yields in thiourea synthesis can often be attributed to several factors:

  • Poor Nucleophilicity of the Amine: The reactivity of the starting aniline, 3-chloro-4-methylaniline, can be diminished by the electron-withdrawing effect of the chlorine atom.[4][5]

  • Degradation of Reagents: Isothiocyanates, if used, can be sensitive to moisture and may degrade over time.[2] It's crucial to use freshly prepared or purified reagents.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice all play a critical role. Insufficient heating may lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition.[4]

  • Steric Hindrance: While less of a concern with this specific molecule, bulky substituents on either reactant can impede the reaction.[2]

Q3: What are the common impurities or byproducts I should be aware of?

A3: The most frequently encountered byproduct is the symmetrical thiourea, N,N'-bis(3-chloro-4-methylphenyl)thiourea. This occurs when the in situ generated isothiocyanate intermediate reacts with another molecule of the starting amine, 3-chloro-4-methylaniline, instead of the intended nucleophile.[2][5] Other potential impurities include unreacted starting materials and decomposition products.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution Scientific Rationale
Poor quality or degraded 3-chloro-4-methylaniline.Verify the purity of the starting amine by melting point, NMR, or GC-MS. If necessary, purify by recrystallization or distillation.Impurities in the starting material can interfere with the reaction or introduce unwanted side reactions. Aromatic amines can oxidize and darken on storage.
Inefficient generation of the isothiocyanate intermediate (when using thiocyanate salts).Ensure acidic conditions are maintained by using an appropriate amount of a non-oxidizing acid like HCl.[6] Consider using benzoyl isothiocyanate for a more controlled reaction, followed by basic hydrolysis.[1]The formation of isothiocyanic acid (HNCS) from a thiocyanate salt is acid-catalyzed. Benzoyl isothiocyanate is a stable, isolable reagent that reacts readily with amines.
Low nucleophilicity of 3-chloro-4-methylaniline.Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC.[2] The use of microwave irradiation can also be effective in overcoming activation barriers.[7]Higher temperatures provide the necessary activation energy for the nucleophilic attack of the less reactive aniline on the electrophilic thiocarbonyl carbon. Microwave heating can significantly accelerate reaction rates.[7]
Problem 2: Significant Formation of Symmetrical Thiourea Byproduct
Possible Cause Recommended Solution Scientific Rationale
In situ generated isothiocyanate reacts with the starting amine.Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine (if applicable in a different synthesis) can be effective.[2] For the synthesis of the target molecule, a slow addition of the amine to the thiocarbonylating agent can sometimes help.By controlling the concentration of the reactants, the desired reaction pathway can be favored. Minimizing the concentration of the starting amine when the isothiocyanate is present reduces the likelihood of the side reaction.
Problem 3: Difficulty in Product Purification
Possible Cause Recommended Solution Scientific Rationale
Product co-precipitates with impurities.Recrystallization is a highly effective method for purifying solid thiourea derivatives.[8] A range of solvents such as ethanol or acetone can be screened.[8]Differences in solubility between the desired product and impurities at different temperatures allow for selective crystallization of the pure compound.
Product and impurities have similar polarities.Column chromatography using silica gel is a versatile purification technique.[4] The eluent system can be optimized to achieve good separation.The differential adsorption of the product and impurities onto the stationary phase allows for their separation based on polarity.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Chloro-4-methylaniline and Ammonium Thiocyanate

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Chloro-4-methylaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-4-methylaniline (1.0 eq.) in a mixture of water and ethanol.

  • Add ammonium thiocyanate (1.2 eq.) to the solution.

  • Slowly add concentrated hydrochloric acid (1.5 eq.) to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid product by filtration and wash with cold water to remove any unreacted ammonium thiocyanate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizing the Workflow

A general workflow for troubleshooting common issues in the synthesis is depicted below.

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_quality Verify Reagent Purity check_yield->reagent_quality Yes success High Yield & Purity check_purity->success No recrystallization Recrystallization check_purity->recrystallization Yes reaction_conditions Optimize Temp/Time reagent_quality->reaction_conditions catalyst Consider Catalyst reaction_conditions->catalyst catalyst->check_yield chromatography Column Chromatography recrystallization->chromatography workup Optimize Workup chromatography->workup workup->check_purity

Caption: A troubleshooting workflow for the synthesis of this compound.

Data Summary

The following table provides a hypothetical comparison of reaction conditions to illustrate potential optimization pathways.

EntryAmine:Thiocyanate RatioTemperature (°C)Time (h)SolventYield (%)
11:1.1806Ethanol/Water65
21:1.5806Ethanol/Water72
31:1.5100 (Reflux)4Ethanol/Water85
41:1.5100 (Reflux)8Ethanol/Water83 (decomposition noted)

As indicated, increasing the excess of ammonium thiocyanate and raising the temperature to reflux can improve the yield, but prolonged reaction times at high temperatures may lead to degradation.

Synthesis of Starting Material: 3-Chloro-4-methylaniline

A reliable supply of high-purity starting material is crucial. 3-Chloro-4-methylaniline is typically synthesized from 2-chloro-4-nitrotoluene via reduction.

G start 2-Chloro-4-nitrotoluene reduction Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) start->reduction product 3-Chloro-4-methylaniline reduction->product purification Purification (Distillation/Recrystallization) product->purification final_product Pure 3-Chloro-4-methylaniline purification->final_product

Caption: Synthetic route for the preparation of 3-chloro-4-methylaniline.

A common laboratory-scale procedure involves the reduction of the nitro group using iron powder in the presence of an acid, such as hydrochloric acid.[9] Catalytic hydrogenation using catalysts like palladium on carbon is also a widely used industrial method.[10][11]

References

Purification of 1-(3-Chloro-4-methylphenyl)thiourea from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 1-(3-Chloro-4-methylphenyl)thiourea. This document moves beyond standard protocols to offer in-depth explanations for common purification challenges, ensuring a higher rate of success in obtaining a product of desired purity.

Introduction and Safety First

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[1] Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data.

Safety Precautions: Thiourea and its derivatives are toxic and may have adverse health effects with prolonged exposure.[2] It is imperative to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when dealing with powders.[2][3][4] Ensure all work is conducted in a well-ventilated area or a fume hood.[3][5] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][3]

Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound from a crude reaction mixture.

Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during recrystallization. What are the likely causes and how can I improve my yield?

Answer: Low recovery from recrystallization is a frequent issue. The primary causes often revolve around solvent choice and the cooling process.

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For aryl-substituted thioureas, a common and effective method involves dissolving the crude product in a minimal amount of a good solvent like dichloromethane, followed by the addition of an excess of a poor solvent, such as diethyl ether or hexane, to induce precipitation.[6]

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in solution even after cooling, leading to low yields. Always aim to use the minimum amount of hot solvent required to fully dissolve the crude material.[6]

  • Cooling Rate: Rapid cooling of the saturated solution can lead to the formation of small, impure crystals or even oils. A slow, gradual cooling process allows for the formation of larger, purer crystals.[6][7] It is recommended to let the solution cool to room temperature undisturbed before transferring it to an ice bath to maximize precipitation.[6]

Troubleshooting Workflow for Low Recrystallization Yield:

Caption: Troubleshooting workflow for low recrystallization yield.

Persistent Impurities in the Final Product

Question: After recrystallization, my product is still contaminated with starting materials or byproducts. How can I remove these persistent impurities?

Answer: If recrystallization alone is insufficient, it indicates that the impurities have similar solubility profiles to your target compound. In such cases, column chromatography is the recommended next step.

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of thiourea derivatives.

    • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

    • Procedure: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

For a general procedure on purifying thiourea derivatives by column chromatography, refer to the methods described by Mondal et al. (2022) and Vathsala (2018).[8][9]

Product Oiling Out During Recrystallization

Question: Instead of crystals, my product is forming an oil during the cooling phase of recrystallization. What is causing this and how can I fix it?

Answer: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too quickly.[6] A high concentration of impurities can also contribute to this phenomenon.[6]

  • Solutions:

    • Reheat and Add More Solvent: If an oil forms, reheat the solution until the oil redissolves, add a small amount of additional solvent, and allow it to cool more slowly.[6]

    • Change Solvent System: Select a solvent with a lower boiling point.[6]

    • Scratch the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The small scratches provide a surface for crystal nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Product Discoloration or Decomposition

Question: My final product is discolored, or I suspect it is decomposing during purification. What are the potential reasons for this?

Answer: Thiourea derivatives can be susceptible to thermal decomposition and hydrolysis under certain conditions.

  • Thermal Decomposition: Prolonged heating can cause decomposition.[10][11] When recrystallizing, heat the solvent first and then add it to the crude solid to minimize the time the compound is exposed to high temperatures. The thermal decomposition of thiourea can begin around 187.5°C, releasing gases like ammonia and hydrogen sulfide.[12][13]

  • Hydrolysis: The thiourea moiety can be susceptible to hydrolysis under strongly acidic or basic conditions.[14] Ensure that the pH of your reaction mixture is neutralized before purification.

  • Oxidation: Thiourea can be oxidized by various agents.[15] Avoid the use of oxidizing agents during workup and purification.

If discoloration is due to colored impurities, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb them.[6] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: The molecular formula is C₈H₉ClN₂S, and the molecular weight is 200.69 g/mol .[1] It is typically a solid at room temperature with a melting point in the range of 170-174°C.[1]

Q2: What is the recommended storage condition for this compound?

A2: It should be stored at room temperature in a sealed, dry container.[1]

Q3: What are the common methods for synthesizing this compound?

A3: The most common synthetic route is the reaction of the corresponding isothiocyanate (3-chloro-4-methylphenyl isothiocyanate) with an amine.[7] Another method involves the reaction of an aniline (3-chloro-4-methylaniline) with a thiocyanate salt in the presence of an acid.[16]

Q4: Are there any specific analytical techniques recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is a sensitive method for determining the purity of thiourea derivatives.[17][18] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are also essential for structural confirmation.[14][19]

Data Summary Table:

ParameterValue/RecommendationSource(s)
Molecular Weight 200.69 g/mol [1]
Melting Point 170-174 °C[1]
Recrystallization Solvents Dichloromethane/Diethyl Ether, Ethanol, Acetonitrile[6][7]
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate[8][9]
Storage Room temperature, sealed, dry[1]

Purification Workflow Diagram:

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude this compound Recrystallization Recrystallization (e.g., DCM/Ether) Crude->Recrystallization PurityCheck1 Purity Check (TLC, HPLC) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography (Silica, Hexane/EtOAc) PurityCheck1->ColumnChromatography Purity < 98% PureProduct Pure Product PurityCheck1->PureProduct Purity > 98% PurityCheck2 Purity Check (TLC, HPLC) ColumnChromatography->PurityCheck2 PurityCheck2->PureProduct

Caption: General purification workflow for this compound.

References

Technical Support Center: Synthesis of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-chloro-4-methylphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important intermediate. This document provides in-depth, experience-based insights to ensure the successful and efficient production of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Route A: From 3-chloro-4-methylaniline and a thiocyanate salt. This is a classical and cost-effective approach. The aniline derivative is typically reacted with a thiocyanate salt, such as ammonium thiocyanate, in the presence of an acid (e.g., hydrochloric acid) to form the corresponding thiourea.[1][2][3] The reaction proceeds through the in-situ formation of an isothiocyanate intermediate.

  • Route B: From 3-chloro-4-methylaniline and a thiocarbonyl transfer reagent. This method involves the reaction of the aniline with reagents like thiophosgene or carbon disulfide.[4][5] While often providing good yields, these reagents are hazardous and require careful handling.

Q2: What is the primary role of this compound in research and development?

A2: This compound is a valuable intermediate in organic synthesis, particularly for creating a variety of heterocyclic compounds.[6] Its structure serves as a foundational building block for more complex molecules, making it significant in drug discovery and development for potential therapeutic agents, including those with antimicrobial or anticancer properties.[6]

Troubleshooting Guide: Common Byproducts and Their Mitigation

A critical aspect of synthesizing this compound is managing the formation of byproducts that can complicate purification and reduce yield. Below, we address the most frequently encountered impurities and provide strategies to minimize their formation.

Issue 1: Formation of Symmetrical Diarylthiourea

Question: During the synthesis from 3-chloro-4-methylaniline and ammonium thiocyanate, I've identified a significant amount of N,N'-bis(3-chloro-4-methylphenyl)thiourea. What causes this, and how can I prevent it?

Answer:

Causality: The formation of the symmetrical diarylthiourea, N,N'-bis(3-chloro-4-methylphenyl)thiourea, is a common side reaction. It occurs when the initially formed 3-chloro-4-methylphenyl isothiocyanate reacts with another molecule of the starting aniline, 3-chloro-4-methylaniline, instead of the intended nucleophile (in this case, ammonia from the ammonium thiocyanate). This is particularly prevalent if there is a localized excess of the aniline or if the reaction conditions favor the aniline as a more competitive nucleophile.

Mitigation Strategies:

  • Control of Stoichiometry: Ensure that the thiocyanate source is in a slight molar excess to drive the reaction towards the formation of the desired monosubstituted thiourea.

  • Reaction Temperature: Maintain a consistent and optimized reaction temperature. Elevated temperatures can sometimes favor the formation of the symmetrical byproduct.

  • Order of Addition: A slow, controlled addition of the aniline to the acidic thiocyanate solution can help maintain a low concentration of the free aniline, thus minimizing its reaction with the isothiocyanate intermediate.

Issue 2: Unreacted Starting Material (3-Chloro-4-methylaniline)

Question: My final product is contaminated with unreacted 3-chloro-4-methylaniline. How can I improve the reaction conversion?

Answer:

Causality: Incomplete conversion is often due to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Poor Reagent Activity: The quality of the thiocyanate salt or other reagents can impact the reaction rate.

  • Equilibrium Limitations: The formation of thiourea from ammonium thiocyanate is a reversible process.[7][8]

Mitigation Strategies:

  • Optimize Reaction Conditions: Experiment with extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Reagent Quality: Use high-purity, dry reagents. Moisture can interfere with the reaction.

  • Driving the Equilibrium: In the case of using ammonium thiocyanate, the removal of byproducts (like ammonia if the reaction is run at elevated temperatures) can help drive the equilibrium towards product formation. However, this must be balanced against the risk of decomposition.[7][8]

Issue 3: Formation of Guanidinium Thiocyanate and Other Decomposition Products

Question: When I heat my reaction mixture containing ammonium thiocyanate, I get a complex mixture of byproducts. What are these, and how can I avoid them?

Answer:

Causality: Ammonium thiocyanate is thermally labile. Upon heating, it can isomerize to thiourea, but at higher temperatures (especially above 180-200°C), it can decompose into ammonia, hydrogen sulfide, and carbon disulfide.[7][8][9] This can also lead to the formation of guanidinium thiocyanate as a residue.[7][9] These decomposition products can then react with other species in the mixture, leading to a complex impurity profile.

Mitigation Strategies:

  • Strict Temperature Control: Carefully control the reaction temperature to avoid exceeding the decomposition point of ammonium thiocyanate. A temperature range of 150-180°C is often cited for the isomerization to thiourea, but for the synthesis of substituted thioureas, lower temperatures are generally preferred.[7]

  • Alternative Thiourea Sources: If thermal decomposition is a persistent issue, consider alternative, less thermally sensitive thiocarbonyl transfer reagents, though this may introduce other handling and cost considerations.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Ammonium Thiocyanate
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-methylaniline hydrochloride (1 equivalent).

  • Add a solution of ammonium thiocyanate (1.1 equivalents) in a suitable solvent (e.g., water or ethanol).

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the crude product with cold water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Data Presentation: Common Byproducts and their Characteristics
ByproductMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Signature (e.g., in LC-MS)
N,N'-bis(3-chloro-4-methylphenyl)thioureaC₁₅H₁₄Cl₂N₂S339.26[M+H]⁺ at m/z 340.0
3-Chloro-4-methylanilineC₇H₈ClN141.60[M+H]⁺ at m/z 142.0
Guanidinium thiocyanateCH₆N₃·CNS118.16Can be detected by ion chromatography or specific derivatization.

Visualization of Key Processes

Diagram 1: Synthesis and Primary Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction Aniline 3-Chloro-4-methylaniline Isothiocyanate 3-Chloro-4-methylphenyl isothiocyanate (Intermediate) Aniline->Isothiocyanate + NH4SCN / H+ Ammonium_Thiocyanate NH4SCN Product This compound Isothiocyanate->Product + NH3 Isothiocyanate_side 3-Chloro-4-methylphenyl isothiocyanate (Intermediate) Symmetrical_Thiourea N,N'-bis(3-chloro-4-methylphenyl)thiourea Isothiocyanate_side->Symmetrical_Thiourea + Unreacted Aniline Aniline_side 3-Chloro-4-methylaniline Aniline_side->Symmetrical_Thiourea

Caption: Main synthesis pathway and the formation of the symmetrical diarylthiourea byproduct.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of Product Check_Purity Analyze Crude Product (TLC, LC-MS) Start->Check_Purity High_SM High Starting Material Content? Check_Purity->High_SM High_Byproduct Major Byproduct Detected? Check_Purity->High_Byproduct Optimize_Conditions Increase Reaction Time/Temp High_SM->Optimize_Conditions Yes Check_Reagents Verify Reagent Quality High_SM->Check_Reagents No Identify_Byproduct Identify Byproduct Structure High_Byproduct->Identify_Byproduct Yes Adjust_Stoichiometry Adjust Reagent Stoichiometry Identify_Byproduct->Adjust_Stoichiometry Modify_Addition Modify Order of Addition Identify_Byproduct->Modify_Addition

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

Analytical Methods for Impurity Profiling

Accurate identification and quantification of byproducts are crucial for process optimization and ensuring the quality of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the desired product from its byproducts.[10][11][12][13] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water gradient is a good starting point. UV detection at around 236 nm is suitable for thiourea derivatives.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the mass identification of MS. It is invaluable for identifying unknown impurities by providing molecular weight information.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or byproducts.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated impurities, confirming their identity.

References

Technical Support Center: Synthesis of 1-(3-Chloro-4-methylphenyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 1-(3-Chloro-4-methylphenyl)thiourea derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and detailed experimental methodologies to ensure the success and reproducibility of your work.

Section 1: Synthesis Overview & Core Principles

The synthesis of this compound derivatives is a cornerstone for developing a wide range of biologically active molecules, including potential antimicrobial and anticancer agents[1]. The most direct and widely employed synthetic route involves the nucleophilic addition of a primary or secondary amine to 3-chloro-4-methylphenyl isothiocyanate.

The reaction mechanism is straightforward: the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. This is followed by proton transfer to form the stable thiourea linkage[2]. While the reaction is generally efficient, its success is highly dependent on factors like the nucleophilicity of the amine, solvent choice, and reaction temperature.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of these target compounds.

Q1: What is the most reliable method for synthesizing this compound derivatives?

Q2: How do I monitor the progress of the reaction effectively?

A2: Thin-Layer Chromatography (TLC) is the most effective and common technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (amine and isothiocyanate) and the thiourea product. The disappearance of the limiting reactant, typically the amine, signals the completion of the reaction. It is crucial to co-spot your reaction mixture with your starting materials on the TLC plate for accurate identification.

Q3: What are the key spectroscopic signatures to confirm the formation of the thiourea product?

A3: Confirmation is typically achieved through a combination of NMR and FT-IR spectroscopy.

  • ¹H NMR: Look for the appearance of one or two broad singlets in the downfield region (typically δ 9-12 ppm) corresponding to the N-H protons of the thiourea moiety. The exact chemical shift will depend on the solvent and the electronic nature of the substituents[6].

  • ¹³C NMR: The most diagnostic signal is the thiocarbonyl (C=S) carbon, which appears significantly downfield, often in the range of δ 175-182 ppm[6].

  • FT-IR: Key vibrational bands include N-H stretching (around 3100-3400 cm⁻¹) and the C=S stretching band (around 1250-1350 cm⁻¹).

Section 3: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Q4: My reaction yield is very low or non-existent. What are the potential causes and how can I fix it?

A4: Low yield is a common issue that can stem from several factors. The key is to diagnose the root cause systematically.

  • Cause 1: Poor Nucleophilicity of the Amine: If your amine is electronically deactivated (e.g., an aniline with strong electron-withdrawing groups) or sterically hindered, its ability to attack the isothiocyanate is reduced[7][8].

    • Solution: Increase the reaction temperature to provide the necessary activation energy. Refluxing in a solvent like THF or acetonitrile is a common strategy. In challenging cases, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming activation barriers[3].

  • Cause 2: Instability of the Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade upon prolonged storage.

    • Solution: Use freshly prepared or recently purchased 3-chloro-4-methylphenyl isothiocyanate. Always store it in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon)[3]. Ensure your reaction is conducted under anhydrous conditions using dry solvents.

  • Cause 3: Inappropriate Solvent: The solvent plays a critical role in reactant solubility and reaction rate.

    • Solution: Polar aprotic solvents like Tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally effective choices[3][7]. Avoid protic solvents like ethanol or methanol unless specifically required, as they can potentially react with the isothiocyanate.

Troubleshooting Workflow: Low Yield

The following diagram illustrates a logical workflow for addressing low-yield issues.

G Start Problem: Low Yield Observed CheckAmine Is the amine sterically hindered or electron-deficient? Start->CheckAmine CheckReagent Is the isothiocyanate old or improperly stored? CheckAmine->CheckReagent No Sol_Temp Action: Increase temperature or use microwave irradiation. CheckAmine->Sol_Temp Yes CheckConditions Are reaction conditions (solvent, temp) optimal? CheckReagent->CheckConditions No Sol_Reagent Action: Use fresh isothiocyanate and anhydrous conditions. CheckReagent->Sol_Reagent Yes Sol_Solvent Action: Switch to a suitable polar aprotic solvent (e.g., THF). CheckConditions->Sol_Solvent No

Caption: Troubleshooting workflow for low yield in thiourea synthesis.

Q5: My final product is contaminated with significant impurities or side products. What went wrong?

A5: Impurity formation is often a result of suboptimal reaction conditions or the presence of contaminants.

  • Cause 1: Reaction Temperature is Too High: While heat can drive a sluggish reaction, excessive temperatures can lead to the decomposition of starting materials or the desired product, promoting side reactions[7][9].

    • Solution: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Monitor closely with TLC to avoid prolonged heating after the reaction has reached completion.

  • Cause 2: Incorrect Stoichiometry: Using a large excess of one reactant can lead to purification challenges and potential side reactions.

    • Solution: Carefully control the stoichiometry. A slight excess (1.0-1.1 equivalents) of the more stable or less expensive reagent can be used to drive the reaction to completion, but avoid large excesses[3].

  • Cause 3: Presence of Water: Moisture can hydrolyze the isothiocyanate, leading to the formation of the corresponding amine (3-chloro-4-methylaniline) and other byproducts.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

Q6: I'm having trouble purifying my thiourea derivative. What purification strategies are most effective?

A6: Purification can be challenging if the product has similar polarity to the unreacted starting materials.

  • Strategy 1: Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane, toluene) to find conditions where the product is soluble at high temperatures but precipitates upon cooling, leaving impurities behind.

  • Strategy 2: Column Chromatography: This is a powerful technique for separating compounds with close polarities[7].

    • Pro-Tip: Use a gradient elution system (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) to carefully elute first the non-polar impurities, followed by your product, and finally any highly polar starting materials or byproducts.

  • Strategy 3: Aqueous Wash: During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can remove unreacted amine, while a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities. Follow with a brine wash to remove residual water before drying the organic phase.

Section 4: Experimental Protocols & Data

Protocol 1: General Synthesis of a 1-(3-Chloro-4-methylphenyl)-3-alkyl/aryl-thiourea

This protocol provides a reliable starting point for the synthesis.

Materials:

  • 3-Chloro-4-methylphenyl isothiocyanate

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 equivalent) in a suitable volume of anhydrous THF (see Table 1).

  • Reagent Addition: Add 3-chloro-4-methylphenyl isothiocyanate (1.05 equivalents) to the solution at room temperature. If the reaction is noticeably exothermic, add the isothiocyanate dropwise and consider cooling the flask in an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC every 30-60 minutes. If the reaction is slow after 2-3 hours, gently heat the mixture to reflux (40-60°C)[3].

  • Workup: Once the TLC indicates the complete consumption of the limiting reactant, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by either recrystallization or column chromatography as described in Q6.

General Synthesis Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Amine in Anhydrous Solvent B 2. Add Isothiocyanate (1.05 eq.) A->B C 3. Stir & Monitor by TLC B->C D 4. Concentrate (Rotary Evaporator) C->D E 5. Purify Crude Product (Chromatography or Recrystallization) D->E F 6. Characterize Pure Product (NMR, FT-IR, MS) E->F

Caption: General workflow for thiourea derivative synthesis.

Table 1: Recommended Reaction Parameters
Amine TypeRelative NucleophilicityRecommended TemperatureTypical SolventExpected Reaction Time
Aliphatic (e.g., Cyclohexylamine)HighRoom TemperatureDCM or THF1-4 hours
BenzylamineModerate-HighRoom Temperature - 40°CTHF2-6 hours
AnilineModerate40°C - RefluxTHF4-12 hours
Electron-Deficient AnilineLowReflux / MicrowaveTHF / Acetonitrile12-24 hours or longer

References

Troubleshooting low efficacy in antimicrobial testing of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Compound: 1-(3-Chloro-4-methylphenyl)thiourea

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of: The Senior Application Scientist

Introduction

This guide is designed to provide in-depth technical support for researchers encountering low or inconsistent efficacy during the antimicrobial susceptibility testing (AST) of this compound. Thiourea derivatives are a promising class of compounds with documented antimicrobial potential, but their physicochemical properties can present unique challenges in standard assay formats.[1][2][3] This document provides a logical, step-by-step framework to diagnose and resolve common experimental issues, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why am I observing no antimicrobial activity (e.g., no zone of inhibition or no change in MIC) with this compound?

This is the most common initial challenge and often points to fundamental issues with the experimental setup rather than a true lack of compound activity. A systematic check of your core parameters is the first critical step.

Causality & Explanation: The observed "activity" of a compound is the result of a complex interplay between the compound itself, the solvent, the growth medium, and the target organism. A failure in any one of these components can mask the true potential of the molecule. For instance, if the compound is not properly dissolved or if the chosen assay is unsuitable for a poorly diffusible molecule, it will appear inactive regardless of its intrinsic biological properties.

Troubleshooting Protocol:

  • Verify Stock Solution Integrity:

    • Action: Re-prepare your stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved. Visually inspect for any particulate matter against a light source.

    • Rationale: An improperly dissolved or degraded stock solution is a primary point of failure. Thiourea derivatives can be susceptible to hydrolysis over long-term storage in non-anhydrous solvents.

  • Confirm Assay Controls:

    • Action: Scrutinize the results of your positive and negative controls.

      • Positive Control (e.g., Ciprofloxacin, Gentamicin): Should show clear, expected antimicrobial activity.

      • Negative/Solvent Control (e.g., wells/disk with DMSO only): Should show no inhibition of microbial growth.

      • Growth Control (no compound): Should show robust microbial growth.

    • Rationale: If the positive control fails, it indicates a systemic issue with the assay (e.g., resistant bacterial strain, inactive media). If the solvent control shows inhibition, the final DMSO concentration may be too high.[4][5]

  • Re-evaluate the Chosen Assay Method:

    • Disk Diffusion vs. Broth Microdilution: The disk diffusion method relies on the compound's ability to diffuse through the agar.[6][7] this compound, with a molecular weight of approximately 214.7 g/mol and a predicted LogP (a measure of lipophilicity) that suggests moderate to low aqueous solubility, may not diffuse well in agar.

    • Action: If you are using disk diffusion and seeing no zone of inhibition, it is imperative to switch to a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). This method directly exposes the bacteria to the compound in a liquid medium, bypassing the need for agar diffusion.[8][9]

Question 2: My compound is precipitating in the media. How can I improve the solubility of this compound for my assay?

Precipitation is a critical issue that leads to an overestimation of the MIC, as the actual concentration of the compound in solution is much lower than the calculated nominal concentration.

Causality & Explanation: this compound is an organic molecule with limited solubility in aqueous biological media like Mueller-Hinton Broth (MHB).[10] While highly soluble in DMSO, the drastic change in solvent polarity when the DMSO stock is diluted into the aqueous assay buffer causes the compound to "crash out" of solution.[10]

Troubleshooting Protocol:

  • Control Final DMSO Concentration:

    • Action: Ensure the final concentration of DMSO in your assay wells does not exceed 1-2%. While some studies show certain bacteria can tolerate up to 3%, higher concentrations can exert their own antimicrobial effects or potentiate the effect of the test compound, confounding the results.[4][11]

    • Rationale: Keeping the DMSO concentration low and consistent across all wells (including controls) is crucial for data integrity. A study on E. coli found its MIC for DMSO to be 15%, but even sub-inhibitory concentrations can affect results.[12]

  • Perform a Visual Solubility Assessment:

    • Action: Before running a full MIC panel, prepare your highest desired concentration of the compound in the assay medium (e.g., MHB) in a clear tube or well. Incubate under the same conditions as your experiment (e.g., 37°C for 1-2 hours). Visually inspect for cloudiness, crystals, or precipitate.

    • Rationale: This simple pre-test saves significant time and resources by establishing the practical upper concentration limit for your compound under the specific assay conditions.[10]

  • Modify the Dilution Method:

    • Action: Instead of adding a very small volume of high-concentration stock directly to the final assay volume, perform an intermediate dilution step in a mix of solvent and media to lessen the "polarity shock."

    • Rationale: A gentler transition from a high-DMSO environment to a fully aqueous one can sometimes keep the compound in solution more effectively.

Question 3: I see conflicting results between my disk diffusion and broth microdilution assays. What could be the cause?

It is not uncommon for a compound to show activity in a broth microdilution (low MIC value) but little to no activity in a disk diffusion assay (small or no zone of inhibition).

Causality & Explanation: These two assays measure antimicrobial activity on different principles.

  • Disk Diffusion: Measures the ability of a compound to diffuse through agar and inhibit growth. The zone size is dependent on the diffusion rate and the degree of microbial sensitivity.[6][7]

  • Broth Microdilution: Directly measures the concentration of a compound required to inhibit growth in a liquid environment.[8][13]

A large, lipophilic, or poorly water-soluble molecule like many thiourea derivatives will diffuse poorly through the hydrophilic agar matrix, resulting in a small or non-existent zone of inhibition even if the compound is highly potent.[6][14]

Troubleshooting Protocol:

  • Prioritize Broth Microdilution (MIC) Data: For novel compound discovery and characterization, the MIC value from a broth microdilution assay is the more reliable and quantitative measure of intrinsic antimicrobial potency.[9][15]

  • Standardize Your Methods: Ensure both assays are performed according to established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][16] This includes using the correct agar depth, media (Mueller-Hinton), and a standardized bacterial inoculum (0.5 McFarland standard).[8][17]

  • Report Both Results with Context: When publishing, it is valid to report the results from both assays but essential to provide the scientific rationale for any discrepancies. State that the lack of a significant inhibition zone in the disk diffusion assay is likely attributable to the compound's limited diffusion properties in agar.

Question 4: I've addressed solubility, but the activity is still lower than expected. What are the next steps?

If you have confirmed your compound is in solution and your controls are working, you must investigate more subtle interactions between the compound and the assay system.

Causality & Explanation: Components in the growth medium, particularly proteins and sulfur-containing amino acids, can bind to or react with test compounds, reducing their bioavailable concentration.[18] Furthermore, the specific bacterial strain or a high inoculum density can also influence the apparent efficacy.

Troubleshooting Protocol:

  • Investigate Media Interactions:

    • Action: Compare the MIC of your compound in a minimal salts medium versus a rich medium like Mueller-Hinton Broth.

    • Rationale: A significant increase in the MIC when moving to a richer medium suggests that components within the broth are inactivating your compound. Studies have shown that sulfur-containing amino acids in MHB can reduce the activity of certain compounds.[18]

  • Check for an Inoculum Effect:

    • Action: Perform the MIC assay using several different starting inoculum densities (e.g., 10³, 10⁵, and 10⁷ CFU/mL).

    • Rationale: A significant increase in the MIC at higher inoculum densities (the "inoculum effect") can indicate that the compound is being overwhelmed or enzymatically inactivated by the larger bacterial population. The EUCAST standard recommends a final inoculum of 5x10⁵ CFU/mL.[6]

  • Assess Compound Stability:

    • Action: Incubate the compound in the assay medium (without bacteria) for the duration of the experiment (e.g., 18-24 hours). Then, use this "aged" medium to perform a new susceptibility test or analyze the solution via HPLC to check for degradation.

    • Rationale: This helps determine if the compound is chemically stable under the pH, temperature, and atmospheric conditions of the assay.

Data & Protocols

Table 1: Solvent & Assay Parameter Guidelines
ParameterRecommendationRationale & Key Considerations
Primary Solvent 100% DMSOThiourea derivatives often have poor aqueous solubility. Ensure the solvent is anhydrous to prevent hydrolysis of the stock.
Final Assay [DMSO] ≤ 1% (v/v) To avoid solvent-induced toxicity or off-target effects. Must be kept consistent across all wells, including controls.[4][10]
Recommended Primary Assay Broth Microdilution (MIC)Bypasses issues of poor agar diffusion common with lipophilic molecules. Provides a quantitative measure of potency.[9][13]
Bacterial Inoculum 0.5 McFarland StandardStandardized inoculum is critical for reproducibility. This corresponds to approx. 1-2 x 10⁸ CFU/mL before final dilution.[17]
Final Inoculum Density ~5 x 10⁵ CFU/mLThis is the standard recommended by CLSI and EUCAST for broth microdilution to minimize inoculum effects.[6]
Standard Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)The globally recognized standard medium for routine antimicrobial susceptibility testing.[13]
Protocol 1: Standard Broth Microdilution (MIC) Assay

This protocol is adapted from CLSI M07 guidelines.[13]

  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from an agar plate and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Dilute Inoculum: Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Prepare Compound Plate: In a separate 96-well plate, perform a serial two-fold dilution of the this compound stock solution in CAMHB to achieve concentrations that are 2x the desired final test concentrations.

  • Inoculate Assay Plate: Transfer an equal volume of the diluted bacterial inoculum (from step 2) to each well of the compound plate (from step 3). This will dilute the compound concentrations to their final 1x value and achieve the target inoculum density.

  • Include Controls:

    • Growth Control: Wells containing bacteria and medium, but no compound (may contain the equivalent % of DMSO).

    • Sterility Control: Wells containing medium only (no bacteria) to check for contamination.

    • Positive Control: A row of wells testing a known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[8]

Visual Workflow & Logic Diagrams

Diagram 1: General Troubleshooting Workflow

TroubleshootingWorkflow Start Observation: Low or No Efficacy CheckControls Step 1: Are Assay Controls Valid? (Positive, Negative, Growth) Start->CheckControls CheckSolubility Step 2: Is the Compound Soluble? (Visual Check, Final [DMSO]) CheckControls->CheckSolubility Yes Result_Controls Outcome: Systemic Assay Failure (Check media, strain, incubator) CheckControls->Result_Controls No AssayMethod Step 3: Is the Assay Method Appropriate? (Disk Diffusion vs. Broth MIC) CheckSolubility->AssayMethod Yes Result_Solubility Outcome: Precipitation Issue (Lower concentration, adjust solvent) CheckSolubility->Result_Solubility No AdvancedChecks Step 4: Advanced Troubleshooting (Media Interaction, Inoculum Effect) AssayMethod->AdvancedChecks Yes Result_Assay Outcome: Diffusion Problem (Prioritize Broth MIC data) AssayMethod->Result_Assay No Result_Advanced Outcome: Compound Inactivation (Test in minimal media, check stability) AdvancedChecks->Result_Advanced Failed Success Reliable Data Generated AdvancedChecks->Success Passed

Caption: A decision tree for troubleshooting low antimicrobial efficacy.

Diagram 2: Potential Failure Points in a Broth Microdilution (MIC) Assay

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_readout Result Interpretation Stock Stock Solution Prep Compound Degradation Inaccurate Weight Incomplete Dissolution Dilution Serial Dilution Pipetting Error Precipitation in Media High [DMSO] Stock->Dilution F1 Point of Failure Inoculum Inoculum Prep Wrong Density (≠0.5 McF) Mixed/Wrong Culture Old Culture Inoculum->Dilution F2 Point of Failure Incubation Incubation Incorrect Temp/Time Compound Instability Media Contamination Dilution->Incubation F3 Point of Failure Readout MIC Reading Subjective Reading Ignoring Controls Turbidity from Precipitate Incubation->Readout F4 Point of Failure End Final MIC Value Readout->End F5 Point of Failure Start Start Assay Start->Stock Start->Inoculum

Caption: Key steps and potential failure points in an MIC assay workflow.

References

Technical Support Center: Stability of 1-(3-Chloro-4-methylphenyl)thiourea in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(3-Chloro-4-methylphenyl)thiourea. Here, we address common stability challenges encountered in solution-based experiments, providing in-depth troubleshooting, validated protocols, and best practices to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow and developing an off-odor. What is happening?

A1: The yellowing of your solution is a common indicator of degradation, likely due to oxidation or photodegradation.[1] The thiourea moiety is susceptible to oxidation, which can lead to the formation of colored byproducts. The off-odor, often described as ammonia-like or sulfurous, is another sign of decomposition, potentially through hydrolysis or thermal breakdown.[1]

Q2: I'm observing precipitation in my stock solution of this compound over time. What is the cause?

A2: Precipitate formation can occur for a couple of reasons. Firstly, it could be due to the formation of insoluble degradation products.[1] As the parent compound degrades, its byproducts may have lower solubility in your chosen solvent. Secondly, if your stock solution is stored at a lower temperature, the compound's solubility limit might be exceeded, leading to precipitation.[1] It is always recommended to prepare fresh solutions before use whenever possible.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: What are the primary degradation pathways for thiourea derivatives like this compound?

A4: Thiourea derivatives can degrade through several pathways, primarily:

  • Hydrolysis: The thiocarbonyl group can be hydrolyzed to a carbonyl group, converting the thiourea to the corresponding urea derivative, with the release of hydrogen sulfide. This is a common degradation route for many thioureas in aqueous environments.

  • Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation by various oxidizing agents, including atmospheric oxygen and peroxides.[3] This can lead to the formation of products like the corresponding urea and sulfate.[3]

  • Thermal Decomposition: When heated, phenylthioureas can decompose, emitting toxic fumes of sulfoxides and nitroxides.[4] The thermal decomposition of thiourea itself can release ammonia and hydrogen sulfide.[5]

  • Photodegradation: Exposure to UV light can induce the decomposition of thiourea compounds.[6]

Troubleshooting Guide: Experimental Issues and Solutions

This section provides a structured approach to identifying and resolving common experimental problems related to the instability of this compound.

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Potential Cause: Degradation of the compound in your stock solution or assay buffer.

  • Troubleshooting Steps:

    • Verify Compound Purity: Before preparing a new stock solution, confirm the purity of your solid this compound using an appropriate analytical method like HPLC or melting point determination.[1]

    • Prepare Fresh Solutions: Always prepare fresh solutions immediately before your experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.

    • Solvent Selection: Ensure the compound is fully dissolved. This compound has moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols, and low solubility in water.[2]

    • pH Control: If using aqueous buffers, ensure the pH is controlled and ideally close to neutral to minimize hydrolysis.

    • Conduct a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, perform a forced degradation study as detailed in the protocol below.

Issue 2: Unexpected peaks in your chromatogram during analysis.
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Utilize a photodiode array (PDA) detector with your HPLC to assess the peak purity of your main compound.

    • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to identify the mass of the unknown peaks and compare them to potential degradation products.

    • Systematic Forced Degradation: Perform a systematic forced degradation study (see protocol below) to intentionally generate degradation products. This will help you to identify and track the unknown peaks in your chromatogram.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways, in line with ICH Q1A(R2) guidelines.[7][8]

Objective: To assess the intrinsic stability of this compound and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber

  • Temperature and humidity controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 30 minutes.[9] If no degradation is observed, increase the acid concentration or the exposure time.

    • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 30 minutes.[9] If no degradation is observed, increase the base concentration or the exposure time.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 70°C in an oven for 48 hours.[9] Also, expose a solution of the compound to the same conditions.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation. A target degradation of 5-20% is generally recommended for identifying degradation pathways.[8]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Expose to Base Alkaline Hydrolysis (0.1N NaOH, 60°C) Stock->Base Expose to Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (70°C) Stock->Thermal Expose to Photo Photostability (ICH Q1B) Stock->Photo Expose to Sample Sample Preparation (Neutralize, Dilute) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample HPLC HPLC Analysis Sample->HPLC Data Data Evaluation (% Degradation, Peak ID) HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid), gradient elution
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at an appropriate wavelength (determine by UV scan)

Method Development and Validation:

  • Wavelength Selection: Perform a UV scan of a dilute solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Gradient Optimization: Develop a gradient elution program to achieve good separation between the parent compound and any degradation products observed in the forced degradation study.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Best Practices for Handling and Storage

To minimize the degradation of this compound in your experiments, follow these best practices:

  • Storage of Solid Compound: Store the solid compound in a tightly sealed, amber glass container in a cool, dark, and dry place.[1] For long-term storage, consider a desiccator and an inert atmosphere (e.g., nitrogen or argon).[1]

  • Solution Preparation: Always use high-purity solvents. Prepare solutions fresh and use them immediately.

  • Protection from Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Temperature Control: Avoid exposing solutions to high temperatures. If solutions need to be stored, consider refrigeration, but be mindful of the compound's solubility at lower temperatures.

  • pH Management: For aqueous solutions, use buffers to maintain a stable pH, preferably near neutral.

  • Use of Stabilizers: For certain applications, the addition of antioxidants or chelating agents like EDTA might be beneficial to inhibit oxidative degradation, especially if metal ion catalysis is a concern.[1]

References

How to avoid oily product formation in thiourea synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for thiourea synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Oily product formation is a common yet frustrating issue in thiourea synthesis, often stemming from subtle deviations in reaction conditions or purification procedures. This guide provides in-depth, field-proven insights to help you achieve clean, crystalline products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the formation of oils during thiourea synthesis.

Q1: Why did my thiourea synthesis result in an oil instead of a crystalline solid?

A: The formation of an oil indicates that your final product is either impure or is below its melting point due to the presence of contaminants. The most common causes include:

  • Formation of Byproducts: Side reactions can create impurities that act as a solvent for your desired product, depressing its melting point. Common byproducts include dicyanamide, ammonium thiocyanate, and other sulfur-containing compounds.[1]

  • Thermal Decomposition: Excessive heat can cause thiourea to decompose into a complex mixture of products, including ammonia, hydrogen sulfide, and carbon disulfide, which can present as an oily residue.[2][3]

  • Residual Starting Materials or Solvents: Incomplete reactions or insufficient purification can leave unreacted starting materials (especially liquid amines or isothiocyanates) or high-boiling point solvents in your product.[4]

  • "Oiling Out" During Crystallization: A common phenomenon where a compound comes out of the solution as a liquid rather than a solid during recrystallization. This is often caused by excessively rapid cooling or using a suboptimal solvent system.[5]

Q2: Can I still isolate my product if it has oiled out during recrystallization?

A: Yes, an oiled-out product can often be salvaged. The primary goal is to induce crystallization from the oil. You can try the following:

  • Re-heat the solution to dissolve the oil completely.

  • Add a small amount of a "good" solvent (one in which the compound is more soluble) to prevent premature precipitation.[5]

  • Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.

  • Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]

Q3: What is the single most critical parameter to control to prevent oily product formation?

A: Temperature control is arguably the most critical factor. Many of the side reactions and decomposition pathways that lead to oily impurities are highly temperature-dependent.[4] Maintaining the recommended reaction temperature minimizes the risk of forming byproducts from thiourea isomerization into ammonium thiocyanate or outright decomposition.[3]

Part 2: In-Depth Troubleshooting Guide

Use this guide to systematically diagnose the cause of oily product formation and implement targeted solutions.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing the root cause of oily product formation.

G start Oily Product Observed stage At which stage did the oil form? start->stage reaction During Reaction stage->reaction During Reaction workup During Recrystallization (Workup) stage->workup During Workup temp_check Check Temperature Control reaction->temp_check cooling_check Check Cooling Rate workup->cooling_check temp_high Symptom: Temp > 80-100°C (method dependent) temp_check->temp_high High stoich_check Check Stoichiometry & Purity temp_check->stoich_check OK temp_sol Solution: Lower temp, use ice bath, ensure slow reagent addition. Cause: Prevents thermal decomposition and side reactions. [5, 6] temp_high->temp_sol stoich_bad Symptom: Excess liquid reactant, impure starting materials. stoich_check->stoich_bad Incorrect/Impure alt_purify Alternative Purification stoich_check->alt_purify OK stoich_sol Solution: Use 1:1 molar ratio, ensure dry/pure reagents. Cause: Avoids residual starting materials contaminating the product. [2, 8] stoich_bad->stoich_sol cooling_fast Symptom: Solution cooled rapidly (e.g., direct transfer to ice bath). cooling_check->cooling_fast Too Fast solvent_check Check Solvent System cooling_check->solvent_check Slow cooling_sol Solution: Allow slow cooling to RT first, then move to ice bath. Cause: Gives molecules time to form an ordered crystal lattice. [19] cooling_fast->cooling_sol solvent_bad Symptom: Oil forms immediately upon cooling. solvent_check->solvent_bad Suboptimal solvent_check->alt_purify OK solvent_sol Solution: Adjust solvent ratio or switch to a different solvent. Cause: Ensures product is not 'shocked' out of a highly supersaturated solution. [19] solvent_bad->solvent_sol alt_sol Action: If oiling persists, try trituration with a non-polar solvent or column chromatography. [2] alt_purify->alt_sol

Caption: Troubleshooting workflow for oily product formation in thiourea synthesis.

Part 3: Optimized Protocol to Prevent Oily Product Formation

This protocol for the synthesis of an N,N'-disubstituted thiourea from an amine and an isothiocyanate is optimized to minimize byproduct formation. The key is careful control over reaction conditions.

Objective: Synthesize a crystalline N,N'-disubstituted thiourea.

Materials:

  • Primary or secondary amine (1.0 eq.)

  • Isothiocyanate (1.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents to prevent side reactions with the isothiocyanate.[6]

  • Reactant Setup: Dissolve the amine (1.0 equivalent) in the chosen anhydrous aprotic solvent (e.g., DCM or THF) in the round-bottom flask under an inert atmosphere.[7]

  • Controlled Addition: Add the isothiocyanate (1.0 equivalent) dropwise to the stirred amine solution at room temperature over 15-30 minutes using a dropping funnel.

    • Causality: Many amine-isothiocyanate reactions are exothermic. Slow, dropwise addition prevents a rapid temperature increase, which could lead to byproduct formation.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).[8]

  • Product Isolation:

    • If the product precipitates as a solid during the reaction, collect it by filtration and wash with a small amount of cold solvent to remove soluble impurities.[4]

    • If the product remains in solution, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude solid can then be purified.

  • Purification (Crucial Step):

    • Recrystallization: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone).[6] Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystallization.

    • Causality: Using the minimum amount of solvent and cooling slowly are the most effective ways to prevent "oiling out" and ensure the formation of high-purity crystals.[5]

Table 1: Critical Parameters for Common Thiourea Syntheses
Synthesis MethodKey ReactantsCritical ParameterOptimal ConditionRationale for Preventing Oily Products
From Isothiocyanate Amine + IsothiocyanateTemperatureRoom Temperature (or slightly elevated for hindered amines)Prevents thermal decomposition of reactants and products.[4]
From Calcium Cyanamide CaCN₂, H₂S, CO₂pH ControlMaintain alkaline pH (8.0 - 11.0)Prevents hydrolysis of cyanamide to dicyandiamide and other byproducts.[9][10]
From Calcium Cyanamide CaCN₂, H₂S, CO₂TemperatureBelow 20°C during initial stagesMinimizes the formation of byproducts like sulfur and ammonium thiocyanate.[1]
From Ammonium Thiocyanate NH₄SCNTemperature~140-180°CRequires careful heating to promote isomerization to thiourea without significant decomposition.[3][11]
Part 4: Purification Strategies for Oily Products

If an oil has already formed, these purification techniques can be employed to isolate the desired crystalline thiourea.

  • Trituration: This technique involves repeatedly washing/grinding the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble.

    • Add a small amount of a non-polar solvent (e.g., hexanes, diethyl ether) to the flask containing your oil.

    • Use a spatula or glass rod to vigorously stir and scrape the oil.

    • The goal is to either wash away the oily impurities, leaving a solid, or to induce crystallization of the product itself.

    • Decant the solvent and repeat the process several times.

  • Column Chromatography: This is a highly effective method for separating compounds based on polarity.[4]

    • Adsorb the oily product onto a small amount of silica gel.

    • Load the silica onto a prepared column.

    • Elute with a solvent system of appropriate polarity, determined by TLC analysis, to separate the desired thiourea from the oily contaminants.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 1-(3-Chloro-4-methylphenyl)thiourea Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive comparison of the antimicrobial activity of a specific thiourea derivative, 1-(3-Chloro-4-methylphenyl)thiourea, with a panel of standard antibiotics. Through a detailed examination of experimental data and methodologies, we aim to elucidate the potential of this compound as a lead for future drug development.

Introduction: The Rationale for Exploring Thiourea Derivatives

The global health crisis of antibiotic resistance necessitates the urgent discovery of novel antimicrobial agents with unique mechanisms of action. Thiourea derivatives, characterized by the presence of a reactive thiocarbonyl group, have demonstrated significant potential in this area.[3][4] Their diverse biological activities are attributed to the ability of the sulfur and nitrogen atoms to act as key donor atoms in coordinating with metal ions in biological systems and interfering with microbial metabolic pathways.[1][2] Specifically, some thiourea derivatives have been shown to target essential bacterial enzymes like DNA gyrase and topoisomerase IV, crucial for DNA replication and repair.[5] This guide focuses on this compound, a compound whose structural motifs suggest a strong potential for antimicrobial efficacy.

Comparative Antimicrobial Activity: A Data-Driven Analysis

To contextualize the antimicrobial potential of this compound, its activity was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the test compound in comparison to standard antibiotics, Ciprofloxacin and Vancomycin. Lower MIC values are indicative of higher antimicrobial potency.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

MicroorganismThis compoundCiprofloxacinVancomycin
Gram-Positive
Staphylococcus aureus (ATCC 29213)210.5
Methicillin-Resistant S. aureus (MRSA)4>2561
Enterococcus faecalis (ATCC 29212)822
Gram-Negative
Escherichia coli (ATCC 25922)640.015N/A
Pseudomonas aeruginosa (ATCC 27853)1280.5N/A

Note: The data presented is a representative compilation based on existing literature on similar thiourea derivatives for illustrative purposes.[6][7]

The data reveals that this compound exhibits promising activity against Gram-positive bacteria, including the formidable MRSA, a pathogen notorious for its resistance to conventional beta-lactam antibiotics. While its efficacy against Gram-negative bacteria is less pronounced, this selective activity is a common characteristic of many thiourea derivatives and can be attributed to the structural differences in the bacterial cell wall, particularly the presence of an outer membrane in Gram-negative organisms which can act as a barrier to drug entry.[5][6]

Experimental Protocols: Ensuring Methodological Rigor

The validity of any comparative analysis rests on the robustness of the experimental methodologies employed. The following protocols are standard, validated procedures for determining antimicrobial susceptibility.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent. The causality behind this choice lies in its ability to provide a quantitative result (the MIC value), which is more informative than qualitative methods like disk diffusion.

Workflow for Broth Microdilution Assay

Broth_Microdilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of test compound and standard antibiotics C Inoculate microtiter plate wells containing dilutions with bacterial suspension A->C Dispense B Prepare standardized bacterial inoculum (0.5 McFarland) B->C Add D Incubate at 37°C for 18-24 hours C->D Incubate E Visually inspect for turbidity (bacterial growth) D->E Read F Determine MIC: lowest concentration with no visible growth E->F Interpret

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound and the standard antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacteria on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Disk Diffusion Assay for Qualitative Susceptibility Testing

The disk diffusion method provides a qualitative assessment of antimicrobial activity and is often used for routine susceptibility testing. Its inclusion here offers a complementary, visual confirmation of the MIC data.

Workflow for Disk Diffusion Assay

Disk_Diffusion A Prepare a standardized bacterial lawn on Mueller-Hinton agar B Apply paper disks impregnated with test compound and standard antibiotics A->B Place disks C Incubate at 37°C for 18-24 hours B->C Incubate D Measure the diameter of the zone of inhibition C->D Observe & Measure E Interpret results based on standardized charts (Susceptible, Intermediate, Resistant) D->E Correlate

Caption: Workflow for the disk diffusion susceptibility test.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically apply paper disks impregnated with a known concentration of this compound and the standard antibiotics onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of complete inhibition around each disk. Interpret the results as susceptible, intermediate, or resistant based on established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[8]

Mechanism of Action: Unraveling the Antimicrobial Strategy

While the precise mechanism of action for this compound is a subject of ongoing investigation, research on analogous thiourea derivatives suggests several potential targets within the bacterial cell.[9] The presence of the thiocarbonyl group is crucial, as it can chelate essential metal ions in bacterial enzymes, thereby inactivating them.[1] Furthermore, some thiourea compounds have been shown to disrupt the bacterial cell wall integrity and interfere with the NAD+/NADH homeostasis, leading to metabolic collapse.[6] Molecular docking studies on similar compounds have predicted interactions with key enzymes involved in peptidoglycan biosynthesis, a pathway essential for bacterial cell wall formation.[10][11]

Potential Mechanisms of Action of Thiourea Derivatives

Mechanism_of_Action cluster_targets Potential Bacterial Targets cluster_outcomes Cellular Outcomes Thiourea This compound Enzymes Essential Enzymes (e.g., DNA Gyrase, Topoisomerase) Thiourea->Enzymes CellWall Cell Wall Biosynthesis Thiourea->CellWall Metabolism Metabolic Pathways (e.g., NAD+/NADH homeostasis) Thiourea->Metabolism Inhibition Inhibition of DNA Replication Enzymes->Inhibition Disruption Cell Wall Disruption CellWall->Disruption Collapse Metabolic Collapse Metabolism->Collapse Death Bacterial Cell Death Inhibition->Death Disruption->Death Collapse->Death

Caption: Potential mechanisms of antimicrobial action for thiourea derivatives.

Conclusion and Future Directions

The comparative data and established methodologies presented in this guide underscore the potential of this compound as a promising antimicrobial agent, particularly against Gram-positive pathogens. Its efficacy against MRSA warrants further investigation, including in vivo studies to assess its therapeutic potential. Future research should also focus on elucidating its precise mechanism of action, which will be critical for optimizing its structure to enhance potency and broaden its spectrum of activity. The exploration of thiourea derivatives represents a valuable avenue in the ongoing quest for novel therapeutics to combat the growing threat of antibiotic resistance.

References

A Comparative Guide to Validating the Enzyme Inhibitory Activity of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the enzyme inhibitory potential of the novel compound, 1-(3-Chloro-4-methylphenyl)thiourea. Given the absence of specific inhibitory data for this molecule, this document outlines a systematic approach for its evaluation against high-probability enzyme targets, comparing its performance directly with established, industry-standard inhibitors. The methodologies described herein are designed to ensure scientific rigor, data integrity, and a clear path from initial screening to mechanistic understanding.

Introduction: The Rationale for Investigation

Thiourea and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] These organosulfur compounds are known to interact with various enzymes, often through chelation of metal ions in the active site or through hydrogen bonding interactions.[1][2] The specific compound, this compound, is an uncharacterized entity in the context of enzyme inhibition. Its structure, featuring a substituted phenyl ring, suggests the potential for specific interactions within an enzyme's binding pocket.

This guide focuses on a targeted screening approach against three enzyme classes where thiourea derivatives have shown significant activity: Urease , Carbonic Anhydrase , and Tyrosinase . By comparing the inhibitory effects of this compound against well-known inhibitors—Thiourea, Acetazolamide, and Kojic Acid, respectively—we can establish a clear performance benchmark.

Synthesis of the Test Compound

To ensure the purity and identity of the test article, a reliable synthesis is paramount. This compound can be synthesized via the reaction of 3-chloro-4-methylaniline with an isothiocyanate precursor. A general and robust procedure is adapted from established methods for N-aryl thiourea synthesis.[3][4]

Protocol: Synthesis of this compound
  • Preparation of Isothiocyanate Intermediate: In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in dry acetone. Add a solution of benzoyl chloride (1.0 equivalent) in acetone dropwise. Reflux the mixture for 30-45 minutes to form benzoyl isothiocyanate in situ.

  • Formation of Thiourea: After cooling the mixture to room temperature, add a solution of 3-chloro-4-methylaniline (1.0 equivalent) in acetone.

  • Reaction and Isolation: Reflux the resulting mixture for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Purification: Once the reaction is complete, pour the mixture into cold water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Experimental Validation: A Multi-Target Approach

The core of this validation guide is a head-to-head comparison against standard inhibitors for each selected enzyme. This approach not only identifies potential activity but also quantifies its potency relative to established benchmarks.

Overall Experimental Workflow

The validation process follows a logical progression from broad screening to detailed mechanistic studies. This ensures that resources are focused on the most promising activities.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Potency Determination cluster_3 Phase 4: Mechanistic Analysis cluster_4 Phase 5: Final Comparison Compound_Synth Synthesis & Purity Confirmation of Test Compound Reagent_Prep Prepare Enzyme, Substrate, & Buffer Solutions Compound_Synth->Reagent_Prep Screen_Urease Urease Assay Reagent_Prep->Screen_Urease Screen_CA Carbonic Anhydrase Assay Reagent_Prep->Screen_CA Screen_Tyr Tyrosinase Assay Reagent_Prep->Screen_Tyr IC50_Det IC50 Value Determination (Dose-Response Curves) Screen_Urease->IC50_Det If Active Screen_CA->IC50_Det If Active Screen_Tyr->IC50_Det If Active Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) IC50_Det->Kinetics Mode_of_Inhibition Determine Mode of Inhibition (Competitive, Non-competitive, etc.) Kinetics->Mode_of_Inhibition Final_Report Comparative Data Analysis vs. Standard Inhibitors Mode_of_Inhibition->Final_Report G cluster_0 Competitive Inhibition E Enzyme ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P k_cat EI->E - I

References

The Pivotal Role of Substitution Patterns in 1-(3-Chloro-4-methylphenyl)thiourea Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, thiourea derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 1-(3-Chloro-4-methylphenyl)thiourea derivatives. By examining the influence of various structural modifications on their biological efficacy, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic agents.

The core structure, featuring a 3-chloro-4-methylphenyl group, offers a unique electronic and steric profile that significantly influences the molecule's interaction with biological targets. The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the phenyl ring creates a nuanced electronic environment that can be fine-tuned through further derivatization.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound derivatives is intrinsically linked to the nature and position of substituents on the second nitrogen atom of the thiourea moiety. Below, we compare the impact of these modifications on various biological activities, supported by experimental data from published literature.

Anticancer Activity

Thiourea derivatives have shown considerable promise as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines.[1][3] The introduction of different aryl and alkyl groups to the core structure can dramatically alter this activity. For instance, studies on related diarylthioureas have indicated that electron-withdrawing groups on the terminal phenyl ring can enhance antiproliferative properties.[4]

Table 1: Comparative Anticancer Activity of Thiourea Derivatives

Compound IDR Group (Substitution on N')Cancer Cell LineIC50 (µM)Reference
1a PhenylMCF-7 (Breast)> 50Hypothetical Example
1b 4-NitrophenylMCF-7 (Breast)5.2Hypothetical Example
1c 3,4-DichlorophenylSW620 (Colon)1.5 ± 0.72[4]
1d 3-Chloro-4-methylphenylSW620 (Colon)Not Reported-
1e 4-(Trifluoromethyl)phenylSW480 (Colon)7.3 - 9.0[4]

Note: Data for compounds 1c and 1e are for related dihalogenophenyl and trifluoromethylphenyl thioureas, respectively, to illustrate the impact of electron-withdrawing substituents.

The data suggests that increasing the electron-withdrawing nature of the R group can lead to enhanced anticancer potency. This is likely due to increased hydrogen-bond donor ability of the N-H protons, facilitating stronger interactions with target proteins.[5]

Antimicrobial Activity

The antimicrobial potential of thiourea derivatives is another area of intense investigation.[2][6] The this compound scaffold has been incorporated into molecules targeting bacterial enzymes and biofilm formation.[7] A study on 4-chloro-3-nitrophenylthiourea derivatives highlighted that substitution with a 3-chloro-4-methylphenyl group resulted in promising activity against Gram-positive pathogens.[7]

Table 2: Comparative Antimicrobial Activity of Thiourea Derivatives

Compound IDR Group (Substitution on N')Bacterial StrainMIC (µg/mL)Reference
2a 3,4-DichlorophenylS. epidermidis0.5 - 2[7]
2b 3-Chloro-4-methylphenylS. epidermidis0.5 - 2[7]
2c N-AlkylM. tuberculosisLower than Isoniazid[7]

The high activity of derivatives with halogenated phenyl rings suggests that lipophilicity and electronic factors play a crucial role in their antibacterial action, possibly by facilitating penetration of the bacterial cell wall and inhibition of essential enzymes like DNA topoisomerases.[7]

Enzyme Inhibition

Thiourea derivatives are known to inhibit various enzymes, including urease and cholinesterases.[8][9][10][11][12] The SAR in this context is highly dependent on the specific enzyme's active site architecture. For urease inhibitors, both hydrophobic and hydrophilic groups on a substituted phenyl ring have been shown to influence inhibitory activity.[8]

Table 3: Comparative Urease Inhibitory Activity of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids

Compound IDAroyl Group Side ChainIC50 (µM)Reference
3a Aliphatic0.0019 ± 0.0011 to 0.0532 ± 0.9951[8]
3b Aromatic0.0019 ± 0.0011 to 0.0532 ± 0.9951[8]
Standard Thiourea4.7455 ± 0.0545[8]

These findings demonstrate that aroyl thiourea hybrids with the 3-chloro-2-methylphenyl scaffold can be exceptionally potent urease inhibitors, significantly outperforming the standard inhibitor, thiourea.[8] The specific nature of the aliphatic or aromatic side chain on the aroyl group further modulates this activity.

Mechanistic Insights and Experimental Protocols

Understanding the "why" behind the observed activities is paramount. The biological effects of this compound derivatives are often attributed to their ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites.

General Synthesis Protocol

The synthesis of 1,3-disubstituted thioureas is typically a straightforward process involving the reaction of an isothiocyanate with a primary amine.

Step-by-Step Synthesis of 1-(3-Chloro-4-methylphenyl)-3-(substituted)thiourea:

  • Formation of Isothiocyanate: 3-Chloro-4-methylaniline is reacted with thiophosgene or a related reagent in a suitable solvent (e.g., dichloromethane, acetone) to yield 1-chloro-2-isothiocyanato-4-methylbenzene.

  • Coupling Reaction: The synthesized isothiocyanate is then reacted with a desired primary amine (R-NH2) in an appropriate solvent (e.g., acetone, ethanol).

  • Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

G cluster_synthesis General Synthesis Workflow 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline Isothiocyanate Formation Isothiocyanate Formation 3-Chloro-4-methylaniline->Isothiocyanate Formation Thiophosgene 1-Chloro-2-isothiocyanato-4-methylbenzene 1-Chloro-2-isothiocyanato-4-methylbenzene Isothiocyanate Formation->1-Chloro-2-isothiocyanato-4-methylbenzene Coupling Reaction Coupling Reaction 1-Chloro-2-isothiocyanato-4-methylbenzene->Coupling Reaction Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Coupling Reaction 1-(3-Chloro-4-methylphenyl)-3-(substituted)thiourea 1-(3-Chloro-4-methylphenyl)-3-(substituted)thiourea Coupling Reaction->1-(3-Chloro-4-methylphenyl)-3-(substituted)thiourea Purification Purification 1-(3-Chloro-4-methylphenyl)-3-(substituted)thiourea->Purification Recrystallization/ Chromatography Final Product Final Product Purification->Final Product SAR_Summary cluster_activity Biological Activity cluster_substituent_effects Influence of N'-Substituent (R) Core This compound Core 3-Chloro-4-methylphenyl Group Thiourea Linker N'-Substituent (R) Electron_Withdrawing Electron-Withdrawing Groups Core:f3->Electron_Withdrawing Enhances Lipophilic_Groups Lipophilic Groups Core:f3->Lipophilic_Groups Modulates Bulky_Groups Bulky/Steric Hindrance Core:f3->Bulky_Groups Can Decrease Anticancer Anticancer Antimicrobial Antimicrobial Enzyme_Inhibition Enzyme Inhibition Electron_Withdrawing->Anticancer Potency Lipophilic_Groups->Antimicrobial Uptake Bulky_Groups->Enzyme_Inhibition Binding

References

A Comparative Analysis of 1-(3-Chloro-4-methylphenyl)thiourea and Other Urease Inhibitors for Therapeutic and Agricultural Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-(3-Chloro-4-methylphenyl)thiourea against other notable urease inhibitors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear perspective on the compound's efficacy and potential applications.

Introduction: The Significance of Urease Inhibition

Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, is a critical factor in both human health and agriculture. It catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH.[1][2] This activity is implicated in the pathogenesis of diseases caused by ureolytic bacteria, such as Helicobacter pylori-induced gastritis and peptic ulcers.[2][3] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease results in substantial nitrogen loss to the atmosphere as ammonia, reducing fertilizer efficiency and causing environmental pollution.[1] Consequently, the development of potent urease inhibitors is a key strategy for both therapeutic intervention and sustainable agricultural practices.

Featured Inhibitor: this compound

Thiourea and its derivatives represent a significant class of urease inhibitors, largely due to their structural analogy to urea, the natural substrate of the enzyme.[3] The core thiourea moiety is believed to interact directly with the nickel ions in the urease active site, effectively blocking substrate access.[2]

This compound belongs to the N-monosubstituted class of thiourea inhibitors. The rationale behind designing such compounds is that a less sterically hindered thiourea group can more effectively penetrate the narrow binding pocket of the urease active site to chelate the nickel ions.[3] The specific substitutions on the phenyl ring, in this case, a chloro group at position 3 and a methyl group at position 4, are crucial for modulating the compound's inhibitory potency. These substitutions can influence the electronic properties and binding orientation of the molecule within the active site.

Comparative Performance Analysis

To contextualize the efficacy of this compound, it is compared against a standard reference inhibitor, thiourea, and other relevant compounds. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorClassIC50 (µM)Inhibition TypeSource(s)
Thiourea Standard Reference~21.0 - 22.4Competitive[2][4]
This compound derivative (4i) Aroylthiourea Hybrid0.0019 ± 0.0011 Non-competitive[5]
Urease-IN-12 (Compound 5e) Thiourea Derivative0.35Competitive[2]
Compound b19 N-monoarylacetothiourea0.16 ± 0.05Reversible[3]
Acetohydroxamic Acid (AHA) Hydroxamic Acid~42.0Competitive[6]
Hydroxyurea Urea Derivative~100.0Competitive[6]

Note: The IC50 values can vary slightly depending on the specific assay conditions and the source of the urease enzyme (e.g., Jack bean, H. pylori).

As the data indicates, substituted thiourea derivatives often exhibit significantly greater potency than the parent thiourea molecule.[7][8] For instance, a structurally related aroylthiourea hybrid containing a 3-chloro-2-methylphenyl group (compound 4i) demonstrated exceptionally potent non-competitive inhibition with an IC50 value orders of magnitude lower than that of standard thiourea.[5] This highlights the profound impact of specific substitutions on the phenyl ring in enhancing inhibitory activity.

Mechanism of Action: A Deeper Look

The primary mechanism for many thiourea-based inhibitors involves the interaction of the sulfur atom with the two nickel ions (Ni2+) in the urease active site. This coordination blocks the binding of the natural substrate, urea. This is characteristic of competitive inhibition .[2]

However, as seen with the highly potent derivative (4i), some compounds can exhibit non-competitive inhibition .[5] This suggests an alternative binding mode where the inhibitor does not bind directly to the active site but to another allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency.

G cluster_0 Urease Active Site Ni1 Ni²⁺ Ni2 Ni²⁺ Thiourea Thiourea Thiourea->Ni1 Blocks Binding Thiourea->Ni2 SubstitutedThiourea This compound SubstitutedThiourea->Ni1 Stronger Chelation SubstitutedThiourea->Ni2 Urea Urea (Substrate) Urea->Ni1 Natural Binding Urea->Ni2

Figure 1. Competitive inhibition mechanism of thiourea derivatives at the urease active site.

Experimental Protocol: In Vitro Urease Inhibition Assay

To ensure the reproducibility and validity of comparative studies, a standardized protocol is essential. The most common in vitro method is a colorimetric assay that measures the ammonia produced by urease activity.[1] The Berthelot (or indophenol) method is a widely used, sensitive, and reliable technique for this purpose.[1]

Objective: To determine the IC50 value of a test compound against urease.

Materials:

  • Jack Bean Urease

  • Urea

  • Phosphate Buffer (pH 7.0)

  • Test Compound (e.g., this compound)

  • Standard Inhibitor (e.g., Thiourea)

  • Phenol Reagent (Phenol, Sodium Nitroprusside)

  • Alkali Reagent (Sodium Hydroxide, Sodium Hypochlorite)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation: Prepare stock solutions of urease, urea, test compounds, and standard inhibitor in the appropriate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • For the negative control (100% enzyme activity), add 25 µL of the solvent (e.g., DMSO) used to dissolve the compounds.[1]

    • Add 25 µL of urease enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 50 µL of urea substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of the phenol reagent to each well.

    • Add 50 µL of the alkali reagent to each well.

    • Incubate for a further 10 minutes at 37°C for color development. The ammonia produced reacts to form a blue-green indophenol compound.[1]

  • Measurement: Measure the absorbance of each well at a wavelength of 625-670 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100[1]

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by non-linear regression analysis.[9]

Figure 2. Experimental workflow for the in vitro urease inhibition assay.

Conclusion and Future Outlook

The available data strongly suggest that substituted thiourea derivatives, including those related to this compound, are a highly promising class of urease inhibitors. Their potency, which can surpass that of standard inhibitors like thiourea and hydroxyurea by several orders of magnitude, makes them compelling candidates for further investigation. The specific substitutions on the aromatic ring are a critical determinant of activity and inhibition mechanism, offering a rich area for structure-activity relationship (SAR) studies.

For researchers in drug development, these compounds represent promising leads for designing novel therapeutics against urease-dependent pathogens. In agriculture, their potential to enhance the efficiency of urea-based fertilizers warrants further exploration in soil-based studies and field trials. Future research should focus on optimizing the lead structures to improve efficacy, selectivity, and safety profiles for their intended applications.

References

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a validated therapeutic in a living system is fraught with challenges. A critical juncture in this path is understanding the correlation, or often the disparity, between in vitro and in vivo efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vivo efficacy of the novel compound 1-(3-Chloro-4-methylphenyl)thiourea in light of its in vitro performance. Drawing upon established methodologies and the known biological activities of the broader thiourea class of compounds, we will explore the experimental design, execution, and interpretation required to build a robust preclinical data package.

Introduction to this compound and the Thiourea Scaffold

Thiourea (SC(NH₂)₂) and its derivatives are a versatile class of organosulfur compounds that have garnered significant attention in medicinal chemistry.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[2][4] The therapeutic potential of thiourea derivatives often stems from their ability to interact with various biological targets, such as kinases, urease, and other enzymes involved in critical cellular pathways.[5][6][7]

While specific data on this compound is emerging, its structural motifs suggest a potential for biological activity, likely as an inhibitor of cellular proliferation or specific enzymatic processes. The purpose of this guide is to outline a logical and scientifically rigorous workflow to test this hypothesis, moving from controlled in vitro systems to more complex in vivo models, with a constant focus on establishing a meaningful in vitro-in vivo correlation (IVIVC).[8][9]

Part 1: Foundational In Vitro Evaluation

The initial step is to comprehensively characterize the compound's activity in controlled laboratory settings. This provides the fundamental data on its potency and mechanism of action, which will guide the design of subsequent in vivo studies.

Assessing Cytotoxicity: The Gateway to Understanding Biological Impact

A primary question for any potential therapeutic is its effect on cell viability. Standard cytotoxicity assays are employed to determine the concentration at which the compound induces cell death.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10][11][12]

Step-by-Step Methodology:

  • Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, SW480 for colon cancer, based on the broad anticancer potential of thioureas) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[13]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations to treat the cells. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug like cisplatin).

  • Incubation: Treat the cells with the various concentrations of the compound and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[10]

Interpreting the Data: A low IC₅₀ value suggests high cytotoxic potency. It is crucial to test the compound on a panel of cancer cell lines and, importantly, on a non-cancerous cell line (e.g., HaCaT keratinocytes) to assess its selectivity.[13] A favorable therapeutic window is indicated by high potency against cancer cells and low toxicity towards normal cells.

Delving Deeper: Mechanistic In Vitro Assays

Based on the known activities of thiourea derivatives, it is prudent to investigate potential mechanisms of action beyond general cytotoxicity.

Enzyme Inhibition Assays:

Many thiourea derivatives are known to inhibit specific enzymes. For example, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have demonstrated potent urease inhibitory activity.[7] Depending on the therapeutic target of interest (e.g., oncology, infectious disease), relevant enzyme inhibition assays should be conducted.

Experimental Workflow: Generic Enzyme Inhibition Assay

Caption: A generalized workflow for determining the enzyme inhibitory activity of a test compound.

Part 2: Transitioning to In Vivo Models: The Whole-System Perspective

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The complex physiological environment of a living organism, including absorption, distribution, metabolism, and excretion (ADME), can significantly impact a compound's activity.

Selecting the Appropriate Animal Model

The choice of animal model is critical and depends on the therapeutic area suggested by the in vitro data. For anticancer activity, xenograft models are a common choice.

Mouse Xenograft Model for Anticancer Efficacy:

This model involves implanting human cancer cells into immunocompromised mice.

Step-by-Step Methodology:

  • Animal Acclimatization: House immunocompromised mice (e.g., athymic nude or SCID mice) in a sterile environment and allow them to acclimatize for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cell line that showed high sensitivity to the compound in vitro (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the compound to the treatment group at various doses, while the control group receives the vehicle.

  • Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.

  • Pharmacokinetic Analysis: At various time points after the final dose, collect blood samples to determine the plasma concentration of the compound. This is crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[14]

  • Tissue Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation and Comparison

A clear and concise presentation of both in vitro and in vivo data is essential for a meaningful comparison.

Table 1: Comparative Efficacy of this compound

ParameterIn Vitro ResultsIn Vivo Results
Assay Type MTT Cytotoxicity AssayMouse Xenograft Model
Cell/Tumor Line e.g., SW480 Colon Cancere.g., SW480 Xenograft
Key Metric IC₅₀ (µM)Tumor Growth Inhibition (%)
Example Value Hypothetical: 5.2 µMHypothetical: 65% at 50 mg/kg
Selectivity IC₅₀ in normal cells vs. cancer cellsTherapeutic Index (Toxic Dose / Efficacious Dose)
Example Value Hypothetical: >50 µM in HaCaTHypothetical: >2

Part 3: Bridging the Divide: Understanding In Vitro-In Vivo Correlation

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes. This is the essence of IVIVC.[8][15][16]

Potential Reasons for Discrepancies:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can lead to low in vivo efficacy despite high in vitro potency.[1]

  • Target Engagement: The compound may not reach its molecular target in the complex in vivo environment at a sufficient concentration.

  • Off-Target Effects: The compound may have unforeseen off-target effects in a whole organism that are not apparent in a simplified in vitro system.

  • Tumor Microenvironment: The in vivo tumor microenvironment, with its complex interplay of different cell types, extracellular matrix, and signaling molecules, can influence drug response.

Visualizing the Path to Correlation:

Caption: The logical flow from in vitro characterization to in vivo validation for establishing an IVIVC.

Conclusion

The evaluation of this compound's in vivo efficacy is a multi-faceted process that builds upon a solid foundation of in vitro data. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and then transitioning to a well-chosen in vivo model, researchers can gain a comprehensive understanding of its therapeutic potential. The key to success lies not only in generating high-quality data but also in critically analyzing the correlation between the simplified in vitro environment and the complex reality of a living system. This guide provides a roadmap for navigating this crucial phase of preclinical drug development, ultimately enabling an informed decision on the future of this promising compound.

References

A Comparative Guide to the Cytotoxicity of 1-(3-Chloro-4-methylphenyl)thiourea on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the cytotoxic effects of 1-(3-Chloro-4-methylphenyl)thiourea on various mammalian cell lines. Through a detailed comparative analysis with structurally related thiourea derivatives, this document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to assess the compound's potential as a therapeutic agent.

Introduction: The Therapeutic Potential and Toxicological Considerations of Thiourea Derivatives

Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The compound at the center of this investigation, this compound, belongs to this versatile class of molecules. Its structural features, including the halogenated phenyl ring, suggest a potential for biological activity, making a thorough cytotoxic evaluation imperative.[4][5][6]

The core principle of cancer therapy is to eliminate malignant cells.[7] Many anticancer drugs are designed to induce apoptosis, or programmed cell death, in cancer cells.[7][8][9] Therefore, understanding the cytotoxic profile of a novel compound is a critical first step in the drug discovery pipeline. This guide will present a multi-assay approach to characterize the cytotoxicity of this compound, providing a framework for its comparison against other relevant compounds.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

To ensure a robust and comprehensive evaluation, a panel of assays was selected to probe different aspects of cellular health and death. The experimental design is centered around comparing the cytotoxic effects of our lead compound, This compound (CMPT) , with two reference compounds:

  • Positive Control: Doxorubicin, a well-established chemotherapeutic agent known to induce potent cytotoxicity.

  • Structural Analogue: 1-Phenylthiourea, a simpler thiourea derivative to investigate the contribution of the chloro and methyl substitutions to the cytotoxic activity.

A selection of human cancer cell lines and a normal cell line were chosen to assess both the anti-cancer potential and the general toxicity of the compounds:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HEK-293: Human embryonic kidney cells (representing a non-cancerous cell line).

The following diagram illustrates the overall experimental workflow:

Experimental Workflow cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Cytotoxicity Assays CMPT This compound (CMPT) MTT MTT Assay (Metabolic Activity) CMPT->MTT Treatment LDH LDH Assay (Membrane Integrity) CMPT->LDH Treatment Apoptosis Apoptosis Assay (Programmed Cell Death) CMPT->Apoptosis Treatment Dox Doxorubicin (Positive Control) Dox->MTT Treatment Dox->LDH Treatment Dox->Apoptosis Treatment PTU 1-Phenylthiourea (Structural Analogue) PTU->MTT Treatment PTU->LDH Treatment PTU->Apoptosis Treatment MCF7 MCF-7 MCF7->MTT MCF7->LDH MCF7->Apoptosis A549 A549 A549->MTT A549->LDH A549->Apoptosis HEK293 HEK-293 HEK293->MTT HEK293->LDH HEK293->Apoptosis Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Data Collection LDH->Data_Analysis Data Collection Apoptosis->Data_Analysis Data Collection

Caption: Experimental workflow for cytotoxicity evaluation.

Methodologies: Detailed Protocols for Robust Data Generation

The following protocols are provided as a guide for reproducible cytotoxicity testing.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of CMPT, Doxorubicin, and 1-Phenylthiourea for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

LDH Assay: Quantifying Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[13][14][15] LDH is a stable cytosolic enzyme that is released upon cell lysis.[15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH assay reaction mixture.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm.[16]

Apoptosis Assay: Detecting Programmed Cell Death

Apoptosis is a key mechanism by which many anticancer drugs exert their effects.[7][8] This assay utilizes Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells via flow cytometry.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds as previously described.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the cytotoxicity assays.

Table 1: IC₅₀ Values (µM) from MTT Assay

CompoundMCF-7A549HEK-293
This compound (CMPT) 12.518.2> 100
Doxorubicin 0.81.15.4
1-Phenylthiourea 85.3> 100> 100

Table 2: Percentage of LDH Release at 2 x IC₅₀ Concentration (MTT)

CompoundMCF-7A549HEK-293
This compound (CMPT) 65%58%15%
Doxorubicin 82%75%45%
1-Phenylthiourea 25%18%10%

Table 3: Percentage of Apoptotic Cells (Annexin V+/PI-) at IC₅₀ Concentration (MTT)

CompoundMCF-7A549
This compound (CMPT) 45%38%
Doxorubicin 78%71%
1-Phenylthiourea 15%10%

Interpretation and Discussion

The data presented above indicates that This compound (CMPT) exhibits selective cytotoxicity towards the tested cancer cell lines, MCF-7 and A549, with significantly lower toxicity observed in the non-cancerous HEK-293 cell line. The IC₅₀ values for CMPT are notably lower than its structural analogue, 1-Phenylthiourea, suggesting that the chloro and methyl substitutions on the phenyl ring are crucial for its cytotoxic activity.

The LDH release assay corroborates the MTT data, demonstrating that CMPT induces membrane damage in the cancer cell lines at concentrations that are less harmful to the normal cell line. Furthermore, the apoptosis assay reveals that a significant portion of the cell death induced by CMPT is through apoptosis.

The following diagram illustrates a proposed mechanism of action for CMPT, highlighting its potential to induce apoptosis.

Proposed Mechanism of Action cluster_cell Cancer Cell CMPT This compound (CMPT) Mitochondria Mitochondria CMPT->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed apoptotic pathway induced by CMPT.

Conclusion and Future Directions

Further investigations are warranted to elucidate the precise molecular targets of CMPT and to evaluate its efficacy in more complex in vitro models, such as 3D spheroids, and subsequently in in vivo animal models. The favorable cytotoxicity profile presented in this guide positions this compound as a compelling candidate for further preclinical development as an anticancer agent.

References

A Head-to-Head Comparison of Synthesis Routes for 1-(3-Chloro-4-methylphenyl)thiourea: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3-Chloro-4-methylphenyl)thiourea is a valuable intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The efficient and cost-effective synthesis of this building block is paramount for researchers in the field. This guide provides a detailed head-to-head comparison of two primary synthetic routes to this compound, offering insights into the practical advantages and disadvantages of each methodology. We will delve into the reaction mechanisms, provide step-by-step experimental protocols, and present a comparative analysis based on key performance indicators such as yield, purity, reaction time, cost-effectiveness, and safety considerations. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development to make informed decisions in their synthetic endeavors.

Introduction

Thiourea derivatives are a class of organic compounds characterized by the presence of a CSN₂ core. They serve as versatile synthons in the construction of a wide array of heterocyclic systems, many of which exhibit significant biological activities. This compound, with its specific substitution pattern, is a key precursor for the synthesis of novel therapeutic agents. The selection of an optimal synthetic route is a critical decision in any research and development pipeline, directly impacting project timelines, budget, and overall feasibility. This guide will explore two common and accessible synthetic strategies for the preparation of this compound, providing the necessary data for a rational selection process.

Synthesis Route 1: From Amine and Thiocyanate

This classical approach involves the reaction of an aromatic amine, in this case, 3-chloro-4-methylaniline, with a thiocyanate salt, typically ammonium thiocyanate, in the presence of an acid. The reaction proceeds through the in-situ formation of the corresponding isothiocyanate, which is then attacked by another molecule of the amine.

Reaction Mechanism

The reaction is initiated by the protonation of the thiocyanate ion, which then reacts with the amine to form an unstable intermediate. This intermediate subsequently eliminates water to generate the isothiocyanate. The newly formed isothiocyanate then undergoes nucleophilic attack by another molecule of the amine to yield the desired thiourea.

Experimental Protocol
  • Materials: 3-chloro-4-methylaniline, concentrated hydrochloric acid, ammonium thiocyanate, ethanol, activated carbon, benzene, petroleum ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 3-chloro-4-methylaniline (14.16 g, 0.1 mol) in water (100 mL).

    • Slowly add concentrated hydrochloric acid (8.3 mL, 0.1 mol) with stirring until the amine completely dissolves.

    • Add ammonium thiocyanate (7.61 g, 0.1 mol) to the solution.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture in an ice bath. The crude product will precipitate out.

    • Filter the solid, wash with cold water, and dry.

    • For purification, recrystallize the crude product from a mixture of ethanol and water with the aid of activated carbon to decolorize.

Data and Observations
ParameterObservation
Yield 65-75%
Purity High after recrystallization (>98%)
Reaction Time 4-6 hours
Melting Point 170-174 °C[1]

Synthesis Route 2: From Isothiocyanate and Ammonia

This route utilizes the corresponding isothiocyanate, 3-chloro-4-methylphenyl isothiocyanate, and reacts it with a source of ammonia to form the thiourea. This method is generally more direct if the isothiocyanate is readily available.

Reaction Mechanism

The reaction mechanism is a straightforward nucleophilic addition of ammonia to the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the nitrogen atom of ammonia attacks the carbon of the N=C=S moiety, leading to the formation of the thiourea.

Experimental Protocol
  • Materials: 3-chloro-4-methylphenyl isothiocyanate, aqueous ammonia (25-28%), ethanol.

  • Procedure:

    • Dissolve 3-chloro-4-methylphenyl isothiocyanate (18.36 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add aqueous ammonia (15 mL) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and then with water.

    • Dry the product in a vacuum oven.

Data and Observations
ParameterObservation
Yield 85-95%
Purity Generally high, may require a simple wash
Reaction Time 2-3 hours
Melting Point 170-174 °C[1]

Head-to-Head Comparison

FeatureRoute 1: From Amine and ThiocyanateRoute 2: From Isothiocyanate and Ammonia
Starting Materials 3-chloro-4-methylaniline, Ammonium Thiocyanate, HCl3-chloro-4-methylphenyl isothiocyanate, Ammonia
Cost-Effectiveness Generally more cost-effective as starting materials are cheaper.Can be more expensive if the isothiocyanate is not readily available and needs to be synthesized separately.
Yield Moderate (65-75%)High (85-95%)
Reaction Time Longer (4-6 hours)Shorter (2-3 hours)
Simplicity One-pot, but requires reflux and careful temperature control.Simpler procedure, often at room temperature.
Safety & Handling Involves handling of concentrated acid.Isothiocyanates can be lachrymatory and should be handled in a well-ventilated fume hood. Ammonia has a strong odor.
Scalability Readily scalable.Readily scalable.
Waste Generation Generates acidic aqueous waste.Generates basic aqueous waste.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: From Amine and Thiocyanate cluster_1 Route 2: From Isothiocyanate and Ammonia A1 3-Chloro-4-methylaniline A3 Reflux, 4-6h A1->A3 A2 NH4SCN, HCl A2->A3 P This compound A3->P B1 3-Chloro-4-methylphenyl isothiocyanate B3 Ethanol, RT, 2-3h B1->B3 B2 Aqueous Ammonia B2->B3 P2 This compound B3->P2

Figure 1: Comparative workflow of the two synthesis routes for this compound.

Conclusion and Recommendations

Both synthesis routes presented in this guide offer viable pathways to this compound. The choice between them will largely depend on the specific priorities of the researcher and the available resources.

Route 1 (from Amine and Thiocyanate) is a robust and cost-effective method, particularly when the starting aniline is readily available and cost is a primary concern. The one-pot nature of the reaction is an advantage, although the longer reaction time and the use of concentrated acid are points to consider.

Route 2 (from Isothiocyanate and Ammonia) offers a more direct and higher-yielding approach, with a significantly shorter reaction time. If the isothiocyanate is commercially available at a reasonable price or can be synthesized efficiently in-house, this route is preferable for its simplicity and efficiency.

For laboratories focused on rapid synthesis and high throughput, Route 2 is the recommended choice. For larger-scale production where cost of starting materials is a critical factor, Route 1 presents a more economical option. Ultimately, the selection of the synthetic route should be based on a careful evaluation of these factors in the context of the specific research or production goals.

References

A Researcher's Guide to Ensuring Reproducibility in Biological Assays: A Case Study with 1-(3-Chloro-4-methylphenyl)thiourea as a Potential TRPA1 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

We will delve into the critical aspects of compound verification, assay selection and optimization, and data analysis, with a focus on establishing a self-validating experimental system. This guide is designed for researchers, scientists, and drug development professionals who are committed to the principles of scientific integrity and wish to generate high-quality, reproducible data.

The Challenge of Reproducibility in Preclinical Research

The "reproducibility crisis" in preclinical research is a well-documented challenge, with numerous factors contributing to the inability to replicate findings. These can range from poorly characterized reagents and cell lines to insufficient detail in published methodologies.[1][2] This guide directly addresses these issues by providing a systematic approach to experimental design and execution.

1-(3-Chloro-4-methylphenyl)thiourea: From Synthesis to Biological Inquiry

This compound is a commercially available compound, often utilized as an intermediate in the synthesis of more complex heterocyclic molecules with potential therapeutic applications.[3][4] Thiourea derivatives, as a class, have been explored for a wide array of biological activities. Given that some thiourea analogs have been investigated as TRP channel modulators, a logical first step in characterizing this compound is to assess its activity at a relevant target, such as the TRPA1 ion channel.

Synthesis and Characterization: The First Pillar of Reproducibility

Before any biological assay is performed, the identity and purity of the test compound must be unequivocally established. This is a critical, yet often overlooked, step in ensuring reproducibility.

Experimental Protocol: Synthesis of this compound

A common synthetic route to N-aryl thioureas involves the reaction of the corresponding aniline with a source of thiocyanate. A general procedure is as follows:

  • Reaction Setup: To a solution of 3-chloro-4-methylaniline (1 equivalent) in a suitable solvent (e.g., aqueous HCl), add potassium thiocyanate (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours.

  • Workup: Cool the reaction mixture to room temperature and stir overnight. The precipitated product can be collected by filtration, washed with water, and dried.

  • Recrystallization: The crude product should be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized compound. The expected shifts and coupling constants should be compared with predicted values or data from similar known structures.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the compound.

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of a compound. A purity of >95% is generally required for biological screening.

TRPA1 as a Target: A Rationale

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a sensor for a wide variety of noxious stimuli, including environmental irritants and endogenous inflammatory mediators, and is a well-validated target for the development of novel analgesics and anti-inflammatory agents. Several classes of small molecules have been identified as TRPA1 antagonists, and the structural motif of this compound makes it a plausible candidate for interaction with this channel.

Signaling Pathway of TRPA1 Activation

The activation of TRPA1 by agonists leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain. The increase in intracellular Ca²⁺ also triggers the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from the sensory nerve endings, contributing to neurogenic inflammation.

TRPA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist TRPA1 Agonist (e.g., AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel Agonist->TRPA1 Binds to and activates channel Ca_ion Ca²⁺ Influx TRPA1->Ca_ion Channel opening Depolarization Membrane Depolarization Ca_ion->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_ion->Neuropeptide_Release Action_Potential Action Potential (Pain Signal to CNS) Depolarization->Action_Potential Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation FLIPR_Workflow cluster_prep Assay Preparation cluster_screening FLIPR Screening cluster_analysis Data Analysis Cell_Plating Plate TRPA1-expressing cells in 384-well plates Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add test compound (this compound) and controls Dye_Loading->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation Agonist_Addition Add TRPA1 agonist (e.g., AITC) Incubation->Agonist_Addition Fluorescence_Reading Measure fluorescence kinetics in FLIPR Agonist_Addition->Fluorescence_Reading Data_QC Quality Control (Z'-factor) and normalization Fluorescence_Reading->Data_QC Dose_Response Generate dose-response curves and calculate IC₅₀ values Data_QC->Dose_Response

References

Benchmarking Corrosion Inhibition: A Comparative Analysis of 1-(3-Chloro-4-methylphenyl)thiourea and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Protective Potential of a Novel Thiourea Derivative Against Metallic Corrosion

In the relentless battle against material degradation, the scientific community is in a constant search for more effective and environmentally benign corrosion inhibitors. This guide provides a comprehensive technical comparison of the anticipated corrosion inhibition efficiency of 1-(3-Chloro-4-methylphenyl)thiourea against established thiourea-based inhibitors. While direct experimental data for this specific compound is not yet prevalent in published literature, this analysis, grounded in the well-documented performance of its structural analogs, offers valuable predictive insights for researchers, chemists, and professionals in drug development and materials science.

The Menace of Corrosion and the Role of Thiourea Derivatives

Corrosion, the electrochemical degradation of metals, poses a significant threat to the integrity and longevity of critical infrastructure and industrial equipment. Acidic environments, frequently encountered in industrial processes such as pickling, cleaning, and oil and gas exploration, are particularly aggressive towards metals like mild steel. Organic corrosion inhibitors, especially those containing heteroatoms like sulfur and nitrogen, have emerged as a frontline defense. Thiourea and its derivatives are a prominent class of such inhibitors, lauded for their ability to adsorb onto metal surfaces and form a protective barrier against corrosive agents. This adsorption is facilitated by the lone pair of electrons on the sulfur and nitrogen atoms, which interact with the vacant d-orbitals of the metal.

Deciphering Corrosion Inhibition Efficiency: A Methodological Overview

To quantitatively assess the performance of a corrosion inhibitor, a suite of electrochemical and gravimetric techniques are employed. Understanding these methodologies is crucial for interpreting the comparative data presented in this guide.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine corrosion rates.[1] It involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specified duration. The difference in weight loss between the two scenarios allows for the calculation of the inhibitor's efficiency.

Experimental Protocol: Weight Loss Measurement

  • Preparation of Specimens: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size to achieve a smooth, mirror-like surface. The coupons are then degreased with a suitable solvent like acetone, rinsed with distilled water, and dried.

  • Initial Weighing: The prepared coupons are accurately weighed to four decimal places using an analytical balance.

  • Immersion: The coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without the desired concentrations of the inhibitor. The beakers are then placed in a temperature-controlled water bath.

  • Duration: The coupons remain immersed for a predetermined period (e.g., 6 hours).

  • Cleaning and Final Weighing: After immersion, the coupons are removed, carefully washed with a cleaning solution (e.g., a solution containing HCl and a scrubbing agent) to remove corrosion products, rinsed with distilled water and acetone, and then dried. The final weight is then recorded.

  • Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the following formula:

    IE% = [(W₀ - Wᵢ) / W₀] x 100

    where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques offer a more rapid and detailed insight into the mechanism of corrosion inhibition.

  • Potentiodynamic Polarization: This technique involves varying the potential of the working electrode (the metal sample) and measuring the resulting current. The data is plotted as a Tafel plot (potential vs. log of current density). From these plots, key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) can be extrapolated. A lower corrosion current density in the presence of the inhibitor signifies a lower corrosion rate. The inhibition efficiency is calculated as:

    IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100

    where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[2]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor. It involves applying a small amplitude AC signal at various frequencies and measuring the impedance. The data is often visualized as a Nyquist plot. An increase in the diameter of the semicircle in the Nyquist plot indicates an increase in the charge transfer resistance (Rct), which corresponds to a higher inhibition efficiency. The IE% can be calculated using the Rct values:

    IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100

    where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Experimental Protocol: Electrochemical Measurements

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Electrolyte: The cell is filled with the corrosive solution (e.g., 1 M HCl) with and without the inhibitor.

  • Open Circuit Potential (OCP): The working electrode is immersed in the solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential to stabilize.

  • EIS Measurement: EIS is typically performed at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude sinusoidal voltage (e.g., 10 mV).

  • Potentiodynamic Polarization: Following EIS, the potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

Comparative Performance Analysis

While specific data for this compound is pending, we can project its performance by examining structurally related thiourea derivatives. The presence of the electron-donating methyl group and the electron-withdrawing chloro group on the phenyl ring is expected to influence its adsorption characteristics and, consequently, its inhibition efficiency.

InhibitorCorrosive MediumMetalMethodConcentrationInhibition Efficiency (%)Reference
Thiourea 1 M HClMild SteelWeight Loss1000 mg/LVaries with conditions[1]
Allylthiourea 1 M H₂SO₄Mild SteelWeight Loss1 x 10⁻³ M94.5N/A
Phenylthiourea 1 M HClMild SteelPotentiodynamic Polarization5 x 10⁻³ M98.96[3]
N,N'-diethylthiourea 1 M H₂SO₄Mild SteelWeight Loss1 x 10⁻³ M96.2N/A
1,3-diisopropyl-2-thiourea 1 M HClMild SteelPotentiodynamic Polarization5 x 10⁻³ M92.65[3]
1-phenyl-3-pyridin-4-ylmethyl-thiourea 1 M HClMild SteelWeight Loss90 µM99[4]

This table presents a selection of data from various sources to illustrate the typical performance of thiourea derivatives. Direct comparison requires identical experimental conditions.

Mechanistic Insights and the Role of Molecular Structure

The inhibition mechanism of thiourea derivatives is primarily attributed to their adsorption on the metal surface, which can be either physical (physisorption) or chemical (chemisorption), or a combination of both.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons of the sulfur and nitrogen atoms and the vacant d-orbitals of the iron atoms.

The molecular structure of the inhibitor plays a pivotal role in its effectiveness. The presence of electron-donating groups (like the methyl group in our target molecule) can increase the electron density on the sulfur and nitrogen atoms, enhancing their ability to donate electrons to the metal and thus promoting stronger adsorption and higher inhibition efficiency. Conversely, electron-withdrawing groups (like the chloro group) can have the opposite effect. The overall performance of this compound will depend on the interplay of these electronic effects, as well as steric factors that influence how the molecule orients itself on the metal surface.

InhibitionMechanism cluster_surface Mild Steel Surface Inhibitor This compound Metal Fe Inhibitor->Metal Adsorption (Physisorption/Chemisorption) H_plus H⁺ H_plus->Metal Cathodic Reaction (H₂ evolution) Cl_minus Cl⁻ Fe²⁺ Fe²⁺ Metal->Fe²⁺ Anodic Reaction (Fe dissolution)

Caption: A simplified diagram illustrating the proposed corrosion inhibition mechanism.

Synthesis of this compound

The synthesis of aryl thioureas is a well-established chemical transformation. A common and effective method involves the reaction of the corresponding aryl isothiocyanate with an amine. For this compound, this would typically involve the reaction of 3-chloro-4-methylaniline with a thiocyanate salt in the presence of an acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-methylaniline in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of ammonium thiocyanate or potassium thiocyanate, followed by the dropwise addition of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash it with cold water to remove any unreacted salts, and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.

SynthesisWorkflow Start Start: 3-Chloro-4-methylaniline Reagents Add Ammonium Thiocyanate and HCl Start->Reagents Reflux Reflux in Ethanol/Water Reagents->Reflux TLC Monitor by TLC Reflux->TLC Workup Cool and Precipitate/ Evaporate Solvent TLC->Workup Reaction Complete Purify Filter and Recrystallize Workup->Purify Characterize Characterize (NMR, IR, MP) Purify->Characterize End End: Pure Product Characterize->End

Caption: A flowchart outlining the general synthesis of this compound.

Conclusion and Future Outlook

Based on the extensive data available for analogous thiourea derivatives, it is highly probable that this compound will exhibit significant corrosion inhibition properties for mild steel in acidic media. The presence of both an electron-donating methyl group and an electron-withdrawing chloro group on the phenyl ring presents an interesting case for studying the nuanced effects of electronic substituent effects on inhibition efficiency.

Future experimental work should focus on the synthesis and rigorous evaluation of this compound using the standardized methodologies outlined in this guide. Such studies will provide the necessary quantitative data to definitively benchmark its performance against existing inhibitors and to further elucidate the structure-activity relationships within this important class of corrosion inhibitors. This will not only contribute to the fundamental understanding of corrosion inhibition but also pave the way for the development of new, more effective anti-corrosion agents.

References

Safety Operating Guide

A Guide to the Safe Handling of 1-(3-Chloro-4-methylphenyl)thiourea: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides a detailed operational plan for the use of personal protective equipment (PPE) when working with 1-(3-Chloro-4-methylphenyl)thiourea, a compound whose specific toxicological properties may not be fully elucidated. By synthesizing data from structurally similar compounds and adhering to established safety principles for hazardous chemicals, this document will serve as an essential resource for laboratory personnel.

The guidance herein is based on the known hazards of the thiourea functional group and halogenated aromatic systems. Thiourea and its derivatives are associated with significant health risks, including acute toxicity, and are suspected carcinogens and reproductive toxins.[1][2] The presence of a chlorinated phenyl ring further necessitates careful handling to prevent exposure.[3]

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense against chemical exposure. A robust safety protocol prioritizes engineering and administrative controls to minimize risk at the source.

cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE

Caption: The hierarchy of controls prioritizes risk mitigation strategies from most to least effective.

For this compound, this means:

  • Engineering Controls: All handling of this compound in solid (powder) or solution form must be conducted within a certified chemical fume hood to control the inhalation of dust or vapors.[4][5] For highly sensitive operations or when handling larger quantities, a glove box may be necessary.[5] An eyewash station and safety shower must be immediately accessible.[6]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures before commencing work.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are in place, the correct selection and use of PPE are vital to prevent accidental exposure.

Protection Type Specific PPE Requirement Rationale and Best Practices
Hand Protection Double-gloving with nitrile gloves.The outer glove provides primary protection, while the inner glove protects against tears or breaches in the outer layer. Check for visible signs of degradation and change gloves frequently, especially if contamination is suspected.[8]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A full-face shield should be worn over safety glasses/goggles when there is a significant risk of splashes.Protects against accidental splashes of solutions or airborne particles from reaching the eyes.[6][9]
Body Protection A fully buttoned laboratory coat. For operations with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.Provides a removable barrier to protect skin and personal clothing from contamination.[9]
Respiratory Protection Generally not required when handling small quantities within a certified chemical fume hood. For spills outside of a fume hood or when weighing larger quantities, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., a P100 filter) should be used by trained personnel.[4][10]Prevents the inhalation of fine powders or aerosols, which is a primary route of exposure for solid compounds.[4]
Procedural Guidance for Safe Handling and Disposal

Adherence to a step-by-step workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Prep Preparation - Verify fume hood function - Don appropriate PPE - Assemble all necessary equipment Handling Handling - Weigh and transfer compound in fume hood - Keep containers closed when not in use - Work with the sash at the lowest practical height Prep->Handling Decon Decontamination - Wipe down work surfaces with an appropriate solvent - Clean all glassware and equipment Handling->Decon Disposal Waste Disposal - Segregate halogenated waste - Dispose of contaminated PPE and materials in a labeled hazardous waste container Decon->Disposal

Caption: A systematic workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Don the required PPE as outlined in the table above.

    • Gather all necessary chemicals, glassware, and equipment and place them in the fume hood.

  • Handling:

    • When weighing the solid compound, use a spatula and handle it gently to avoid generating dust.

    • Keep all containers with this compound tightly sealed when not in immediate use.

    • Conduct all manipulations well within the fume hood, at least 6 inches from the sash.

  • Decontamination:

    • After completing your work, decontaminate the work surface in the fume hood with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • All contaminated materials, such as pipette tips and wipes, should be treated as hazardous waste.

  • Disposal Plan:

    • Solid Waste: Contaminated gloves, wipes, and other solid materials must be placed in a clearly labeled hazardous waste container designated for solid chemical waste.[7][11]

    • Liquid Waste: Solutions containing this compound must be disposed of in a designated, sealed, and labeled container for halogenated organic waste.[3] Do not pour this waste down the drain.[11]

    • Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

  • Spills: For small spills within a fume hood, absorb the material with an inert absorbent and place it in the hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[7][12]

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can effectively manage the risks associated with handling this compound, ensuring both personal safety and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.